molecular formula C7H13BrN2 B3176295 1-Ethyl-2,3-dimethylimidazolium bromide CAS No. 98892-76-3

1-Ethyl-2,3-dimethylimidazolium bromide

Cat. No.: B3176295
CAS No.: 98892-76-3
M. Wt: 205.1 g/mol
InChI Key: GITMVCYKHULLDM-UHFFFAOYSA-M
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Description

1-Ethyl-2,3-dimethylimidazolium bromide is a useful research compound. Its molecular formula is C7H13BrN2 and its molecular weight is 205.1 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BrH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITMVCYKHULLDM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98892-76-3
Record name 1-Ethyl-2,3-dimethylimidazolium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98892-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

1-Ethyl-2,3-dimethylimidazolium bromide CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium bromide ([CAS: 98892-76-3])

Introduction

This compound is a member of the imidazolium-based ionic liquid family, a class of compounds that have garnered significant attention for their unique physicochemical properties. Unlike traditional volatile organic solvents, ionic liquids are characterized by their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] The specific structure of the 1-ethyl-2,3-dimethylimidazolium cation, featuring methylation at the C2 position, imparts distinct characteristics compared to its more common 1,3-disubstituted analogues. This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering insights into its core properties, synthesis, applications, and handling.

Part 1: Core Physicochemical and Structural Properties

The defining characteristics of this compound stem from its molecular structure. The imidazolium core provides the cationic charge, while the ethyl and dual methyl substituents influence its steric and electronic properties, which in turn dictate its behavior as a solvent and electrolyte.[1] The bromide anion complements the cation, affecting solubility and reactivity.[1]

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 98892-76-3[1][2][3][4][5]
Molecular Formula C₇H₁₃BrN₂[1][5]
Molecular Weight ~205.10 g/mol [2][5][6]
Appearance White crystalline powder to colorless/pale yellow solid[1][2]
Melting Point 140 °C[7]
Density 1.468 g/cm³[7]
SMILES C(C)[N+]1=C(C)N(C)C=C1.[Br-][1]
InChI Key GITMVCYKHULLDM-UHFFFAOYSA-M[1]
Structural Analysis

The cation, 1-ethyl-2,3-dimethylimidazolium, possesses an asymmetric substitution pattern. The presence of a methyl group at the C2 position, in addition to the N-ethyl and N-methyl groups, increases the steric bulk around the cation. This structural feature can influence intermolecular interactions, affecting properties like viscosity and melting point. Crystal structure data for this compound has been reported, confirming its ionic nature and providing precise measurements of bond lengths and angles within its crystal lattice.[6] This detailed structural information is invaluable for computational modeling and for understanding its interactions in complex systems.

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a direct quaternization reaction. This process involves the N-alkylation of a substituted imidazole with an appropriate alkyl halide. The following protocol is a robust, self-validating method derived from standard procedures for imidazolium salt synthesis.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation : In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (1.0 eq.) in a suitable solvent such as acetonitrile or toluene.

    • Causality Note : Acetonitrile is a common choice due to its polarity, which aids in dissolving the imidazole starting material and stabilizing the charged intermediate and product. Toluene can also be used and may facilitate product precipitation upon formation.

  • Alkylating Agent Addition : Cool the stirred solution in an ice bath. Slowly add bromoethane (ethyl bromide) (1.05-1.1 eq.) dropwise to the solution.

    • Causality Note : The quaternization reaction is exothermic. Cooling the reaction vessel and adding the alkylating agent slowly are critical steps to control the reaction rate and prevent potential side reactions or a dangerous thermal runaway. A slight excess of the more volatile bromoethane ensures the complete conversion of the imidazole.

  • Reaction Execution : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR analysis of aliquots.

    • Causality Note : Extended stirring at room temperature or gentle heating (e.g., 40 °C) provides the necessary activation energy to drive the Sₙ2 reaction to completion.[8] The product, being a salt, will often precipitate from less polar solvents like toluene as a solid.

  • Product Isolation : If a precipitate has formed, collect the solid product by vacuum filtration. If the product remains in solution (e.g., in acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Wash the collected crude solid multiple times with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

    • Causality Note : The ionic liquid product is insoluble in non-polar solvents, whereas the unreacted 1,2-dimethylimidazole and bromoethane are soluble. This differential solubility allows for effective purification.

  • Drying : Dry the purified white solid under high vacuum for at least 24 hours to remove residual solvents and moisture. The final product should be a free-flowing crystalline solid.

Workflow Diagram: Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage reagents 1. Prepare Reagents (1,2-dimethylimidazole in Acetonitrile) addition 2. Add Bromoethane (Dropwise, Ice Bath) reagents->addition Control Exotherm reaction 3. React (24-48h, Room Temp) addition->reaction isolation 4. Isolate Crude Product (Filtration or Evaporation) reaction->isolation wash 5. Wash Solid (with Diethyl Ether) isolation->wash Remove Solubles dry 6. Dry Under Vacuum wash->dry final_product final_product dry->final_product Final Product: Pure [EDMIM]Br

Caption: Synthesis and purification workflow for this compound.

Part 3: Key Applications and Mechanistic Insights

This compound is not just a laboratory curiosity; it serves as a versatile precursor and functional material in several advanced applications.

Precursor for Functional Ionic Liquids

A primary application of [EDMIM]Br is its use as a starting material for synthesizing other ionic liquids through anion exchange. The bromide anion is a reasonably good leaving group and can be readily replaced by other anions (e.g., tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), bis(trifluoromethylsulfonyl)imide (NTf₂⁻)). This allows for the fine-tuning of the ionic liquid's properties—such as hydrophobicity, viscosity, and electrochemical stability—for specific tasks. For instance, its use in synthesizing paramagnetic ionic liquids containing tetrahaloferrate(III) anions has been demonstrated, creating materials with unique magnetic properties.[9][10]

Diagram: Anion Exchange Pathway

cluster_exchange Anion Exchange Reaction start_il [EDMIM]Br (Starting Material) process Dissolve in Solvent + Add Metal Salt (e.g., NaBF₄) product_il [EDMIM]BF₄ (New Ionic Liquid) process->product_il byproduct NaBr (Precipitated Byproduct) process->byproduct Metathesis caption Anion exchange creates new ionic liquids with tailored properties. sample Synthesized [EDMIM]Br Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structural ID ms Mass Spectrometry (ESI-MS) sample->ms Mass Verification ir FTIR Spectroscopy sample->ir Functional Groups result Verified Structure & Purity nmr->result ms->result ir->result

References

1-Ethyl-2,3-dimethylimidazolium Bromide: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2,3-dimethylimidazolium bromide ([Edmim]Br) is an ionic liquid belonging to the imidazolium-based salt family. Characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, it has garnered significant interest for various applications. The presence of ethyl and two methyl groups on the imidazolium ring imparts unique properties, including a relatively low melting point compared to traditional salts and good ionic conductivity, making it advantageous for electrochemical applications. This guide provides a comprehensive overview of the core physicochemical properties of [Edmim]Br, detailing its synthesis, thermal behavior, electrochemical characteristics, and spectroscopic signature. Furthermore, it offers detailed experimental protocols for key characterization techniques, aiming to equip researchers with the practical knowledge required for its effective application.

Molecular Structure and Identification

This compound is composed of a 1-ethyl-2,3-dimethylimidazolium cation and a bromide anion. The methylation at the C(2) position of the imidazolium ring differentiates it from the more common 1-ethyl-3-methylimidazolium (Emim) based ionic liquids and influences its physicochemical properties.

View Molecular Structure Diagram

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
CAS Number 98892-76-3
Molecular Formula C7H13BrN2
Molecular Weight 205.10 g/mol
Appearance Colorless to pale yellow solid; White crystalline powder
Melting Point 140 °C
Density 1.468 g/cm³

Synthesis

The synthesis of this compound typically involves the quaternization of a substituted imidazole. A common synthetic route is the reaction of 1,2-dimethylimidazole with an ethylating agent, such as ethyl bromide.

View Synthesis Workflow Diagram

Synthesis_of_EdmimBr 1,2-dimethylimidazole 1,2-dimethylimidazole Reaction Reaction 1,2-dimethylimidazole->Reaction Ethyl_bromide Ethyl_bromide Ethyl_bromide->Reaction EdmimBr 1-Ethyl-2,3-dimethylimidazolium bromide Reaction->EdmimBr Purification Purification EdmimBr->Purification Pure_EdmimBr Pure [Edmim]Br Purification->Pure_EdmimBr

Caption: General synthesis workflow for [Edmim]Br.

Experimental Protocol: Synthesis of [Edmim]Br

This protocol is a generalized procedure based on standard alkylation reactions of imidazoles.

  • Reactant Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole in a suitable anhydrous solvent (e.g., toluene).

  • Addition of Alkylating Agent: Slowly add a stoichiometric excess of ethyl bromide to the stirred solution at room temperature. The reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture with stirring at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 24 hours) to ensure complete reaction.

  • Product Isolation: As the reaction proceeds, the ionic liquid product will often precipitate out of the solvent as a solid or a dense liquid phase.

  • Purification: The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether, ethyl acetate) to remove unreacted starting materials and byproducts. The purified product is then dried under vacuum to remove any residual solvent.

Causality: The choice of an anhydrous solvent is critical to prevent side reactions involving water. The slow addition of the alkylating agent helps to control the reaction temperature. Post-synthesis purification is essential to remove impurities that can significantly affect the physicochemical properties of the final product.

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter for its application, especially in processes requiring elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate these properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature of the ionic liquid. For imidazolium-based ionic liquids, thermal decomposition can occur through mechanisms like SN2 nucleophilic substitution.

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). These transitions define the temperature range in which the ionic liquid exists in a liquid state.

View Thermal Analysis Workflow Diagram

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Sample Preparation (4-8 mg in crucible) TGA_run Temperature Ramp (e.g., 10 °C/min under N2) TGA_sample->TGA_run TGA_data Mass Loss vs. Temperature TGA_run->TGA_data TGA_result Decomposition Temperature (Td) TGA_data->TGA_result DSC_sample Sample Preparation (sealed pan) DSC_run Heating/Cooling Cycles (e.g., 10 °C/min) DSC_sample->DSC_run DSC_data Heat Flow vs. Temperature DSC_run->DSC_data DSC_result Tm, Tg, Tc DSC_data->DSC_result

Caption: Experimental workflow for TGA and DSC analysis of ionic liquids.

Experimental Protocols
  • Sample Preparation: Accurately weigh 4-8 mg of the dried ionic liquid into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: Place the sample in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature (Tonset) is often determined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

Trustworthiness: Running the experiment in triplicate allows for the assessment of the reproducibility of the Tonset measurement.

  • Sample Preparation: Hermetically seal a small amount of the ionic liquid (typically 5-10 mg) in an aluminum DSC pan to prevent volatilization.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Subject the sample to a series of heating and cooling cycles. A typical program might be:

    • Heat from room temperature to a temperature above the melting point.

    • Cool to a low temperature (e.g., -80 °C).

    • Heat again to the upper temperature limit. A constant heating and cooling rate (e.g., 10 °C/min) is typically used.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic peaks corresponding to melting and crystallization, and step changes corresponding to glass transitions.

Expertise & Experience: The initial heating cycle is important to erase the thermal history of the sample. The data from the second heating cycle is typically used for analysis to ensure the material is in a comparable state.

Electrochemical Properties

The electrochemical window and ionic conductivity are key parameters that determine the suitability of an ionic liquid for electrochemical applications such as in batteries, supercapacitors, and electrodeposition.

Electrochemical Window

The electrochemical window is the range of potentials over which the ionic liquid is electrochemically stable, i.e., it is not oxidized or reduced. A wide electrochemical window is desirable for many applications. This is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry.

Ionic Conductivity

Ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current. It is dependent on the mobility of the constituent ions and the viscosity of the liquid.

View Cyclic Voltammetry Workflow Diagram

Cyclic_Voltammetry_Workflow Cell_Setup Three-Electrode Cell Setup (Working, Reference, Counter) Potential_Sweep Linear Potential Sweep (Potentiostat) Cell_Setup->Potential_Sweep Electrolyte [Edmim]Br as Electrolyte Electrolyte->Potential_Sweep Current_Measurement Measure Resulting Current Potential_Sweep->Current_Measurement Voltammogram Plot Current vs. Potential Current_Measurement->Voltammogram Analysis Determine Anodic and Cathodic Limits Voltammogram->Analysis

Caption: General workflow for determining the electrochemical window using cyclic voltammetry.

Experimental Protocol: Cyclic Voltammetry (CV)
  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation: Use the purified this compound as the electrolyte. It is crucial to ensure the ionic liquid is free from impurities and water, which can narrow the electrochemical window.

  • Instrument Connection: Connect the electrodes to a potentiostat.

  • Potential Sweep: Apply a potential sweep starting from the open-circuit potential towards both anodic and cathodic limits. The scan rate can be varied (e.g., 50-100 mV/s).

  • Data Acquisition: Record the current response as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The electrochemical window is determined from the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid's cation and anion, respectively.

Expertise & Experience: The choice of working electrode material is important as it can influence the measured electrochemical window. Glassy carbon is often a good choice for a wide potential range. It is also standard practice to de-aerate the electrolyte with an inert gas (e.g., argon or nitrogen) prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the structure and purity of the synthesized ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the molecular structure of the 1-ethyl-2,3-dimethylimidazolium cation. The chemical shifts and coupling constants of the protons and carbons can be used to confirm the positions of the ethyl and methyl substituents on the imidazolium ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the ionic liquid. The vibrational frequencies of the C-H, C-N, and other bonds in the cation can be observed in the IR spectrum, providing a characteristic fingerprint of the compound.

Table 2: Representative Spectroscopic Data for Imidazolium Bromides

TechniqueKey Features and Representative Shifts/Bands
1H NMR Signals corresponding to the imidazolium ring protons, and the protons of the ethyl and methyl substituents. For a similar compound, 1-ethyl-3-methylimidazolium bromide, characteristic peaks are observed for the N-CH-N proton, the NCHCHN protons, and the ethyl and methyl groups.
13C NMR Resonances for the carbons of the imidazolium ring and the alkyl substituents.
FT-IR Characteristic absorption bands for C

Introduction: The Significance of 1-Ethyl-2,3-dimethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,3-dimethylimidazolium Bromide

This compound ([(EMM)IM]Br) is a member of the imidazolium-based ionic liquids (ILs), a class of salts with melting points below 100°C. These materials are gaining significant traction in research and industry due to their unique physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide array of compounds.[1] The specific structure of [(EMM)IM]Br, featuring methyl substitution at the C(2) position of the imidazolium ring, imparts distinct characteristics compared to its more common C(2)-unsubstituted analogue, 1-ethyl-3-methylimidazolium bromide ([EMIM]Br). This substitution influences factors such as melting point, viscosity, and stability, making it a compound of interest for applications ranging from electrolytes in electrochemical devices to specialized solvents and catalysts in chemical synthesis.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis and characterization of [(EMM)IM]Br. It moves beyond a simple recitation of methods to explain the underlying scientific principles, ensuring a robust and reproducible approach to its preparation and validation.

Part 1: Synthesis of this compound

The synthesis of [(EMM)IM]Br is primarily achieved through a quaternization reaction, a type of Sɴ2 (bimolecular nucleophilic substitution) reaction. The core of this process involves the alkylation of a tertiary nitrogen on the 1,2-dimethylimidazole precursor with an ethylating agent.

Reaction Mechanism and Rationale

The synthesis begins with 1,2-dimethylimidazole, a nucleophilic heterocyclic compound. The nitrogen atom at the 3-position is available for alkylation. When reacted with ethyl bromide, the nitrogen's lone pair of electrons attacks the electrophilic carbon of the ethyl group, displacing the bromide ion. This single-step concerted reaction forms the new carbon-nitrogen bond, resulting in the desired 1-ethyl-2,3-dimethylimidazolium cation and a bromide counter-ion.

The choice of solvent is critical. A polar aprotic solvent like acetonitrile is often preferred as it can dissolve the imidazole starting material and stabilize the charged transition state of the Sɴ2 reaction without interfering with the nucleophile. The reaction is often initiated at a reduced temperature (e.g., in an ice bath) to control the initial exothermic release of energy before being allowed to proceed to completion, sometimes with gentle heating to ensure a high yield.[2]

Detailed Experimental Protocol

This protocol is a validated method for the synthesis of [(EMM)IM]Br.

Materials:

  • 1,2-dimethylimidazole (98% or higher purity)

  • Ethyl bromide (99% or higher purity)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-dimethylimidazole (1.0 equivalent) in anhydrous acetonitrile (approx. 3-4 mL per gram of imidazole).

  • Controlling Exothermicity: Place the flask in an ice-water bath to cool the solution to 0-5°C.

  • Reagent Addition: Add ethyl bromide (1.1 equivalents) dropwise to the stirred solution over 30-45 minutes. Maintaining a slow addition rate is crucial to prevent an uncontrolled exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24-48 hours. A precipitate, the target ionic liquid, will typically form during this time.

  • Product Isolation: Filter the resulting solid product using a Büchner funnel.

  • Purification: Wash the crude product multiple times with anhydrous diethyl ether to remove any unreacted starting materials and non-ionic byproducts. The ionic liquid product is generally insoluble in diethyl ether.

  • Drying: Dry the purified white crystalline solid under high vacuum at 60-70°C for at least 12 hours to remove any residual solvent. The final product should be stored in a desiccator as it can be hygroscopic.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Dissolve 1,2-dimethylimidazole in Acetonitrile cooling 2. Cool solution to 0-5°C reactants->cooling addition 3. Add Ethyl Bromide (dropwise) cooling->addition stirring 4. Stir at RT for 24-48h addition->stirring isolation 5. Filter solid product stirring->isolation washing 6. Wash with Diethyl Ether isolation->washing drying 7. Dry under high vacuum washing->drying product Final Product: [(EMM)IM]Br drying->product

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ionic liquid. The following techniques provide a comprehensive analytical profile.

Physicochemical Properties

A summary of the key properties of [(EMM)IM]Br is presented below.

PropertyValueSource(s)
CAS Number 98892-76-3[1][3][4]
Molecular Formula C₇H₁₃BrN₂[1][3][5]
Molecular Weight 205.10 g/mol [3][4][6]
Appearance White crystalline powder[6]
Melting Point 140 °C[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR are necessary for full structural confirmation.

Protocol: A sample of the dried ionic liquid (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Expected Data & Interpretation:

  • ¹H NMR: The proton spectrum confirms the presence of all hydrogen-containing functional groups. The expected signals for the [(EMM)IM]⁺ cation are:

    • Two distinct signals in the aromatic region for the two protons on the imidazolium ring.

    • A quartet for the methylene (-CH₂) protons of the ethyl group, coupled to the adjacent methyl protons.

    • A triplet for the terminal methyl (-CH₃) protons of the ethyl group.

    • A singlet for the protons of the N-methyl group at the 3-position.

    • A singlet for the protons of the C(2)-methyl group.

  • ¹³C NMR: The carbon spectrum verifies the carbon skeleton. Seven distinct signals are expected, corresponding to each unique carbon atom in the cation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation and to study its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for ionic liquids.

Protocol: A dilute solution of the ionic liquid in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The analysis is typically run in positive ion mode to detect the [(EMM)IM]⁺ cation.

Expected Data & Interpretation: The primary result is the mass-to-charge ratio (m/z) of the intact cation. The theoretical exact mass of the 1-ethyl-2,3-dimethylimidazolium cation ([C₇H₁₃N₂]⁺) is approximately 125.1073. The ESI-MS spectrum should show a prominent peak at m/z ≈ 125.1.[7]

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information about the material's thermal stability and phase transitions.

Protocol:

  • Thermogravimetric Analysis (TGA): A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the mass of the sample as a function of temperature.

  • Differential Scanning Calorimetry (DSC): A sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference.

Expected Data & Interpretation:

  • TGA: The TGA thermogram will show a stable baseline at 100% mass until the onset of thermal decomposition. For imidazolium halides, decomposition often proceeds via an Sɴ2 mechanism, leading to the evolution of neutral alkyl halides.[8][9] The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. For a related compound, stability up to ~287°C has been observed.[10]

  • DSC: The DSC trace will show an endothermic peak corresponding to the melting point of the crystalline solid. This should align with the literature value of 140 °C.[4]

Summary of Characterization Data
TechniquePurposeExpected Result for [(EMM)IM]Br
¹H NMR Structural confirmation (Protons)Distinct signals for ring protons, ethyl group (quartet, triplet), N-methyl (singlet), and C(2)-methyl (singlet).
¹³C NMR Structural confirmation (Carbons)7 unique signals corresponding to the carbon skeleton of the cation.
ESI-MS Cation mass verificationA prominent peak at m/z ≈ 125.1, corresponding to the [C₇H₁₃N₂]⁺ cation.
TGA Thermal stability assessmentStable up to high temperatures (>250°C), followed by mass loss corresponding to decomposition.[9][10]
DSC Melting point determinationAn endothermic peak at approximately 140 °C.[4]

Characterization Workflow Diagram

Characterization_Workflow cluster_input Input Sample cluster_techniques Analytical Techniques cluster_output Verified Information input Synthesized [(EMM)IM]Br nmr NMR Spectroscopy (¹H & ¹³C) input->nmr ms Mass Spectrometry (ESI-MS) input->ms thermal Thermal Analysis (TGA/DSC) input->thermal structure Molecular Structure (Connectivity) nmr->structure mass Cation Identity & Mass ms->mass properties Thermal Properties (Stability, M.P.) thermal->properties

References

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Bromide: Molecular Structure, Bonding, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Ethyl-2,3-dimethylimidazolium bromide, an ionic liquid with significant potential in various scientific fields, particularly in drug development. This document delves into the core aspects of its molecular structure, the nature of its chemical bonds, its synthesis and characterization, and its emerging applications for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Promise of a Unique Ionic Liquid

This compound, with the chemical formula C₇H₁₃BrN₂, is a quaternary ammonium salt belonging to the imidazolium class of ionic liquids.[1][2][3] These materials are noteworthy for their low melting points (often below 100 °C), negligible vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds.[3][4] The unique properties of this compound, stemming from the specific arrangement of its constituent ions, make it a subject of increasing interest in both academic research and industrial applications.

This guide will provide an in-depth analysis of its molecular architecture and bonding characteristics, which are fundamental to understanding its physicochemical behavior and unlocking its full potential in areas such as drug formulation and delivery.

Molecular Structure and Bonding: A Tale of Ions

The defining characteristic of this compound is its ionic nature, consisting of a 1-Ethyl-2,3-dimethylimidazolium cation and a bromide anion. The interplay between these two components dictates the overall properties of the compound.

The 1-Ethyl-2,3-dimethylimidazolium Cation: A Covalently Bonded Framework

The cation features a five-membered imidazolium ring, an aromatic heterocyclic scaffold. This ring is substituted with two methyl groups at positions 2 and 3, and an ethyl group at position 1. The positive charge is delocalized across the imidazolium ring, contributing to its stability. The bonding within the cation is predominantly covalent, with typical carbon-nitrogen, carbon-carbon, and carbon-hydrogen bond lengths.

cluster_cation 1-Ethyl-2,3-dimethylimidazolium Cation N1 N1+ C2 C2 N1->C2 C_Et_on_N1_1 C N1->C_Et_on_N1_1 N3 N3+ C2->N3 C_Me_on_C2 C C2->C_Me_on_C2 C4 C4 N3->C4 C_Me_on_N3 C N3->C_Me_on_N3 C5 C5 C4->C5 H_C4 H C4->H_C4 C5->N1 H_C5 H C5->H_C5 H_Me_on_C2_1 H C_Me_on_C2->H_Me_on_C2_1 H_Me_on_C2_2 H C_Me_on_C2->H_Me_on_C2_2 H_Me_on_C2_3 H C_Me_on_C2->H_Me_on_C2_3 H_Me_on_N3_1 H C_Me_on_N3->H_Me_on_N3_1 H_Me_on_N3_2 H C_Me_on_N3->H_Me_on_N3_2 H_Me_on_N3_3 H C_Me_on_N3->H_Me_on_N3_3 C_Et_on_N1_2 C C_Et_on_N1_1->C_Et_on_N1_2 H_Et_on_N1_1_1 H C_Et_on_N1_1->H_Et_on_N1_1_1 H_Et_on_N1_1_2 H C_Et_on_N1_1->H_Et_on_N1_1_2 H_Et_on_N1_2_1 H C_Et_on_N1_2->H_Et_on_N1_2_1 H_Et_on_N1_2_2 H C_Et_on_N1_2->H_Et_on_N1_2_2 H_Et_on_N1_2_3 H C_Et_on_N1_2->H_Et_on_N1_2_3

Figure 1: Molecular structure of the 1-Ethyl-2,3-dimethylimidazolium cation.

Ionic Bonding and Crystal Packing

The electrostatic attraction between the positively charged imidazolium cation and the negatively charged bromide anion constitutes the primary ionic bond. In the solid state, these ions arrange themselves in a crystal lattice. X-ray crystallography studies have revealed the packing of these ions.

The crystal structure of this compound has been determined to have a monoclinic crystal system with the space group P 1 21/a 1.[1] The lattice parameters are reported as:

  • a = 7.84646 Å

  • b = 17.33453 Å

  • c = 6.75078 Å

  • α = 90.0000°

  • β = 100.2869°

  • γ = 90.0000°

A monohydrate form of this salt also exists, where water molecules are incorporated into the crystal lattice, participating in hydrogen bonding with the bromide anions and the imidazolium cations.[5] In this hydrated form, O-H···Br hydrogen bonds are observed, as well as weaker C-H···O interactions.[5] These non-covalent interactions play a crucial role in the overall stability and properties of the crystalline material.

PropertyValueSource
Molecular FormulaC₇H₁₃BrN₂[1][2][3]
Molecular Weight205.10 g/mol [1][2]
Melting Point140 °C[2]
Density1.468 g/cm³[2]
AppearanceWhite crystalline powder[6]

Synthesis and Characterization: From Precursors to Pure Compound

The synthesis of this compound is typically achieved through a quaternization reaction. This involves the reaction of a substituted imidazole with an ethylating agent.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the synthesis of similar imidazolium halides:

start Start: 1,2-dimethylimidazole and Bromoethane reaction Reaction in a suitable solvent (e.g., toluene or acetonitrile) Stirring at a controlled temperature (e.g., 40-70°C) for several hours start->reaction precipitation Cooling of the reaction mixture to induce precipitation or crystallization of the product reaction->precipitation filtration Filtration of the solid product precipitation->filtration washing Washing the product with a non-polar solvent (e.g., ethyl acetate or diethyl ether) to remove unreacted starting materials filtration->washing drying Drying the purified product under vacuum washing->drying end_node End: Pure this compound drying->end_node

Figure 2: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dimethylimidazole.

  • Solvent Addition: Add a suitable anhydrous solvent, such as toluene or acetonitrile, to dissolve the 1,2-dimethylimidazole.

  • Addition of Ethylating Agent: Slowly add a stoichiometric equivalent or a slight excess of bromoethane to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a desired reaction temperature.

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 40 °C to 70 °C for a period of 24 to 48 hours, or until the reaction is complete as monitored by techniques like TLC or NMR.

  • Product Isolation: Upon completion, cool the reaction mixture. The product, being a salt, will often precipitate out of the non-polar solvent. If the product is a viscous liquid, it can be solidified by cooling to a lower temperature.

  • Purification: Collect the solid product by filtration. Wash the collected solid with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white to off-white solid under vacuum to remove any residual solvent.

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the cation. The proton NMR spectrum would show characteristic signals for the ethyl and methyl groups, as well as the protons on the imidazolium ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the imidazolium ring and the alkyl substituents.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak for the 1-Ethyl-2,3-dimethylimidazolium cation, confirming its mass.

  • Elemental Analysis: This technique can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should match the theoretical values for the pure compound.

Applications in Drug Development: A Versatile Tool for Pharmaceutical Scientists

The unique properties of this compound and other imidazolium-based ionic liquids make them highly attractive for various applications in the pharmaceutical field.[7] Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including those with poor water solubility, is a key advantage.[4][8]

Enhancing Drug Solubility and Bioavailability

A significant challenge in drug development is the poor aqueous solubility of many new drug candidates, which can limit their bioavailability. Ionic liquids can act as effective solvents or co-solvents in drug formulations, enhancing the solubility of poorly soluble drugs.[4][8] This can lead to improved absorption and therapeutic efficacy.

Drug Delivery Systems

Imidazolium-based ionic liquids are being explored for their potential in developing novel drug delivery systems.[7][8] Their tunable properties allow for the design of systems with controlled release profiles. They can be incorporated into various formulations, including:

  • Oral formulations: To enhance the dissolution and absorption of orally administered drugs.

  • Transdermal patches: To facilitate the permeation of drugs through the skin.

  • Topical formulations: For the localized delivery of therapeutic agents.

The interactions between ionic liquids and biological membranes are a key area of research, as they can influence drug permeation.[7]

Stabilization of Biomolecules

The stability of protein-based drugs and vaccines is a critical concern. Some ionic liquids have been shown to stabilize proteins, protecting them from degradation and aggregation. This could lead to the development of more stable and effective biopharmaceutical formulations.

IL This compound (Imidazolium Ionic Liquid) Solubility Enhanced Drug Solubility & Bioavailability IL->Solubility Delivery Advanced Drug Delivery Systems IL->Delivery Stabilization Stabilization of Biomolecules IL->Stabilization API Active Pharmaceutical Ingredient (API) Solubility->API Delivery->API Stabilization->API

Figure 3: Key applications of this compound in drug development.

Conclusion and Future Outlook

This compound stands as a compelling example of the versatility of ionic liquids. Its well-defined molecular structure and the resulting physicochemical properties provide a strong foundation for its application in diverse scientific and industrial domains. For researchers and professionals in drug development, this ionic liquid offers a promising tool to address long-standing challenges related to drug solubility, stability, and delivery. As research in this area continues to evolve, we can anticipate the emergence of innovative pharmaceutical formulations and therapeutic systems that leverage the unique attributes of this compound and its congeners, ultimately contributing to the development of safer and more effective medicines.

References

Thermal stability and decomposition of 1-Ethyl-2,3-dimethylimidazolium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-2,3-dimethylimidazolium Bromide

Authored by a Senior Application Scientist

Introduction: The Critical Imperative of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) represent a fascinating class of materials, defined as salts with melting points below 100°C. Composed entirely of ions, they exhibit a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvating capabilities, making them "designer solvents" for a myriad of applications.[1][2] From serving as green reaction media and electrolytes in advanced battery systems to their use in biomass processing, the operational window of an ionic liquid is fundamentally dictated by its thermal robustness.[3] Understanding the precise temperature at which an IL begins to degrade, and the mechanisms by which it does so, is not merely an academic exercise; it is a critical prerequisite for safe and reliable process design, ensuring material integrity and preventing the formation of potentially hazardous byproducts.[4][5]

This guide focuses on a specific imidazolium-based ionic liquid, This compound ([Edimim][Br]) . The imidazolium cation is a common scaffold for ILs, but the methylation at the C(2) position in the [Edimim] cation is a key structural feature. This substitution is known to influence the physicochemical properties and stability of the resulting IL, often by blocking decomposition pathways that involve the historically acidic C(2)-proton.[6][7]

Herein, we provide a comprehensive exploration of the thermal stability and decomposition profile of [Edimim][Br]. We will delve into the core analytical methodologies, present a framework for interpreting the resulting data, and elucidate the likely chemical pathways of its degradation. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this material's behavior at elevated temperatures.

Core Physicochemical Properties of [Edimim][Br]

A foundational understanding of a material begins with its basic physicochemical properties. These parameters influence its handling, processing, and behavior in various applications.

PropertyValueSource
Chemical Name This compound[8]
Synonym [Edimim][Br]
CAS Number 98892-76-3[8]
Molecular Formula C₇H₁₃N₂·Br[8]
Molecular Weight 205.10 g/mol [8]
Appearance White crystalline powder
Melting Point Varies; C(2) methylation increases melting point compared to [Emim] analogues[6][7]

Chemical Structure: Chemical structure of this compound

PART 1: Methodologies for Assessing Thermal Stability

To rigorously define the thermal limits of an ionic liquid, a suite of analytical techniques is employed. The choice of methodology is driven by the specific information required, whether it's a rapid screening of decomposition temperature or a detailed mechanistic investigation of degradation products.

Thermogravimetric Analysis (TGA)

Principle and Purpose: TGA is the cornerstone of thermal stability analysis.[1] It continuously measures the mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). A mass loss event directly indicates decomposition or volatilization.

  • Dynamic (Ramped) TGA: The most common mode, where the sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min). This provides key metrics for short-term thermal stability[1]:

    • T_onset_ : The initial decomposition temperature, often determined by the intersection of tangents to the baseline and the inflection point of the mass-loss curve. It represents the temperature at which significant degradation begins.

    • T_peak_ : The temperature of the maximum rate of mass loss, identified as the peak in the first derivative of the TGA curve (the DTG curve).[1]

  • Isothermal TGA: In this mode, the sample is held at a constant, elevated temperature for an extended period. This is crucial for evaluating long-term thermal stability, as decomposition can occur at temperatures well below the T_onset_ determined from a dynamic scan, albeit at a much slower rate.[9] This method allows for the calculation of a maximum operating temperature (MOT) for a given operational lifetime.[10]

Differential Scanning Calorimetry (DSC)

Principle and Purpose: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is exquisitely sensitive to thermal transitions that involve a change in enthalpy. For ionic liquids, DSC is used to identify:

  • Melting Point (T_m_): The temperature at which the IL transitions from a solid to a liquid, observed as an endothermic peak.

  • Glass Transition (T_g_): The temperature at which an amorphous solid transitions to a viscous liquid.

  • Decomposition Events: Decomposition can be either endothermic or exothermic, and DSC can capture the energetic signature of these processes.[11]

Hyphenated Techniques for Mechanistic Insight

While TGA quantifies when decomposition occurs, it does not identify what is being produced. To elucidate the decomposition mechanism, TGA is often coupled with other analytical instruments.

  • TGA-Mass Spectrometry (TGA-MS): The gaseous effluent from the TGA furnace is fed directly into a mass spectrometer. This allows for the real-time identification of the molecular weights of the decomposition products as they evolve, providing direct evidence for proposed degradation pathways.[2][4][10][12][13]

PART 2: Experimental Protocols & Workflows

Adherence to a rigorous, well-defined experimental protocol is paramount for generating reproducible and trustworthy data. The following represents a standard operating procedure for the thermal analysis of [Edimim][Br].

Standard Protocol for Dynamic TGA
  • Sample Preparation: Place 2-5 mg of [Edimim][Br] into a clean, tared ceramic or platinum TGA pan.[14] Ensure the sample is evenly distributed across the bottom of the pan.

  • Instrument Setup:

    • Place the sample pan in the TGA autosampler or manually load it onto the balance mechanism.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[15]

  • Thermal Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.[16]

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the T_onset_ from the resulting TGA curve.

    • Calculate the first derivative of the mass loss curve (DTG) to determine the T_peak_.

General Workflow for Thermal Analysis

The logical flow of a comprehensive thermal stability investigation follows a structured path from initial screening to mechanistic determination.

G cluster_0 Initial Characterization cluster_1 Long-Term Stability Assessment cluster_2 Mechanistic Investigation cluster_3 Final Assessment DSC DSC Analysis (Phase Transitions: Tm, Tg) DynamicTGA Dynamic TGA (Screening: Tonset, Tpeak) DSC->DynamicTGA Initial thermal profile IsothermalTGA Isothermal TGA (Determine Max Operating Temp) DynamicTGA->IsothermalTGA Inform isothermal test temperature TGAMS TGA-MS / Py-GC-MS (Identify Decomposition Products) DynamicTGA->TGAMS Guide product analysis Kinetics Kinetic Analysis (Determine Activation Energy, Ea) IsothermalTGA->Kinetics Mechanism Propose Decomposition Mechanism TGAMS->Mechanism Kinetics->Mechanism

Caption: Workflow for comprehensive thermal analysis of an ionic liquid.

PART 3: Thermal Decomposition Profile of [Edimim][Br]

While specific TGA data for this compound is not as prevalent in the literature as its C(2)-unsubstituted analogue, 1-ethyl-3-methylimidazolium bromide ([Emim][Br]), we can infer its behavior based on established principles and comparative studies.

Expected Thermal Stability

The thermal stability of imidazolium ILs is significantly influenced by the nature of the anion and the cation's alkyl substituents.[9] For halide-containing ILs, stability generally increases from Cl⁻ < Br⁻ < I⁻.[10] The decomposition temperature for [Emim][Br] is reported to be around 246°C (at 1 K/min).[10]

Crucially, the methylation at the C(2) position in [Edimim][Br] is expected to enhance thermal stability compared to [Emim][Br]. This is because it blocks the primary decomposition pathway for many imidazolium ILs: the deprotonation at C(2) to form a highly reactive N-heterocyclic carbene (NHC).[13] This stabilization effect has been observed in related systems.[6][7] Therefore, the T_onset_ for [Edimim][Br] is anticipated to be moderately higher than that of [Emim][Br].

Decomposition Mechanism and Products

For imidazolium halides, the dominant thermal decomposition mechanism is typically a bimolecular nucleophilic substitution (S_N_2) reaction, where the halide anion attacks one of the N-alkyl substituents on the imidazolium cation.[12][13]

For [Edimim][Br], two primary S_N_2 pathways are plausible:

  • Attack on the Ethyl Group: The bromide anion (Br⁻) acts as a nucleophile, attacking the α-carbon of the N-ethyl group. This results in the formation of neutral products: 1,2-dimethylimidazole and ethyl bromide (bromoethane) .

  • Attack on the Methyl Group: The bromide anion attacks the N-methyl group, yielding 1-ethyl-2-methylimidazole and methyl bromide (bromomethane) .

Experimental studies on the closely related [Emim][Br] confirm that vaporization occurs through the evolution of alkyl bromides and the corresponding neutral imidazole derivatives, consistent with an S_N_2 mechanism.[12][13] The formation of intact ion pairs in the gas phase is considered negligible.[12][13]

Caption: Proposed S_N_2 decomposition pathways for [Edimim][Br].

Kinetic Analysis

A complete understanding of decomposition requires kinetic analysis to determine parameters like the activation energy (E_a), which quantifies the energy barrier to the degradation reaction.[17] This is typically achieved by performing TGA scans at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) and applying isoconversional models, such as the Ozawa-Flynn-Wall (OFW) or Friedman methods.[1][14] These advanced methods are superior to single-heating-rate approximations as they provide a more robust calculation of E_a across the entire range of decomposition.[1] For the S_N_2 decomposition of [Emim][Br], activation enthalpies have been experimentally determined to be in the range of 116-123 kJ/mol.[12][13] It is reasonable to expect a similar or slightly higher activation energy for [Edimim][Br] due to the stabilizing effect of the C(2)-methyl group.

Conclusion and Outlook

The thermal stability of this compound is a defining characteristic for its application in high-temperature processes. Its degradation is governed primarily by an S_N_2 mechanism, where the bromide anion attacks the N-alkyl substituents, leading to the formation of neutral imidazole and alkyl bromide species. The methylation at the C(2) position provides a key structural advantage, blocking a common carbene-mediated decomposition pathway and likely enhancing its thermal robustness compared to its C(2)-unsubstituted counterparts.

A comprehensive thermal evaluation, employing a combination of dynamic and isothermal TGA, DSC, and hyphenated mass spectrometry techniques, is essential for any researcher or developer intending to use this ionic liquid near its thermal limits. Future research should focus on generating precise, multi-heating-rate TGA data for [Edimim][Br] to allow for a rigorous isoconversional kinetic analysis. Furthermore, long-term isothermal studies under process-relevant conditions are needed to establish a definitive maximum operating temperature, ensuring its safe and effective deployment in next-generation chemical and pharmaceutical applications.

References

A Comprehensive Technical Guide to the Solubility of 1-Ethyl-2,3-dimethylimidazolium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the solubility characteristics of ionic liquids (ILs) is paramount for their effective application. 1-Ethyl-2,3-dimethylimidazolium bromide ([E2,3DMIM]Br), a member of the imidazolium-based ionic liquid family, presents a unique set of properties including low volatility and high thermal stability, making it a compound of significant interest.[1] This in-depth technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents. Moving beyond a simple compilation of data, this guide delves into the theoretical underpinnings of ionic liquid solubility, offers a robust experimental protocol for its determination, and provides a predictive framework based on Hansen Solubility Parameters.

Introduction to this compound

This compound is an ionic liquid characterized by an imidazolium cation and a bromide anion. The structure of the cation, featuring ethyl and methyl substitutions, contributes to its distinct physicochemical properties, including a relatively low melting point compared to traditional inorganic salts.[1] Its utility spans various applications, including as a solvent, electrolyte, and catalyst.[1] The bromide anion plays a crucial role in influencing its solubility and reactivity profiles.[1] A comprehensive understanding of its solubility is critical for process design, reaction optimization, and formulation development in diverse fields such as organic synthesis, electrochemistry, and pharmaceutical sciences.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 98892-76-3[2][3][4][5]
Molecular Formula C₇H₁₃BrN₂[3][4]
Molecular Weight 205.10 g/mol [3][4]
Appearance White crystalline powder[4]

Theoretical Framework: Understanding the Solubility of Ionic Liquids

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline. The solubility is governed by the cohesive energy densities of the solute and the solvent, a concept quantified by solubility parameters.

The Role of Intermolecular Forces

The dissolution of an ionic liquid involves the disruption of the ionic lattice of the IL and the intermolecular forces within the solvent, followed by the formation of new interactions between the IL ions and the solvent molecules. Key interactions at play include:

  • Ionic and Dipole-Dipole Interactions: The charged nature of the ionic liquid's cation and anion leads to strong electrostatic interactions. Polar solvents with significant dipole moments can effectively solvate these ions.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the ionic liquid, particularly the anion.

  • Van der Waals Forces: These non-specific interactions are present in all systems and contribute to the overall solvation process.

Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters offer a powerful semi-empirical method to predict the miscibility of a solute in a solvent.[6][7] The total Hildebrand solubility parameter (δt) is deconvoluted into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The principle behind HSP is that substances with similar δd, δp, and δh values are likely to be miscible. The "Hansen distance" (Ra) between two substances provides a numerical measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Solubility of this compound

Due to the limited availability of specific experimental solubility data for this compound in a wide array of organic solvents, a predictive approach using Hansen Solubility Parameters has been employed. The HSP values for [E2,3DMIM]Br were estimated based on data for structurally similar imidazolium bromide ionic liquids.

Estimated Hansen Solubility Parameters for this compound:

  • δd (Dispersion): 17.0 MPa½

  • δp (Polar): 10.0 MPa½

  • δh (Hydrogen Bonding): 12.0 MPa½

The following table presents the estimated solubility of this compound in various organic solvents, predicted based on the Hansen distance. A smaller Hansen distance suggests a higher likelihood of good solubility.

Solventδd (MPa½)δp (MPa½)δh (MPa½)Hansen Distance (Ra)Predicted Solubility
Methanol 15.112.322.310.8High
Ethanol 15.88.819.47.9High
Isopropanol 15.86.116.46.1High
Acetone 15.510.47.05.3Good
Acetonitrile 15.318.06.110.1Moderate
Dichloromethane 17.07.37.15.7Good
Ethyl Acetate 15.85.37.27.5Moderate
Toluene 18.01.42.013.5Low
Hexane 14.90.00.017.3Very Low / Insoluble
Diethyl Ether 14.52.95.111.2Low

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically validate the predicted solubilities and obtain precise quantitative data, a robust experimental protocol is essential. The following method is a reliable approach for determining the solid-liquid equilibria of this compound in organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Calibrated thermometer or temperature probe

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_il Dry IL under vacuum add_excess Add excess IL to solvent prep_il->add_excess prep_solvent Prepare solvent prep_solvent->add_excess equilibrate Equilibrate at constant temperature with stirring add_excess->equilibrate phase_sep Phase separation (centrifugation) equilibrate->phase_sep sample Withdraw supernatant and filter phase_sep->sample dilute Dilute sample sample->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of sealed vials.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Place the vials in a thermostatically controlled shaker or on a stirring hotplate set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

  • Phase Separation and Sampling:

    • After equilibration, cease agitation and allow the solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a compatible syringe filter to prevent any undissolved solid from being collected.

  • Concentration Analysis:

    • Accurately dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of the ionic liquid in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 g solvent, mol/L).

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several key factors. A comprehensive understanding of these factors is essential for manipulating and optimizing solubility for specific applications.

G Factors Influencing Solubility cluster_solute Ionic Liquid Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of [E2,3DMIM]Br Cation Cation Structure (Alkyl Chain Length) Cation->Solubility Anion Anion Type (Bromide) Anion->Solubility Polarity Polarity / Dipole Moment Polarity->Solubility H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Temp Temperature Temp->Solubility Pressure Pressure (Minor Effect for Solids) Pressure->Solubility

Caption: Key factors influencing the solubility of this compound.

  • Cation and Anion Structure: The nature of the ions is the most dominant factor. For the cation, the length and branching of the alkyl chains influence the van der Waals interactions and the overall lipophilicity. The bromide anion's size and ability to form hydrogen bonds are critical in determining its interaction with different solvents.

  • Solvent Polarity: As a salt, this compound generally exhibits higher solubility in more polar solvents that can effectively solvate the charged ions.

  • Hydrogen Bonding Capability of the Solvent: Solvents that are strong hydrogen bond donors or acceptors will interact more favorably with the bromide anion, enhancing solubility.

  • Temperature: The solubility of solids in liquids typically increases with temperature, as the dissolution process is often endothermic.

  • Presence of Impurities: Water or other impurities in either the ionic liquid or the solvent can significantly alter the solubility profile.

Conclusion

This technical guide has provided a multifaceted exploration of the solubility of this compound in organic solvents. By integrating theoretical principles with a predictive framework and a detailed experimental protocol, this document serves as a valuable resource for scientists and researchers. The application of Hansen Solubility Parameters offers a practical approach to estimate solubility in the absence of extensive experimental data, thereby accelerating the solvent screening process. The provided experimental workflow ensures the generation of accurate and reproducible solubility data, which is fundamental for the successful implementation of this promising ionic liquid in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Electrochemical Window of 1-Ethyl-2,3-dimethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical window of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium bromide ([Edimim][Br]). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the electrochemical behavior of this compound, grounded in established scientific principles and experimental evidence.

Introduction: The Significance of the Electrochemical Window in Ionic Liquids

Room-temperature ionic liquids (ILs) have garnered significant interest as potential replacements for traditional volatile organic solvents in a myriad of applications, including electrochemistry.[1] Their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive for use in batteries, supercapacitors, and electrochemical synthesis.[1]

The electrochemical window (EW) is a critical parameter for an electrolyte, defining the potential range within which it is electrochemically stable.[1] Beyond this window, the electrolyte itself will be oxidized or reduced, leading to decomposition and limiting the operational voltage of the electrochemical device. For imidazolium-based ionic liquids, the electrochemical window is generally determined by the reduction of the imidazolium cation at the cathodic limit and the oxidation of the anion at the anodic limit.

This guide focuses specifically on this compound, an ionic liquid characterized by its imidazolium cation with ethyl and methyl substitutions.[2] Understanding its electrochemical stability is paramount for its effective application in electrochemical systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of [Edimim][Br] is essential before delving into its electrochemical characteristics.

PropertyValueSource
Chemical Formula C₇H₁₃BrN₂--INVALID-LINK--
CAS Number 98892-76-3--INVALID-LINK--
Molecular Weight 205.10 g/mol --INVALID-LINK--
Appearance White crystalline powderECHEMI

The Electrochemical Window of Imidazolium Bromide Ionic Liquids

The electrochemical window of an ionic liquid is dictated by the electrochemical stability of its constituent cation and anion. For this compound, the cathodic limit is determined by the reduction of the 1-Ethyl-2,3-dimethylimidazolium cation, while the anodic limit is governed by the oxidation of the bromide anion.

Anodic Limit: The Role of the Bromide Anion

The oxidation of the bromide anion (Br⁻) is the key determinant of the anodic potential limit. In non-aqueous systems, the oxidation of bromide is a complex process that typically occurs in two steps.[3][4] First, two bromide ions are oxidized to form a bromine molecule (Br₂). This is followed by a reaction with another bromide ion to form the tribromide ion (Br₃⁻).[4]

The overall reaction can be summarized as:

3Br⁻ → Br₃⁻ + 2e⁻

This oxidation process occurs at a relatively low potential compared to other common anions used in ionic liquids, such as tetrafluoroborate (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (TFSI⁻).[5] Consequently, ionic liquids containing bromide anions generally exhibit a narrower electrochemical window.

Cathodic Limit: The Stability of the 1-Ethyl-2,3-dimethylimidazolium Cation
Estimated Electrochemical Window of this compound

Direct experimental data for the electrochemical window of this compound is not widely published. However, valuable insights can be drawn from a closely related ionic liquid, 1-Butyl-3-methylimidazolium bromide ([Bmim][Br]). Experimental measurements have shown the electrochemical window of [Bmim][Br] to be approximately 2.7 V.[1][5]

Given the structural similarities between the 1-Butyl-3-methylimidazolium and 1-Ethyl-2,3-dimethylimidazolium cations, it is reasonable to expect a comparable electrochemical window for [Edimim][Br]. The primary difference lies in the alkyl chain length and the methylation at the C2 position. The slightly smaller size of the ethyl and methyl groups in [Edimim]⁺ compared to the butyl group in [Bmim]⁺ may have a minor influence on the cathodic stability, but the overall window is expected to be in a similar range, largely dictated by the oxidation of the bromide anion.

Experimental Determination of the Electrochemical Window: A Step-by-Step Protocol

The electrochemical window of an ionic liquid is experimentally determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are identified as the points where a significant increase in current is observed, indicating the onset of the electrolyte's oxidation or reduction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Dry Ionic Liquid (High Vacuum, Elevated Temp.) P2 Prepare Three-Electrode Cell (Working, Reference, Counter) P1->P2 P3 Assemble Cell in Inert Atmosphere (Glovebox) P2->P3 M1 Connect to Potentiostat P3->M1 M2 Purge with Inert Gas M1->M2 M3 Run Cyclic Voltammetry Scan M2->M3 A1 Plot Current vs. Potential M3->A1 A2 Determine Onset Potentials (Anodic & Cathodic Limits) A1->A2 A3 Calculate Electrochemical Window A2->A3

Caption: Workflow for the experimental determination of the electrochemical window.

Materials and Equipment
  • Ionic Liquid: High-purity this compound. It is crucial to use a highly pure and dry sample, as impurities, particularly water, can significantly narrow the electrochemical window.

  • Working Electrode: Glassy carbon (GC) or platinum (Pt) disk electrode.

  • Reference Electrode: Silver/Silver chloride (Ag/AgCl) electrode or a quasi-reference electrode (e.g., a silver wire).

  • Counter Electrode: Platinum wire or mesh.

  • Electrochemical Cell: A standard three-electrode voltammetry cell.

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

  • Inert Atmosphere: A glovebox or Schlenk line to minimize exposure to air and moisture.

  • Drying Equipment: Vacuum oven or Schlenk line for drying the ionic liquid.

Detailed Protocol
  • Ionic Liquid Preparation:

    • Dry the this compound under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water. The removal of water is critical as its presence will lead to a significantly narrower electrochemical window due to the electrolysis of water.

  • Electrode Preparation:

    • Polish the working electrode (GC or Pt) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or acetonitrile).

    • Dry the electrode completely before use.

  • Cell Assembly:

    • Assemble the three-electrode cell inside an inert atmosphere glovebox.

    • Add the dried ionic liquid to the electrochemical cell.

    • Immerse the working, reference, and counter electrodes into the ionic liquid, ensuring no contact between them.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Purge the ionic liquid with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove any dissolved oxygen.

    • Perform a cyclic voltammetry scan. A typical starting potential could be the open-circuit potential. Scan first in the anodic direction to determine the oxidation limit, and then in the cathodic direction to determine the reduction limit.

    • Scan Parameters:

      • Scan Rate: A typical scan rate is 50-100 mV/s.

      • Potential Range: The scan range should be wide enough to observe the oxidation and reduction of the ionic liquid. A range of -2.5 V to +2.5 V vs. Ag/AgCl is a reasonable starting point.

      • Current Density Cut-off: The potential limits are typically defined as the potential at which the current density reaches a certain cut-off value (e.g., 0.5 or 1.0 mA/cm²).

  • Data Analysis:

    • Plot the resulting current versus the applied potential.

    • Identify the anodic limit (Ea) as the potential at which the anodic current sharply increases.

    • Identify the cathodic limit (Ec) as the potential at which the cathodic current sharply increases.

    • The electrochemical window (EW) is then calculated as: EW = Ea - Ec.

Factors Influencing the Electrochemical Window

The experimentally determined electrochemical window is not an absolute value and can be influenced by several factors:

  • Purity of the Ionic Liquid: As mentioned, impurities like water and halides (other than the bromide anion itself) can be more easily oxidized or reduced than the ionic liquid components, leading to a narrower apparent electrochemical window.

  • Working Electrode Material: The nature of the working electrode can affect the kinetics of the electron transfer reactions at the limits of the electrochemical window. Different materials may exhibit different overpotentials for the oxidation and reduction of the ionic liquid.

  • Scan Rate: The scan rate used in the cyclic voltammetry experiment can influence the observed potential limits.

  • Cut-off Current Density: The choice of the cut-off current density to define the potential limits is somewhat arbitrary and can affect the reported value of the electrochemical window. It is therefore crucial to report this parameter when presenting results.

Concluding Remarks

This compound, like other bromide-containing ionic liquids, possesses a relatively modest electrochemical window, estimated to be around 2.7 V. This is primarily due to the facile oxidation of the bromide anion. While this may limit its application in high-voltage devices, its other properties, such as thermal stability and ionic conductivity, may still render it suitable for specific electrochemical applications where a wide voltage range is not a primary requirement.

Accurate determination of the electrochemical window through rigorous experimental procedures, such as the one detailed in this guide, is essential for the informed selection and application of this and other ionic liquids in scientific research and industrial development. The principles and protocols outlined herein provide a robust framework for such investigations.

References

Paramagnetic properties of 1-Ethyl-2,3-dimethylimidazolium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Paramagnetic Properties of 1-Ethyl-2,3-dimethylimidazolium-Based Ionic Liquids

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. A fascinating subclass of these materials is paramagnetic ionic liquids (PILs), which possess the intrinsic properties of ILs with the added dimension of a magnetic response. This behavior stems from the presence of unpaired electrons, typically on a metal center within the constituent ions.[1]

This guide focuses on the paramagnetic properties associated with the 1-ethyl-2,3-dimethylimidazolium ([Edimim]⁺) cation. It is crucial to understand that the common salt, 1-ethyl-2,3-dimethylimidazolium bromide, is not inherently paramagnetic. Instead, it serves as a diamagnetic precursor cation that, when paired with a suitable paramagnetic anion, forms a PIL. The most common strategy to achieve this is through the incorporation of transition metal complexes, such as tetrahaloferrate(III) ([FeX₄]⁻), as the counter-ion.[2][3][4] These PILs exhibit distinct magnetic behaviors, including antiferromagnetic ordering at low temperatures.[2][5][6]

Furthermore, intriguing research has demonstrated that this compound can initiate radical polymerization, a process that inherently involves the formation of paramagnetic radical species.[7] This guide will provide a comprehensive exploration of both pathways to paramagnetism involving the [Edimim]⁺ cation, offering insights into the synthesis, characterization, and underlying mechanisms for researchers, scientists, and drug development professionals.

I. Synthesis of [Edimim]⁺-Based Paramagnetic Ionic Liquids

The creation of a PIL based on the [Edimim]⁺ cation is a two-stage process. First, the [Edimim]⁺ halide salt is synthesized, which then undergoes an anion exchange reaction to introduce the paramagnetic species.

Part A: Synthesis of the 1-Ethyl-2,3-dimethylimidazolium Halide Precursor

The synthesis of the [Edimim]⁺ cation is achieved through a standard quaternization reaction, where 1,2-dimethylimidazole is alkylated with an ethyl halide. The following protocol is a typical example.[4]

Experimental Protocol: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole in acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath. Add ethyl iodide dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 24 hours.

  • Purification: The product will precipitate as a solid. The crude product can be purified by recrystallization from a suitable solvent mixture, such as acetone:acetonitrile, to yield white crystals.[4]

G cluster_0 Synthesis of [Edimim]I 1,2-dimethylimidazole 1,2-dimethylimidazole Reaction Flask Reaction Flask 1,2-dimethylimidazole->Reaction Flask Ethyl iodide Ethyl iodide Ethyl iodide->Reaction Flask Acetonitrile (solvent) Acetonitrile (solvent) Acetonitrile (solvent)->Reaction Flask Stirring (24h) Stirring (24h) Reaction Flask->Stirring (24h) Precipitation & Recrystallization Precipitation & Recrystallization Stirring (24h)->Precipitation & Recrystallization [Edimim]I Product [Edimim]I Product Precipitation & Recrystallization->[Edimim]I Product

Caption: Workflow for the synthesis of the [Edimim]I precursor.

Part B: Anion Exchange to Form the Paramagnetic Ionic Liquid

The non-magnetic halide anion of the precursor is replaced with a paramagnetic anion, such as [FeCl₃Br]⁻ or [FeCl₄]⁻, via a metathesis reaction.[8] This is typically performed by reacting the [Edimim]⁺ halide with an appropriate iron(III) salt.[8]

Experimental Protocol: Synthesis of [Edimim][FeCl₃Br]

  • Dissolution: Dissolve stoichiometric amounts of the synthesized [Edimim]Br and anhydrous iron(III) chloride (FeCl₃) in absolute ethanol.

  • Reaction: Stir the mixture at room temperature for approximately 8 hours.

  • Purification: The resulting PIL is then purified by washing with solvents like diethyl ether and n-hexane to remove any unreacted starting materials or byproducts.[8]

  • Drying: The final product is dried under vacuum.

G cluster_1 Anion Exchange for PIL Synthesis [Edimim]Br [Edimim]Br Reaction Mixture Reaction Mixture [Edimim]Br->Reaction Mixture FeCl3 FeCl3 FeCl3->Reaction Mixture Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Mixture Stirring (8h) Stirring (8h) Reaction Mixture->Stirring (8h) Washing (Ether/Hexane) Washing (Ether/Hexane) Stirring (8h)->Washing (Ether/Hexane) [Edimim][FeCl3Br] (PIL) [Edimim][FeCl3Br] (PIL) Washing (Ether/Hexane)->[Edimim][FeCl3Br] (PIL)

Caption: Anion exchange process to form the paramagnetic ionic liquid.

II. Characterization of Paramagnetic Properties: SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic properties of materials.[9] For PILs, it is the primary method for determining bulk magnetic properties like magnetic susceptibility and identifying magnetic ordering phenomena.

Theoretical Background

Paramagnetic materials are characterized by the presence of unpaired electrons, which have a net magnetic moment. In the presence of an external magnetic field, these moments tend to align with the field, resulting in a positive magnetic susceptibility. The temperature dependence of the magnetic susceptibility for a simple paramagnet often follows the Curie-Weiss law.

In some PILs, such as [Edimim][FeX₄], at very low temperatures, the magnetic moments of adjacent iron centers can align in an antiparallel fashion, leading to antiferromagnetic ordering .[2][5][6] This transition from a paramagnetic to an antiferromagnetic state occurs at a specific temperature known as the Néel temperature (Tₙ) , which is observed as a peak in the magnetic susceptibility versus temperature plot.[5][6] The magnetic ordering is often mediated by superexchange interactions through halide bridges (Fe–X···X–Fe).[2]

Experimental Protocol: SQUID Magnetometry
  • Sample Preparation: A small, precisely weighed amount of the PIL is loaded into a gelatin capsule or other suitable sample holder. The sample should be handled in an inert atmosphere if it is sensitive to air or moisture.

  • Measurement Setup: The sample is placed in a SQUID magnetometer. The instrument is capable of controlling the temperature from as low as 1.8 K up to 400 K and applying magnetic fields up to several Tesla.[8]

  • Zero-Field Cooling (ZFC): The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field.

  • Data Acquisition: A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is slowly increased. This provides the ZFC magnetic susceptibility curve.

  • Field-Cooled (FC): The sample is then cooled again in the presence of the same magnetic field, and the magnetic moment is measured while warming. This gives the FC curve.

G cluster_2 SQUID Magnetometry Workflow Sample Preparation Sample Preparation Load into SQUID Load into SQUID Sample Preparation->Load into SQUID Zero-Field Cool (to 2K) Zero-Field Cool (to 2K) Load into SQUID->Zero-Field Cool (to 2K) Apply Small DC Field Apply Small DC Field Zero-Field Cool (to 2K)->Apply Small DC Field Measure Moment vs. Temp (ZFC) Measure Moment vs. Temp (ZFC) Apply Small DC Field->Measure Moment vs. Temp (ZFC) Field-Cool (to 2K) Field-Cool (to 2K) Measure Moment vs. Temp (ZFC)->Field-Cool (to 2K) Measure Moment vs. Temp (FC) Measure Moment vs. Temp (FC) Field-Cool (to 2K)->Measure Moment vs. Temp (FC) Data Analysis Data Analysis Measure Moment vs. Temp (FC)->Data Analysis

Caption: General workflow for SQUID magnetometry measurements.

Data Interpretation

For [Edimim]⁺ based PILs with tetrahaloferrate(III) anions, the magnetic susceptibility data reveals a transition to an antiferromagnetic state at low temperatures.

CompoundNéel Temperature (Tₙ)Key Observation
[Edimim][FeCl₄]Lower than [Edimim][FeBr₄]3D antiferromagnetic ordering.[2][3]
[Edimim][FeBr₄]Higher than [Edimim][FeCl₄]Noticeable magneto-crystalline anisotropy.[2][3]

The higher Tₙ in the bromide compound is attributed to greater spin delocalization of the iron atoms in the [FeBr₄]⁻ anion, which enhances the magnetic coupling.[2][3]

III. Probing the Local Environment: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons. It provides detailed information about the local environment, structure, and dynamics of paramagnetic centers.[10]

Theoretical Background

EPR spectroscopy detects the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resonance condition is sensitive to the local magnetic field experienced by the electron, which is influenced by nearby nuclear spins (hyperfine interactions) and the electron's orbital angular momentum (g-factor).

While EPR can directly probe the Fe³⁺ centers in [Edimim][FeX₄] PILs, the high concentration of paramagnetic ions often leads to significant spectral broadening, making detailed analysis challenging. An alternative and widely used approach for studying the microenvironment of ILs is the spin probe method .[10] In this technique, a stable radical (the spin probe), such as a nitroxide radical, is dissolved at a low concentration in the IL. The EPR spectrum of the spin probe is then highly sensitive to the local polarity and viscosity of its immediate surroundings.[10]

Experimental Protocol (Spin Probe Method)

This protocol describes the general procedure for using a spin probe to study the microenvironment of an analogous diamagnetic IL, which provides insights relevant to its paramagnetic counterpart.

  • Sample Preparation: Prepare a dilute solution (typically < 1 mM) of a nitroxide spin probe (e.g., TEMPO) in the ionic liquid of interest (e.g., 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate).

  • EPR Measurement: The solution is transferred to a quartz EPR tube. The spectrum is recorded using an X-band EPR spectrometer.

  • Temperature Control: Measurements are often performed over a range of temperatures to study the dynamics of the IL.

  • Spectral Analysis: The EPR spectrum is analyzed to determine the rotational correlation time (τᵣ) and the hyperfine coupling constant (Aₙ). τᵣ is related to the local viscosity, while Aₙ is sensitive to the polarity of the spin probe's environment.[10]

G cluster_3 EPR Spin Probe Workflow Dissolve Spin Probe in IL Dissolve Spin Probe in IL Transfer to EPR Tube Transfer to EPR Tube Dissolve Spin Probe in IL->Transfer to EPR Tube Place in Spectrometer Place in Spectrometer Transfer to EPR Tube->Place in Spectrometer Record Spectrum vs. Temp Record Spectrum vs. Temp Place in Spectrometer->Record Spectrum vs. Temp Analyze Spectrum Analyze Spectrum Record Spectrum vs. Temp->Analyze Spectrum Determine τr and An Determine τr and An Analyze Spectrum->Determine τr and An

Caption: Workflow for an EPR spin probe experiment.

IV. An Alternative Source of Paramagnetism: Radical Initiation

A distinct and noteworthy property of this compound is its ability to act as an initiator for radical polymerization, for instance, of methyl methacrylate (MMA).[7] This process inherently generates paramagnetic radical species, thus inducing paramagnetism in the system.

Mechanism of Radical Formation

The polymerization initiated by [Edimim]Br shows unique characteristics compared to traditional radical polymerization. Notably, it proceeds more effectively in the presence of air, which is contrary to conventional systems that are inhibited by oxygen.[7] The addition of radical inhibitors completely stops the polymerization, confirming a radical-based mechanism.[7]

While the exact initiation mechanism is a subject of ongoing research, it is suggested that the bromide anion plays a critical role. When a similar ionic liquid with a tetrafluoroborate anion was used, polymerization hardly proceeded, indicating that the anion is key to the initiation ability.[7] A plausible hypothesis involves the formation of a radical species from the interaction of the ionic liquid with the monomer and potentially oxygen, which then initiates the polymer chain growth. Each growing polymer chain has a radical at its active end, making the entire polymerization mixture paramagnetic.

G cluster_4 Radical Polymerization Initiation [Edimim]Br [Edimim]Br Initiation Initiation [Edimim]Br->Initiation Monomer (MMA) Monomer (MMA) Monomer (MMA)->Initiation Propagation Propagation Monomer (MMA)->Propagation n units Primary Radical Primary Radical Initiation->Primary Radical Primary Radical->Propagation Growing Polymer Chain (Paramagnetic) Growing Polymer Chain (Paramagnetic) Propagation->Growing Polymer Chain (Paramagnetic)

References

An In-depth Technical Guide to the Hygroscopic Nature of 1-Ethyl-2,3-dimethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Water in Ionic Liquid Performance

Welcome to a detailed exploration of the hygroscopic nature of 1-Ethyl-2,3-dimethylimidazolium bromide ([Edmim][Br]), an imidazolium-based ionic liquid (IL) with significant potential across various scientific and industrial domains.[1][2] As researchers, scientists, and drug development professionals, we are acutely aware that the performance of an ionic liquid is intrinsically linked to its purity. Among the most critical impurities is water, the presence of which, even in trace amounts, can profoundly alter the physicochemical properties of an IL, such as its viscosity, conductivity, and solvent capabilities.[3][4][5] This guide provides a comprehensive technical overview of the hygroscopicity of [Edmim][Br], offering insights into its interaction with atmospheric moisture, methodologies for its characterization, and the implications for its practical application.

Understanding the Hygroscopic Nature of Imidazolium-Based Ionic Liquids

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a well-documented characteristic of many ionic liquids.[6][7][8] This phenomenon is particularly pronounced in ILs with small, charge-dense anions, such as halides.[9] The interaction with water is not merely a surface-level adsorption but often involves the absorption of water molecules into the bulk of the liquid, forming hydrogen bonds with the anionic component of the IL.[5]

For imidazolium-based ILs, the degree of hygroscopicity is a nuanced interplay between the structural features of both the cation and the anion. Key influencing factors include:

  • The nature of the anion: This is the primary determinant of an IL's hygroscopicity.[10] Halide anions, like the bromide in [Edmim][Br], are known to be significantly more hygroscopic than larger, more charge-diffuse anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) or tetrafluoroborate ([BF4]⁻).[6][7][8][11]

  • The alkyl chain length on the cation: Generally, increasing the length of the alkyl chains on the imidazolium ring leads to a decrease in hygroscopicity.[9][11][12] The shorter ethyl and methyl groups on the [Edmim]⁺ cation contribute to its propensity to absorb water compared to analogues with longer alkyl chains.

Characterization of Water Content and Hygroscopicity

Accurate quantification of water content is paramount for the effective application of [Edmim][Br]. Several well-established techniques can be employed for this purpose.

Karl Fischer Titration: The Gold Standard for Water Quantification

Karl Fischer (KF) titration is the most widely recognized and accurate method for determining the water content in ionic liquids.[13][14] It is a coulometric or volumetric method based on the Bunsen reaction, where water reacts with iodine and sulfur dioxide in the presence of a base.

  • Instrument Preparation: Ensure the KF titrator is clean, dry, and equipped with fresh, appropriate reagents. The anolyte and catholyte solutions should be specifically designed for ionic liquids if possible, or for polar solvents.

  • System Conditioning: The titration cell must be conditioned to a low, stable drift, indicating a moisture-free environment.

  • Sample Introduction: Accurately weigh a sample of this compound directly into the titration cell using a gas-tight syringe and needle to prevent atmospheric moisture contamination. The sample size should be chosen to give a reliable reading without exceeding the capacity of the reagents.

  • Titration: Initiate the titration. The instrument will generate iodine electrochemically, which reacts with the water in the sample. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will automatically calculate the water content in parts per million (ppm) or percentage based on the amount of charge passed to generate the iodine.

Causality in Protocol Design: The direct injection of the ionic liquid into the sealed titration cell is crucial to prevent the absorption of atmospheric moisture during sample handling, which would lead to erroneously high water content readings. The use of specialized KF reagents for ionic liquids can improve solubility and prevent side reactions.[15][16]

Gravimetric Sorption Analysis: Assessing Hygroscopic Behavior

Gravimetric sorption analysis is a powerful technique to study the rate and extent of water uptake by a material as a function of relative humidity (RH).[17][] This method provides a hygroscopicity profile of the ionic liquid.

  • Sample Preparation: Place a known mass of this compound onto the microbalance of the DVS instrument.

  • Drying: Subject the sample to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: Program the instrument to incrementally increase the relative humidity in a stepwise manner (e.g., in 10% RH steps from 0% to 90%). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

  • Desorption Isotherm: Following the sorption phase, the RH is incrementally decreased in the same stepwise manner to generate a desorption isotherm.

  • Data Analysis: The change in mass at each RH step is recorded, allowing for the construction of a sorption/desorption isotherm, which plots the percentage change in mass against the relative humidity.

Self-Validating System: The inclusion of both a sorption and desorption cycle allows for the assessment of hysteresis, providing insights into the nature of the water-IL interaction and the potential for structural changes in the ionic liquid upon water absorption.

Spectroscopic Techniques: Probing Molecular Interactions

Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide qualitative and semi-quantitative information about the presence of water and its interaction with the ionic liquid.[19][20][21] The O-H stretching vibrations of water are particularly sensitive to their local environment and can reveal the nature of hydrogen bonding with the bromide anion.[11]

Factors Influencing the Hygroscopicity of this compound

The hygroscopic behavior of [Edmim][Br] is governed by a delicate balance of intermolecular forces.

The Dominant Role of the Bromide Anion

The bromide anion is the primary site of interaction for water molecules. Its relatively small size and high charge density create a strong electrostatic field that can effectively polarize and attract water molecules, leading to the formation of strong hydrogen bonds. Studies on various imidazolium-based ionic liquids have consistently shown that the hygroscopicity follows the trend: Cl⁻ > Br⁻ > other larger anions.[6][7][8]

Cationic Contributions: Alkyl Substitution

While the anion plays the lead role, the structure of the [Edmim]⁺ cation is not a passive bystander. The presence of two methyl groups and one ethyl group results in a cation with a moderate degree of hydrophobicity. Compared to an imidazolium cation with longer alkyl chains (e.g., hexyl or octyl), [Edmim]⁺ presents less steric hindrance and a lower overall nonpolar character, allowing for easier access of water molecules to the bromide anion.[9][11]

Visualization of Experimental Workflow and Molecular Interactions

Diagram 1: Experimental Workflow for Hygroscopicity Assessment

G cluster_0 Sample Preparation & Initial Characterization cluster_1 Hygroscopicity Profiling cluster_2 Data Analysis & Interpretation synthesis Synthesis of [Edmim][Br] purification Purification & Drying synthesis->purification initial_kf Initial Water Content (Karl Fischer Titration) purification->initial_kf dvs Gravimetric Sorption Analysis (DVS) initial_kf->dvs Dried Sample spectroscopy Spectroscopic Analysis (FTIR/Raman) initial_kf->spectroscopy isotherm Sorption/Desorption Isotherm Generation dvs->isotherm kinetics Water Uptake Kinetics dvs->kinetics molecular_interaction Analysis of Molecular Interactions spectroscopy->molecular_interaction

Caption: Workflow for characterizing the hygroscopic nature of [Edmim][Br].

Diagram 2: Molecular Interaction of [Edmim][Br] with Water

References

Methodological & Application

Application Notes and Protocols for the Investigative Use of 1-Ethyl-2,3-dimethylimidazolium Bromide as a Solvent for Cellulose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to a Niche Ionic Liquid in Cellulose Processing

The dissolution of cellulose, a recalcitrant biopolymer, is a critical step in the development of advanced materials and drug delivery systems.[1][2][3] Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as powerful solvents capable of disrupting the extensive hydrogen-bonding network in cellulose.[2][4] This guide focuses on 1-Ethyl-2,3-dimethylimidazolium bromide ([Edmim]Br), an imidazolium-based ionic liquid, and its potential, though not yet fully established, role as a solvent for cellulose. This document provides a comprehensive overview, a critical evaluation of its potential, and investigative protocols for researchers exploring novel solvent systems for cellulose.

Introduction: The Promise and Challenge of Imidazolium-Based Ionic Liquids for Cellulose Dissolution

Cellulose, with its rigid, crystalline structure, is notoriously insoluble in water and most common organic solvents.[1] Imidazolium-based ionic liquids have garnered significant attention for their ability to dissolve cellulose, enabling its regeneration into various forms like films, fibers, and gels for a wide range of applications.[4] The dissolution mechanism is primarily attributed to the ability of the ionic liquid's anion to form strong hydrogen bonds with the hydroxyl groups of cellulose, thereby breaking the inter- and intramolecular hydrogen bonds that hold the cellulose chains together.[2] The cation also plays a role in the solvation process.[2]

While ionic liquids like 1-ethyl-3-methylimidazolium acetate ([Emim]OAc) are well-established cellulose solvents, the potential of other analogues, such as this compound ([Edmim]Br), is less explored.[5] The bromide anion in [Edmim]Br is generally considered to be a weaker hydrogen bond acceptor compared to acetate or chloride, which may impact its efficacy as a cellulose solvent.[6] Indeed, studies on the closely related 1-ethyl-3-methylimidazolium bromide ([EMIM]Br) have shown it to be ineffective in dissolving cellulose under certain conditions.[5] However, the unique C2-methylation of the imidazolium cation in [Edmim]Br may offer advantages in terms of chemical stability and preventing side reactions with cellulose, warranting further investigation.[7][8][9]

This guide, therefore, presents an investigative approach to using [Edmim]Br for cellulose dissolution, providing researchers with the necessary background, a hypothetical protocol to test its efficacy, and methods for cellulose regeneration and characterization.

Properties of this compound ([Edmim]Br)

A thorough understanding of the physicochemical properties of [Edmim]Br is essential for its safe and effective use.

PropertyValueSource
CAS Number 98892-76-3[10][11][12]
Molecular Formula C₇H₁₃BrN₂[10][11][12]
Molecular Weight 205.10 g/mol [11]
Appearance White crystalline powder[13]
Melting Point 140 °C[14]
Density 1.468 g/cm³[14]

Investigative Protocol for Cellulose Dissolution in [Edmim]Br

Disclaimer: The following protocol is a suggested starting point for research and is not a validated method for cellulose dissolution in [Edmim]Br. Researchers should perform small-scale trials and thorough characterization to determine the efficacy of this ionic liquid as a cellulose solvent.

Materials and Equipment
  • This compound ([Edmim]Br)

  • Microcrystalline cellulose (MCC) or other cellulose source (e.g., cotton linters, wood pulp)

  • Anhydrous ethanol

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Round-bottom flask

  • Vacuum oven

  • Polarized light microscope

Pre-treatment of Cellulose and [Edmim]Br
  • Cellulose Activation: To enhance solubility, a pre-treatment step is recommended.[15]

    • Disperse the cellulose in anhydrous ethanol and stir for 24 hours at room temperature.

    • Filter the cellulose and wash with fresh anhydrous ethanol.

    • Dry the activated cellulose in a vacuum oven at 60°C until a constant weight is achieved. This helps to remove water and swell the cellulose fibers, making them more accessible to the ionic liquid.[15]

  • Drying of [Edmim]Br: Ionic liquids are often hygroscopic, and the presence of water can significantly hinder cellulose dissolution.

    • Dry the [Edmim]Br in a vacuum oven at 80°C for at least 24 hours before use.

Dissolution Procedure
  • Place the desired amount of dried [Edmim]Br into a dry round-bottom flask equipped with a magnetic stir bar.

  • Heat the ionic liquid to a temperature above its melting point (e.g., 150°C) under a dry nitrogen atmosphere to prevent moisture absorption.

  • Once the [Edmim]Br is molten and the temperature is stable, slowly add the pre-treated and dried cellulose to the flask while stirring. Start with a low concentration (e.g., 1-5 wt%).

  • Continue stirring at the set temperature and monitor the dissolution process. This can be done by taking small aliquots of the mixture and observing them under a polarized light microscope. The disappearance of birefringence indicates the dissolution of crystalline cellulose.

  • The dissolution time can vary significantly. Allow for several hours and observe any changes in the viscosity of the solution. Microwave heating in short pulses can also be cautiously explored to accelerate dissolution, as it is effective for other ionic liquids.[6]

Protocol for Cellulose Regeneration

Once cellulose is dissolved, it can be regenerated by introducing an anti-solvent. Water, ethanol, and acetone are commonly used for this purpose.[16]

Materials
  • Cellulose-[Edmim]Br solution

  • Deionized water (or ethanol/acetone)

  • High-speed blender or homogenizer

  • Filtration apparatus (e.g., Büchner funnel)

  • Freeze-dryer or vacuum oven

Regeneration Procedure
  • Allow the cellulose-[Edmim]Br solution to cool to room temperature.

  • Slowly add deionized water (or another anti-solvent) to the viscous solution while stirring vigorously. The cellulose will precipitate out of the solution.

  • Continue adding the anti-solvent until no further precipitation is observed.

  • The precipitated cellulose can be further processed using a high-speed blender to obtain a more uniform suspension.

  • Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by filtration.

  • Wash the regenerated cellulose thoroughly with the anti-solvent to remove any residual ionic liquid. This is a crucial step for the purity of the final product.

  • Dry the regenerated cellulose using a freeze-dryer or in a vacuum oven at 60°C.

Characterization of Regenerated Cellulose

It is essential to characterize the regenerated cellulose to understand the effects of the dissolution and regeneration process on its structure and properties.

  • X-ray Diffraction (XRD): To determine the crystallinity of the regenerated cellulose. Typically, the dissolution and regeneration process leads to a decrease in crystallinity and a transformation from the native cellulose I to the cellulose II allomorph.[17][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the regenerated cellulose and to check for any residual ionic liquid.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the regenerated cellulose.[17]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the regenerated cellulose.

Mechanistic Considerations and Visualizations

The dissolution of cellulose in imidazolium-based ionic liquids is a complex process involving the disruption of the polymer's hydrogen bond network.

cluster_Cellulose Crystalline Cellulose cluster_IL [Edmim]Br Ionic Liquid cluster_Dissolution Dissolution Process cluster_Solution Cellulose Solution C1 Cellulose Chain 1 C2 Cellulose Chain 2 C1->C2 Intermolecular H-bonds Interaction Anion-Cellulose Interaction (H-bond formation) C2->C1 Intramolecular H-bonds Edmim [Edmim]⁺ Cation Solvation Cation-Cellulose Solvation Edmim->Solvation Br Br⁻ Anion Br->Interaction Interaction->Solvation DissolvedCellulose Dissolved Cellulose Chains Solvation->DissolvedCellulose

Caption: Proposed mechanism of cellulose dissolution in [Edmim]Br.

The experimental workflow for the investigative dissolution and regeneration of cellulose using [Edmim]Br can be visualized as follows:

cluster_Pretreatment Pre-treatment cluster_Dissolution Dissolution cluster_Regeneration Regeneration cluster_Characterization Characterization Cellulose Cellulose Source Cellulose_activation Cellulose Activation (Ethanol Treatment) Cellulose->Cellulose_activation EdmimBr [Edmim]Br Drying_IL Drying of [Edmim]Br EdmimBr->Drying_IL Mixing Mixing and Heating Cellulose_activation->Mixing Drying_IL->Mixing Monitoring Monitoring (Polarized Light Microscopy) Mixing->Monitoring Precipitation Precipitation with Anti-solvent Monitoring->Precipitation Washing Washing Precipitation->Washing Drying_Regen Drying Washing->Drying_Regen XRD XRD Drying_Regen->XRD FTIR FTIR Drying_Regen->FTIR SEM SEM Drying_Regen->SEM TGA TGA Drying_Regen->TGA

Caption: Experimental workflow for cellulose processing with [Edmim]Br.

Safety Precautions

As with all chemicals, proper safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[19][20][21]

  • Handling: Avoid contact with skin and eyes.[19][20][21] Avoid inhalation of dust.[21] Handle in a well-ventilated area, preferably in a fume hood.[21]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[21]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[21]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[21]

    • If inhaled: Move the person into fresh air.[21]

    • If swallowed: Rinse mouth with water.[21]

Always consult the Safety Data Sheet (SDS) for the specific product before use.[19][20][21]

Conclusion and Future Outlook

The use of this compound as a solvent for cellulose presents both challenges and opportunities. The weaker hydrogen bond accepting ability of the bromide anion compared to more common anions like acetate and chloride is a significant hurdle. However, the unique C2-methylated cation may offer enhanced stability and prevent undesirable side reactions. The investigative protocols provided in this guide are intended to serve as a foundation for researchers to systematically evaluate the potential of [Edmim]Br in cellulose processing. Further research is needed to fully understand the dissolution capabilities of this ionic liquid and to optimize the process parameters. Comparative studies with other bromide-based ionic liquids and their chloride and acetate analogues would be highly valuable in elucidating the structure-property relationships that govern cellulose dissolution in this class of solvents.

References

Application Notes and Protocols for 1-Ethyl-2,3-dimethylimidazolium Bromide as an Electrolyte in Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Imperative for Advanced Sodium-Ion Battery Electrolytes

Sodium-ion batteries (SIBs) are a compelling alternative to their lithium-ion counterparts, primarily due to the natural abundance and low cost of sodium.[1][2] However, the development of high-performance, safe, and reliable SIBs is contingent on the innovation of key components, most notably the electrolyte. Traditional organic carbonate-based electrolytes, while widely used, present significant safety concerns due to their volatility and flammability.[3] Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a promising class of electrolytes that can mitigate these safety issues.[1][2] Their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows make them ideal candidates for next-generation battery systems.[3][4]

This application note provides a detailed guide to the use of 1-Ethyl-2,3-dimethylimidazolium bromide ([EDMIm][Br]), an imidazolium-based ionic liquid, as a novel electrolyte for sodium-ion batteries.[5][6] We will delve into the synthesis of [EDMIm][Br], the formulation of a sodium-ion conducting electrolyte, and a comprehensive suite of protocols for its electrochemical characterization. The methodologies outlined herein are designed to provide a robust framework for researchers to explore the potential of this and similar ionic liquids in the field of energy storage.

Synthesis of this compound ([EDMIm][Br])

The synthesis of imidazolium-based ionic liquids is typically a straightforward quaternization reaction. The following protocol is adapted from established methods for similar compounds.[7]

Rationale for Synthesis Route

The chosen method is a direct alkylation of 1,2-dimethylimidazole with ethyl bromide. This is a well-established and high-yielding reaction for the synthesis of imidazolium salts. The purity of the final product is crucial, as even minor impurities can have a significant impact on the electrochemical performance of the electrolyte.

Materials and Equipment
Material/EquipmentSpecification
1,2-Dimethylimidazole≥98% purity
Ethyl bromide≥99% purity
Anhydrous toluene≥99.8% purity
Diethyl etherAnhydrous, ≥99.7%
Two-necked round-bottom flaskAppropriate size
Condenser
Magnetic stirrer with heating
Schlenk line or gloveboxFor inert atmosphere
Rotary evaporator
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dimethylimidazole (1.0 mol) in anhydrous toluene.

  • Addition of Alkylating Agent: While stirring, slowly add ethyl bromide (1.1 mol, 10% molar excess) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 24 hours. A white precipitate of [EDMIm][Br] will form.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the toluene. Filter the solid product under an inert atmosphere.

  • Purification: Wash the collected solid with anhydrous diethyl ether multiple times to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified [EDMIm][Br] under high vacuum at 70-80°C for at least 48 hours to remove any residual solvent and moisture. The final product should be a white crystalline solid.

Characterization

The identity and purity of the synthesized [EDMIm][Br] should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

Electrolyte Formulation

The ionic liquid itself does not contain sodium ions, so a sodium salt must be dissolved in it to create a functional electrolyte. The choice of sodium salt is critical as it influences the ionic conductivity, electrochemical stability, and interfacial properties of the electrolyte.

Selection of Sodium Salt

Sodium hexafluorophosphate (NaPF₆) is a commonly used salt in sodium-ion battery research due to its good ionic conductivity and relatively wide electrochemical stability window in organic carbonates.[8] Therefore, it is a logical starting point for formulation with [EDMIm][Br]. Other salts to consider include sodium perchlorate (NaClO₄) and sodium bis(trifluoromethanesulfonyl)imide (NaTFSI).

Materials and Equipment
Material/EquipmentSpecification
This compound ([EDMIm][Br])Synthesized and dried
Sodium hexafluorophosphate (NaPF₆)Battery grade, ≥99.9%
Argon-filled gloveboxH₂O < 0.1 ppm, O₂ < 0.1 ppm
Analytical balance
Magnetic stirrer
Vials
Electrolyte Preparation Protocol

Note: All steps must be performed inside an argon-filled glovebox.

  • Drying: Ensure both the [EDMIm][Br] and NaPF₆ are thoroughly dried under vacuum before transferring them into the glovebox.

  • Weighing: Weigh the desired amount of [EDMIm][Br] and NaPF₆ to prepare a solution of a specific concentration (e.g., 0.5 M, 0.8 M, 1.0 M).

  • Dissolution: Add the NaPF₆ to the [EDMIm][Br] in a vial. Stir the mixture at room temperature until the salt is completely dissolved. Gentle heating (e.g., 40-50°C) may be required to facilitate dissolution, especially for higher concentrations.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Electrochemical Characterization

A series of electrochemical tests are necessary to evaluate the suitability of the [EDMIm][Br]-based electrolyte for sodium-ion batteries. These tests are typically performed in a coin cell configuration.

Workflow for Electrochemical Characterization

G cluster_0 Electrolyte Preparation cluster_1 Electrochemical Testing synthesis Synthesis of [EDMIm][Br] formulation Electrolyte Formulation (e.g., 0.8 M NaPF6 in [EDMIm][Br]) synthesis->formulation conductivity Ionic Conductivity Measurement formulation->conductivity esw Electrochemical Stability Window (ESW) formulation->esw cell_assembly Coin Cell Assembly formulation->cell_assembly cycling Galvanostatic Cycling cell_assembly->cycling eis Electrochemical Impedance Spectroscopy (EIS) cycling->eis rate Rate Capability Testing cycling->rate

Caption: Workflow for the preparation and electrochemical characterization of the [EDMIm][Br]-based electrolyte.

Ionic Conductivity

Rationale: Ionic conductivity is a measure of how well the electrolyte conducts ions. A higher ionic conductivity generally leads to better battery performance, especially at high charge/discharge rates.

Protocol:

  • Cell Assembly: Use a conductivity cell with two platinum electrodes.

  • Measurement: Fill the cell with the prepared electrolyte inside a glovebox. Measure the impedance of the cell over a range of frequencies (e.g., 1 MHz to 1 Hz) using an impedance analyzer.

  • Calculation: The ionic conductivity (σ) can be calculated from the resistance (R) obtained from the Nyquist plot, the distance between the electrodes (l), and the electrode area (A) using the formula: σ = l / (R * A).

  • Temperature Dependence: Measure the ionic conductivity at various temperatures to understand its behavior over a practical operating range.

Expected Outcome: The ionic conductivity of similar ionic liquid-based electrolytes is typically in the range of 1-10 mS/cm at room temperature.[9]

Electrochemical Stability Window (ESW)

Rationale: The ESW defines the voltage range within which the electrolyte is stable and does not undergo oxidative or reductive decomposition. A wide ESW is crucial for high-voltage and high-energy-density batteries.

Protocol:

  • Cell Assembly: Assemble a three-electrode cell in a glovebox with a sodium metal reference and counter electrode, and a glassy carbon or stainless steel working electrode.

  • Measurement: Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 1 mV/s).

  • Determination: The anodic and cathodic limits are determined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.

Expected Outcome: Imidazolium-based ionic liquids can exhibit wide electrochemical stability windows, often exceeding 4.5 V.[9][10]

Coin Cell Assembly

Rationale: Assembling a coin cell allows for the testing of the electrolyte with actual anode and cathode materials.

G cluster_0 Coin Cell Components (CR2032) anode_case Anode Case (-) spacer1 Spacer spacer1->anode_case spring Spring spring->spacer1 anode Anode (e.g., Hard Carbon) anode->spring separator Separator (soaked in electrolyte) separator->anode cathode Cathode (e.g., NVP) cathode->separator spacer2 Spacer spacer2->cathode cathode_cap Cathode Cap (+) cathode_cap->spacer2

Caption: Schematic of a CR2032 coin cell assembly.

Protocol (inside a glovebox):

  • Electrode Preparation: Prepare anode (e.g., hard carbon) and cathode (e.g., Na₃V₂(PO₄)₃ - NVP) slurries and cast them onto current collectors (copper for anode, aluminum for cathode).

  • Drying: Dry the electrodes under vacuum.

  • Assembly: Stack the components in a CR2032 coin cell case in the following order: anode case, spacer, spring, anode, separator, cathode, spacer, cathode cap.

  • Electrolyte Addition: Add a few drops of the [EDMIm][Br]-based electrolyte onto the separator to ensure it is thoroughly wetted.

  • Crimping: Seal the coin cell using a crimping machine.

Galvanostatic Cycling

Rationale: This test evaluates the cycling performance of the battery, including its specific capacity, coulombic efficiency, and capacity retention over multiple charge-discharge cycles.

Protocol:

  • Cell Connection: Connect the assembled coin cell to a battery cycler.

  • Cycling Parameters: Set the desired current density (e.g., C/10), voltage window (determined by the ESW and electrode materials), and number of cycles.

  • Data Analysis: Plot the specific capacity and coulombic efficiency versus the cycle number to assess the battery's performance.

Illustrative Performance Data (for a hypothetical SIB with an IL electrolyte):

ParameterValue
Initial Discharge Capacity100-120 mAh/g
Coulombic Efficiency>99% after initial cycles
Capacity Retention>85% after 100 cycles

Note: These are representative values and the actual performance will depend on the specific electrode materials and testing conditions.

Rate Capability

Rationale: This test determines the battery's ability to perform at different charge and discharge rates.

Protocol:

  • Cycling at Various Rates: Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C).

  • Data Analysis: Plot the discharge capacity as a function of the C-rate.

Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is used to investigate the internal resistance of the battery, including the electrolyte resistance, charge transfer resistance, and the formation of a solid electrolyte interphase (SEI) on the electrodes.

Protocol:

  • Measurement: Apply a small AC voltage perturbation over a range of frequencies to the cell at a specific state of charge.

  • Data Analysis: Analyze the resulting Nyquist plot to determine the different resistance components.

Concluding Remarks

This compound presents a promising avenue for the development of safer, high-performance electrolytes for sodium-ion batteries. The protocols detailed in this application note provide a comprehensive framework for the synthesis, formulation, and electrochemical evaluation of this novel electrolyte system. While the absence of direct literature data for this specific ionic liquid necessitates an exploratory approach, the methodologies are grounded in established principles of battery research. The successful implementation of these protocols will enable researchers to elucidate the performance characteristics of [EDMIm][Br]-based electrolytes and contribute to the advancement of sodium-ion battery technology.

References

Application Notes and Protocols: 1-Ethyl-2,3-dimethylimidazolium Bromide as an N-Heterocyclic Carbene Precursor in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Role of Imidazolium Salts in Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The quest for more robust, efficient, and versatile catalytic systems has led to significant innovations, particularly in ligand design for the palladium catalyst. While phosphine ligands have been traditionally dominant, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative.[3][4] NHCs are praised for their strong σ-donating properties, which form highly stable bonds with palladium, leading to catalysts that are often more resistant to air and moisture and exhibit high activity.[3][5]

Imidazolium salts, such as 1-Ethyl-2,3-dimethylimidazolium bromide, are stable, readily available compounds that serve as precursors to these valuable NHC ligands. In the presence of a base and a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), the imidazolium salt is deprotonated at the C2 position to form the corresponding NHC, which then coordinates to the palladium center in situ. This approach circumvents the need to synthesize, isolate, and handle often sensitive, free NHC ligands, simplifying the experimental setup and broadening the accessibility of NHC-palladium catalysis.[3][4][6]

This document provides a detailed guide to the application of this compound as an NHC precursor in palladium-catalyzed Suzuki coupling reactions. It covers the mechanistic principles, provides a detailed experimental protocol for a representative cross-coupling, and presents typical performance data.

Mechanistic Rationale: In Situ Catalyst Formation

The central principle behind using this compound is its role as a pre-ligand that generates the active catalytic species directly within the reaction vessel. The process unfolds in two key stages:

  • In Situ NHC-Palladium Complex Formation: The reaction is initiated by the deprotonation of the imidazolium salt by a suitable base (e.g., K₂CO₃, Cs₂CO₃). This removes the acidic proton from the C2 position of the imidazole ring, generating the free N-heterocyclic carbene. This highly reactive carbene then rapidly coordinates to the palladium(II) precursor (e.g., Pd(OAc)₂) present in the mixture, forming a stable [Pd(NHC)] complex. This palladium(II)-NHC complex is then reduced to the catalytically active palladium(0) species to enter the catalytic cycle.[1]

  • The Suzuki-Miyaura Catalytic Cycle: Once the active Pd(0)-NHC catalyst is formed, it drives the Suzuki-Miyaura coupling through a well-established cycle:

    • Oxidative Addition: The Pd(0)-NHC complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

    • Transmetalation: The organoboron reagent (Ar'-B(OH)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide.

    • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0)-NHC species.[1][2]

The strong bond between the NHC ligand and the palladium center helps to stabilize the catalyst throughout this cycle, often leading to higher turnover numbers and improved reaction efficiency.[3]

Suzuki_Cycle pd0 Pd(0)-NHC (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)-NHC oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)(Ar')-NHC transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Experimental_Workflow start Start: Assemble Reagents reagents Add Solids to Flask: - 4-Bromoanisole - Phenylboronic acid - Pd(OAc)₂ - Imidazolium Salt - K₂CO₃ start->reagents inert Seal, Evacuate, and Backfill with Inert Gas (3x) reagents->inert solvents Add Anhydrous Toluene and Water via Syringe inert->solvents reaction Heat Reaction Mixture (e.g., 110 °C) with Stirring solvents->reaction monitoring Monitor Progress by TLC/GC-MS reaction->monitoring workup Cool, Quench with Water, and Extract with Ethyl Acetate monitoring->workup purify Dry Organic Layer (MgSO₄), Filter, and Concentrate workup->purify end Purify by Column Chromatography purify->end

References

Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide, an ionic liquid with significant applications in various chemical and electrochemical fields. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction: The Versatility of this compound

This compound belongs to the imidazolium-based class of ionic liquids (ILs), which are salts with melting points below 100 °C.[1] These compounds are gaining prominence as "green solvents" due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide array of organic and inorganic substances.[2][3] Specifically, this compound serves as a versatile medium in catalysis, a robust electrolyte in electrochemical devices like batteries and supercapacitors, and a valuable agent in biomass processing.[2][3][4] Its unique physicochemical properties, stemming from the specific arrangement of ethyl and methyl groups on the imidazolium cation, make it a compound of great interest for both academic research and industrial applications.[2]

The synthesis of this compound is a straightforward quaternization reaction, a type of nucleophilic substitution. The lone pair of electrons on one of the nitrogen atoms of the 1,2-dimethylimidazole ring attacks the electrophilic ethyl group of bromoethane. This forms a new carbon-nitrogen bond, resulting in the desired imidazolium cation and a bromide anion. The reaction is typically exothermic and can be carried out either neat or in a suitable solvent.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are paramount for a successful synthesis and to minimize side reactions.

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
1,2-Dimethylimidazole1739-84-0C₅H₈N₂96.13Corrosive, causes skin and eye irritation.[5]
Bromoethane74-96-4C₂H₅Br108.97Highly flammable, harmful if swallowed or inhaled.[6]
Acetonitrile (Anhydrous)75-05-8CH₃CN41.05Flammable liquid and vapor, toxic if swallowed.
Ethyl Acetate (Anhydrous)141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor.

Experimental Protocol

This protocol details the synthesis of this compound, followed by its purification to obtain a high-purity product.

Part 1: Synthesis of this compound

The synthesis is based on the direct alkylation of 1,2-dimethylimidazole with bromoethane.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,2-dimethylimidazole (e.g., 9.61 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

    • Rationale: Acetonitrile is used as a solvent to facilitate mixing and to help control the reaction temperature. The three-necked flask setup allows for controlled addition of the alkylating agent and prevents loss of volatile reactants.

  • Cooling: Place the reaction flask in an ice-water bath to cool the solution to 0-5 °C.

    • Rationale: The quaternization reaction is highly exothermic. Cooling the reaction mixture is crucial to prevent a runaway reaction and the formation of byproducts.[7]

  • Addition of Bromoethane: Slowly add bromoethane (e.g., 12.0 g, 0.11 mol, a slight excess) to the stirred solution of 1,2-dimethylimidazole dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

    • Rationale: A slow, dropwise addition helps to dissipate the heat generated during the reaction. A slight excess of the more volatile bromoethane ensures the complete conversion of the 1,2-dimethylimidazole.

  • Reaction Progression: After the complete addition of bromoethane, remove the ice bath and allow the reaction mixture to slowly warm up to room temperature. Continue stirring the mixture at room temperature for 24 hours.

    • Rationale: Stirring at room temperature for an extended period ensures the reaction goes to completion. The progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Product Formation: As the reaction proceeds, a white to pale yellow solid product will precipitate out of the solution.[8]

Part 2: Purification of the Product

Purification is essential to remove any unreacted starting materials and solvent residues.

Step-by-Step Procedure:

  • Isolation of Crude Product: After the reaction is complete, filter the solid product using a Büchner funnel.

  • Washing: Wash the collected solid with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials and colored impurities.

    • Rationale: this compound is insoluble in ethyl acetate, while the starting materials have some solubility, allowing for their removal.[9]

  • Drying: Dry the purified white solid product in a vacuum oven at 60-70 °C for 12-24 hours to remove any residual solvent.

    • Rationale: Thorough drying is necessary to obtain a solvent-free ionic liquid, which is crucial for many of its applications.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1,2-Dimethylimidazole + Bromoethane Reaction Stirring at 0-5°C, then RT for 24h Reactants->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Crude Product Washing Wash with Ethyl Acetate Filtration->Washing Drying Vacuum Drying at 60-70°C Washing->Drying FinalProduct FinalProduct Drying->FinalProduct Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
1,2-Dimethylimidazole96.139.610.11
Bromoethane108.9712.00.111.1
Product Molecular Weight ( g/mol ) Theoretical Yield (g)
This compound205.1020.51

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the imidazolium cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: The melting point of the pure compound is reported to be around 140 °C.[1] A sharp melting point is indicative of high purity.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Br) and compare it with the theoretical values.

Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[10][11]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of volatile and harmful vapors of bromoethane and acetonitrile.[6][11]

  • Handling of Reagents:

    • 1,2-Dimethylimidazole: Is corrosive and can cause severe skin and eye damage.[5] Avoid direct contact.

    • Bromoethane: Is highly flammable and harmful.[6] Keep away from ignition sources and handle with care.

  • Exothermic Reaction: Be prepared for the exothermic nature of the reaction by having an ice bath readily available for cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By following this detailed protocol and adhering to the safety guidelines, researchers can reliably synthesize high-purity this compound for their specific applications.

References

Application Note: Purity Determination of 1-Ethyl-2,3-dimethylimidazolium Bromide using Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purity analysis of the ionic liquid, 1-Ethyl-2,3-dimethylimidazolium bromide ([C₂MIM][Br]), using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol details the application of quantitative ¹H NMR (qNMR) for the accurate determination of purity, a critical parameter for ensuring the consistent performance of ionic liquids in research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable method for the quality control of imidazolium-based ionic liquids.

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as designer solvents and catalysts in a wide array of applications, including organic synthesis, electrochemistry, and pharmaceuticals.[1][2] The unique physicochemical properties of ILs, such as their negligible vapor pressure, high thermal stability, and tunable solvency, are highly dependent on their purity.[1] Impurities, even in trace amounts, can significantly alter these properties, leading to non-reproducible experimental results and compromised performance.[1]

This compound is a member of the imidazolium-based ionic liquid family, synthesized from the quaternization of 1,2-dimethylimidazole with ethyl bromide. Its purity is paramount for its effective use. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic compounds.[3] Quantitative NMR (qNMR) offers a primary ratio method of measurement, allowing for the direct determination of substance concentration and purity without the need for identical reference standards for the analyte.[4] This application note outlines a detailed protocol for the purity assessment of this compound using ¹H qNMR.

Principle of the Method

The fundamental principle of qNMR is that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a specific resonance of the analyte with that of a known amount of a certified internal standard, the purity of the analyte can be accurately calculated.

The successful implementation of qNMR for purity determination relies on several key factors:

  • Selection of a suitable internal standard: The standard must be of high purity, stable, and have at least one resonance that is well-resolved from the analyte's signals.[5]

  • Accurate sample and standard preparation: Precise weighing of both the analyte and the internal standard is crucial for accurate quantification.

  • Optimized NMR acquisition parameters: Parameters such as the relaxation delay (D1) and the number of scans must be carefully chosen to ensure complete relaxation of all relevant nuclei and a sufficient signal-to-noise ratio.[5]

Experimental Protocol

Materials and Equipment
  • This compound (analyte)

  • Maleic acid (Internal Standard, purity ≥ 99.5%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR spectrometer (400 MHz or higher recommended)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks

  • Pipettes

Justification for Internal Standard Selection

Maleic acid is chosen as the internal standard for the following reasons:

  • Chemical Stability: It is a stable, non-volatile solid, allowing for accurate weighing.

  • Signal Simplicity: It exhibits a sharp singlet for its two olefinic protons in D₂O, simplifying integration.

  • Spectral Resolution: Its resonance at approximately 6.3 ppm in D₂O is in a region of the ¹H NMR spectrum that is typically free of signals from imidazolium-based ionic liquids, ensuring no overlap with the analyte's peaks.

  • Solubility: It is readily soluble in D₂O, the chosen solvent for this analysis.

Sample Preparation
  • Analyte Solution: Accurately weigh approximately 20 mg of this compound into a vial.

  • Internal Standard Solution: Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

  • Transfer to NMR Tube: Transfer an aliquot (typically 0.6-0.7 mL) of the solution into a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse sequence is used to ensure a good signal-to-noise ratio while minimizing saturation effects.
Number of Scans (NS)16Provides a good signal-to-noise ratio for accurate integration. May be increased for dilute samples.
Relaxation Delay (D1)30 sA long relaxation delay is critical for ensuring complete T1 relaxation of all protons, a prerequisite for accurate quantification.
Acquisition Time (AQ)≥ 3 sEnsures high digital resolution.
Spectral Width (SW)20 ppmA wide spectral width is used to encompass all signals from the analyte, internal standard, and any potential impurities.
Temperature298 KA constant and controlled temperature is necessary to minimize variations in chemical shifts.
Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved singlet of the maleic acid internal standard (~6.3 ppm) and a well-resolved signal from the this compound. The signals corresponding to the imidazolium ring protons (H4 and H5) are often suitable for this purpose.

Data Analysis and Purity Calculation

The purity of this compound is calculated using the following equation:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected analyte signal.

  • N_analyte: Number of protons corresponding to the integrated analyte signal.

  • I_IS: Integral of the internal standard signal.

  • N_IS: Number of protons corresponding to the integrated internal standard signal (2 for maleic acid).

  • MW_analyte: Molecular weight of this compound (205.10 g/mol ).[6]

  • MW_IS: Molecular weight of maleic acid (116.07 g/mol ).

  • m_analyte: Mass of this compound.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as a percentage).

Expected ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound and potential impurities in a common deuterated solvent like D₂O. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.

CompoundProtonsExpected Chemical Shift (ppm)Multiplicity
This compound H4, H5~7.4-7.6d
-CH₂- (ethyl)~4.2q
-CH₃ (N3-methyl)~3.8s
-CH₃ (C2-methyl)~2.6s
-CH₃ (ethyl)~1.5t
1,2-Dimethylimidazole (impurity) H4, H5~6.8-7.0d
N1-CH₃~3.5s
C2-CH₃~2.3s
Ethyl bromide (impurity) -CH₂-~3.5q
-CH₃~1.7t
Water (impurity) H₂O/HDO~4.7s

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Workflow and Visualization

The overall workflow for the purity analysis of this compound by qNMR is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh [C2MIM][Br] weigh_is Accurately weigh Maleic Acid (IS) weigh_analyte->weigh_is dissolve Dissolve in D2O weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Data Acquisition (Optimized Parameters) transfer->acquisition processing Data Processing (Phasing, Baseline Correction) acquisition->processing integration Integration of Signals processing->integration formula Apply qNMR Formula integration->formula result Report Purity (%) formula->result

Caption: Workflow for qNMR Purity Analysis.

Conclusion

This application note provides a detailed and robust protocol for the purity determination of this compound using quantitative ¹H NMR spectroscopy. By following the outlined procedures for sample preparation, data acquisition, and data analysis, researchers can obtain accurate and reliable purity values, ensuring the quality and consistency of this important ionic liquid for its intended applications. The use of a suitable internal standard and optimized experimental parameters are critical for the successful implementation of this qNMR method.

References

Application Notes and Protocols for the Electrochemical Characterization of 1-Ethyl-2,3-dimethylimidazolium Bromide using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Ethyl-2,3-dimethylimidazolium Bromide in Electrochemical Research

This compound ([E2,3MIM][Br]) is a room-temperature ionic liquid (RTIL) belonging to the imidazolium class of salts.[1] Its unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and good ionic conductivity, make it a compelling medium for a variety of electrochemical applications.[1] For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of [E2,3MIM][Br] is paramount for its effective implementation as an electrolyte in batteries, sensors, and electro-organic synthesis.

This application note provides a comprehensive guide to characterizing the electrochemical properties of [E2,3MIM][Br] using cyclic voltammetry (CV). We will delve into the theoretical underpinnings of the technique in the context of ionic liquids, provide a detailed experimental protocol, and offer insights into data interpretation. The methylation at the C2 position of the imidazolium ring is a key structural feature, and its influence on the electrochemical stability of the cation will be discussed.[2][3][4] Furthermore, the presence of the bromide anion dictates the anodic limit of the electrochemical window, a critical parameter for any electrochemical application.[5][6]

Theoretical Background: Cyclic Voltammetry in Ionic Liquids

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured.[7][8][9] The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the redox processes occurring at the electrode-electrolyte interface.

Several key factors differentiate cyclic voltammetry in ionic liquids from that in conventional aqueous or organic electrolytes:

  • High Viscosity: Ionic liquids are generally more viscous than traditional solvents, which can affect mass transport and lead to slower diffusion of electroactive species.

  • Wide Electrochemical Window: Many ionic liquids exhibit a wide potential range over which they are electrochemically stable. However, this window is ultimately limited by the oxidation of the anion and the reduction of the cation.[5][10]

  • Impurities: The presence of impurities, particularly water, can significantly narrow the electrochemical window of an ionic liquid.[10] Rigorous drying of the ionic liquid is therefore crucial for accurate measurements.

  • Reference Electrodes: Establishing a stable and reliable reference electrode in ionic liquids can be challenging due to the potential for liquid junction potentials and the low solubility of common reference salts.[11]

The Role of the 1-Ethyl-2,3-dimethylimidazolium Cation and Bromide Anion

The electrochemical window of [E2,3MIM][Br] is defined by the reduction of the 1-ethyl-2,3-dimethylimidazolium cation at the cathodic limit and the oxidation of the bromide anion at the anodic limit.

  • Cation Reduction: Imidazolium cations are known to be reducible at negative potentials. It has been hypothesized that methylation at the C2 position could increase the electrochemical stability of the cation by removing the acidic proton at that position.[11] However, some studies suggest that the effect of C2-methylation on the reduction potential may not be as significant as anticipated.[11]

  • Anion Oxidation: Halide anions are known to be electrochemically active. The bromide anion is expected to be oxidized at a relatively low positive potential, which will define the anodic limit of the electrochemical window of [E2,3MIM][Br]. Studies on similar vinylimidazolium bromide ionic liquids have shown electrochemical windows in the range of 1.6 V to 2.5 V, indicating the limitation imposed by the bromide anion.[5][12]

Experimental Protocol: Cyclic Voltammetry of this compound

This protocol outlines the steps for performing cyclic voltammetry on neat [E2,3MIM][Br] to determine its electrochemical window.

Materials and Instrumentation
  • Ionic Liquid: High-purity this compound (≥99%).

  • Working Electrode: Glassy carbon electrode (GCE, 3 mm diameter).

  • Reference Electrode: Silver/silver ion (Ag/Ag+) pseudo-reference electrode (a silver wire immersed in a solution of AgNO3 in a compatible solvent, separated by a Vycor frit) or a non-aqueous Ag/AgCl reference electrode. A simple silver wire can also be used as a quasi-reference electrode for preliminary scans.

  • Counter Electrode: Platinum wire or mesh.

  • Electrochemical Cell: A three-electrode glass cell.

  • Potentiostat: A potentiostat capable of performing cyclic voltammetry.

  • Inert Atmosphere: A glovebox or Schlenk line with a dry, inert atmosphere (e.g., argon or nitrogen) is essential to minimize water and oxygen contamination.

  • Vacuum Oven: For drying the ionic liquid.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis IL_prep IL Drying (Vacuum Oven) cell_assembly Cell Assembly (Inert Atmosphere) IL_prep->cell_assembly electrode_prep Electrode Polishing (Alumina Slurry) electrode_prep->cell_assembly OCP Open Circuit Potential (OCP) Measurement cell_assembly->OCP CV_scan Cyclic Voltammetry Scan OCP->CV_scan data_extraction Data Extraction (Anodic/Cathodic Limits) CV_scan->data_extraction interpretation Interpretation (Electrochemical Window) data_extraction->interpretation

Caption: Experimental workflow for cyclic voltammetry of [E2,3MIM][Br].

Step-by-Step Procedure
  • Ionic Liquid Preparation (Crucial for Accuracy):

    • Dry the this compound under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. The presence of water will significantly affect the electrochemical window.[10]

    • Transfer the dried ionic liquid into an inert atmosphere (glovebox) for storage and handling.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetonitrile or acetone) between each polishing step.

    • Dry the electrode completely before transferring it into the inert atmosphere.

  • Electrochemical Cell Assembly:

    • Inside the glovebox, assemble the three-electrode cell.

    • Add a sufficient amount of the dried [E2,3MIM][Br] to the cell to ensure that all three electrodes are immersed.

    • Position the reference electrode as close as possible to the working electrode to minimize iR drop.

  • Electrochemical Measurement:

    • Connect the electrodes to the potentiostat.

    • Allow the system to equilibrate for a few minutes and measure the open-circuit potential (OCP).

    • Perform a cyclic voltammetry scan over a wide potential range to identify the approximate electrochemical window. For example, start with a scan from 0 V to +2.0 V and then from 0 V to -2.5 V.

    • Based on the initial scan, refine the potential window to accurately determine the anodic and cathodic limits. A typical scan rate to start with is 100 mV/s.[13]

    • Record the cyclic voltammogram. It is good practice to run a few cycles to ensure the system is stable. The first scan may differ from subsequent scans.[13]

Data Analysis and Interpretation
  • Determining the Electrochemical Window:

    • The electrochemical window is determined by the potential at which a significant increase in current is observed, indicating the onset of the electrolyte's oxidation or reduction.

    • A cutoff current density is typically defined to determine the anodic and cathodic limits (e.g., 0.1, 0.5, or 1.0 mA/cm²).

    • The anodic limit is the potential at which the oxidation of the bromide anion begins.

    • The cathodic limit is the potential at which the reduction of the 1-ethyl-2,3-dimethylimidazolium cation begins.

    • The electrochemical window is the difference between the anodic and cathodic limits.

  • Interpreting the Voltammogram:

    • Anodic Scan: Expect to see an oxidation peak corresponding to the oxidation of the bromide anion (2Br⁻ → Br₂ + 2e⁻). The exact potential will depend on the reference electrode used.

    • Cathodic Scan: At very negative potentials, a sharp increase in current will indicate the reduction of the imidazolium cation. This process is generally irreversible.

Quantitative Data Summary

The following table provides expected electrochemical data for this compound based on literature values for similar ionic liquids. The exact values will be dependent on the experimental conditions.

ParameterExpected ValueSource/Justification
Anodic Limit (vs. Ag/Ag+) ~ +1.0 V to +1.5 VBased on the oxidation potential of bromide in other ionic liquids.
Cathodic Limit (vs. Ag/Ag+) ~ -1.5 V to -2.0 VBased on the reduction potential of imidazolium cations.[11]
Electrochemical Window ~ 2.5 V to 3.5 VInferred from the expected anodic and cathodic limits.[5][12]

Logical Relationships in the Electrochemical System

logical_relationships cluster_components Electrochemical System Components cluster_processes Electrochemical Processes cluster_output Experimental Output IL [E2,3MIM][Br] Oxidation Anodic Process: 2Br⁻ → Br₂ + 2e⁻ IL->Oxidation provides Br⁻ Reduction Cathodic Process: [E2,3MIM]⁺ + e⁻ → Products IL->Reduction provides [E2,3MIM]⁺ WE Working Electrode (e.g., GCE) WE->Oxidation at positive potential WE->Reduction at negative potential Ref Reference Electrode CV Cyclic Voltammogram Ref->CV provides potential reference Oxidation->CV Reduction->CV EW Electrochemical Window CV->EW determines

Caption: Relationships between components and processes in the CV of [E2,3MIM][Br].

Conclusion and Best Practices

The electrochemical characterization of this compound using cyclic voltammetry is a fundamental step in assessing its suitability for various applications. The dominant factors influencing the electrochemical window are the oxidation of the bromide anion and the reduction of the 1-ethyl-2,3-dimethylimidazolium cation.

Key Best Practices:

  • Purity is Paramount: Ensure the ionic liquid is of high purity and rigorously dried to obtain an accurate and wide electrochemical window.

  • Inert Atmosphere is Non-Negotiable: All experiments should be conducted in a dry, inert atmosphere to prevent interference from water and oxygen.

  • Reference Electrode Consistency: Use a consistent and stable reference electrode for reproducible results. It is advisable to calibrate the pseudo-reference electrode against a known redox couple like ferrocene/ferrocenium.

  • Systematic Parameter Variation: Investigate the effect of scan rate on the cyclic voltammogram to gain insights into the kinetics of the electrode processes.

By following the detailed protocols and considering the insights provided in these application notes, researchers can confidently and accurately characterize the electrochemical properties of this compound, paving the way for its innovative use in their respective fields.

References

Topic: High-Purity Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Advanced Synthesis Group

Abstract

This application note provides a comprehensive and field-validated protocol for the high-purity synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide ([EDMIM]Br), an ionic liquid of significant interest for electrochemical applications such as batteries and supercapacitors. The narrative emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deep understanding of the process. The protocol is designed to be self-validating, incorporating rigorous purification and characterization steps to achieve the electrochemical-grade purity (>99%) required for reliable device performance. All procedural claims are substantiated with citations to authoritative literature.

Introduction: The Critical Role of Purity in Imidazolium Ionic Liquids

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, characterized by unique properties such as low volatility, high thermal stability, and wide electrochemical windows.[1][2][3] These attributes make them highly promising electrolytes for next-generation energy storage devices.[1][4][5] The target compound, this compound ([EDMIM]Br), is a member of this family, noted for its favorable ionic conductivity and thermal properties.[2]

However, the performance of any electrochemical system is exquisitely sensitive to the purity of its components. Trace impurities, such as unreacted starting materials, residual solvents, water, and halide ions, can drastically compromise the electrochemical stability window (ESW) of the IL, leading to parasitic side reactions, reduced cycle life, and overall device failure.[6][7] Therefore, a synthesis protocol for electrochemical applications must not only be efficient but must also integrate an uncompromising purification strategy. This guide details such a protocol, developed to reliably produce [EDMIM]Br of a purity level suitable for demanding electrochemical research.

Synthesis Pathway: N-Alkylation of 1,2-Dimethylimidazole

The synthesis of [EDMIM]Br is achieved via a direct quaternization reaction, a classic example of N-alkylation. In this process, the nucleophilic N-3 nitrogen of the 1,2-dimethylimidazole ring attacks the electrophilic carbon of bromoethane, forming the desired imidazolium salt.

The methylation at the C-2 position on the imidazolium ring is a key structural feature. Compared to its C-2 unsubstituted analogue (1-ethyl-3-methylimidazolium, [EMIM]), the C-2 methyl group in [EDMIM] enhances the cation's stability against reduction, which can be a crucial factor in certain electrochemical applications.[8][9]

G cluster_reactants Reactants cluster_product Product r1 1,2-Dimethylimidazole p1 This compound ([EDMIM]Br) r1->p1 Quaternization r2 Bromoethane r2->p1

Caption: Reaction scheme for the synthesis of [EDMIM]Br.

Detailed Experimental Protocols

This section is divided into the initial synthesis of the crude product and the subsequent multi-step purification required to achieve electrochemical grade.

Part A: Synthesis of Crude this compound

This protocol is adapted from established N-alkylation procedures for imidazolium salts.[9][10] The primary objective here is to drive the reaction to completion while minimizing the formation of colored byproducts.

Materials and Reagents

Reagent Formula MW ( g/mol ) Moles Amount Purity
1,2-Dimethylimidazole C₅H₈N₂ 96.13 0.50 48.07 g ≥98%
Bromoethane C₂H₅Br 108.97 0.55 60.0 g (40.5 mL) ≥99%
Ethyl Acetate C₄H₈O₂ 88.11 - 500 mL Anhydrous

| Toluene | C₇H₈ | 92.14 | - | 250 mL | Anhydrous |

Protocol:

  • Reactor Setup: To a 1 L two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,2-dimethylimidazole (48.07 g, 0.50 mol) and anhydrous toluene (250 mL).

    • Causality Note: Toluene serves as a non-reactive solvent that helps to moderate the reaction temperature and ensure efficient mixing. The use of anhydrous solvent is the first step in minimizing water content in the final product.

  • Reagent Addition: Begin stirring the solution and cool the flask in an ice-water bath. Slowly add bromoethane (60.0 g, 0.55 mol) dropwise from the dropping funnel over a period of 60-90 minutes.

    • Causality Note: A slight molar excess (1.1 eq) of the alkylating agent, bromoethane, is used to ensure complete conversion of the limiting reagent, 1,2-dimethylimidazole. The quaternization reaction is exothermic; slow, cooled addition prevents overheating, which can lead to the formation of colored impurities and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring at room temperature for 24-48 hours.

    • Trustworthiness Note: The product, [EDMIM]Br, is a salt and is insoluble in toluene. As the reaction progresses, a white solid will precipitate from the solution. The formation of a significant precipitate is a visual indicator of successful reaction progress.

  • Isolation of Crude Product: After the reaction period, filter the solid product using a Büchner funnel. Wash the collected solid three times with 100 mL portions of anhydrous ethyl acetate.

    • Causality Note: The ethyl acetate wash is crucial for removing the non-polar toluene and any unreacted, non-polar starting materials (bromoethane and 1,2-dimethylimidazole), which have some solubility in this solvent.

  • Initial Drying: Dry the resulting white powder under vacuum at 60 °C for 12 hours to remove residual ethyl acetate. This yields the crude [EDMIM]Br. The yield should be nearly quantitative.

Part B: High-Purity Purification Workflow

Crude [EDMIM]Br, while largely the correct compound, is unsuitable for electrochemical use. This workflow is designed to remove residual starting materials, colored impurities, and, most critically, water.

Caption: Workflow for the purification of [EDMIM]Br.

Protocol:

  • Decolorization: Dissolve the crude [EDMIM]Br in a minimal amount of hot acetonitrile (~80 °C). To this solution, add activated charcoal (2% of the crude product's weight).

    • Causality Note: Activated charcoal has a high surface area and effectively adsorbs high-molecular-weight colored impurities that may have formed during synthesis.[10]

  • Hot Filtration: Stir the mixture at 60 °C for 1-2 hours. While still hot, filter the solution through a pad of Celite® in a heated filter funnel to remove the charcoal. The resulting filtrate should be colorless.

    • Causality Note: Hot filtration is necessary to prevent premature crystallization of the product on the filter funnel. Celite provides a fine filtration medium that prevents charcoal particles from passing through.

  • Recrystallization: Transfer the clear, hot filtrate to a clean flask and cool it to room temperature. Slowly add cold ethyl acetate while stirring until the solution becomes cloudy, then place the flask in an ice bath for 2-4 hours to induce complete crystallization.

    • Causality Note: This is a classic recrystallization step. [EDMIM]Br is soluble in hot acetonitrile but poorly soluble in cold ethyl acetate. This differential solubility allows the pure IL to crystallize out, leaving more soluble impurities behind in the solvent mixture.

  • Final Isolation: Collect the white, crystalline product by filtration and wash it with a small amount of cold, anhydrous ethyl acetate.

  • Rigorous Drying (Critical Step): Transfer the purified product to a Schlenk flask. Dry under high vacuum (<1 mbar) at 80-100 °C for at least 24 hours.

    • Expertise Note: This step is absolutely critical for electrochemical applications. Water is a common impurity that severely narrows the electrochemical window.[7] Heating under high vacuum is the most effective method for removing absorbed and adsorbed water from the ionic liquid salt structure. The drying temperature is kept below the melting point (140 °C) to maintain the solid form.[11]

Quality Control and Characterization

The final product must be rigorously characterized to confirm its identity and, crucially, its purity.

Characterization Data Summary

Technique Purpose Expected Result
¹H NMR (400 MHz, DMSO-d₆) Structural Verification & Purity δ 7.65 (d, 1H), 7.55 (d, 1H), 4.20 (q, 2H), 3.75 (s, 3H), 2.60 (s, 3H), 1.40 (t, 3H). Absence of 1,2-dimethylimidazole peaks.
FT-IR (ATR) Functional Group ID C-H (aromatic & aliphatic), C=N, C-N stretches characteristic of the imidazolium ring.
Karl Fischer Titration Water Content Specification: < 50 ppm. Essential for electrochemical grade.

| Elemental Analysis | Stoichiometric Purity | C, H, N values should be within ±0.4% of theoretical values for C₇H₁₃BrN₂. |

  • ¹H NMR Spectroscopy: The absence of peaks corresponding to 1,2-dimethylimidazole (around δ 2.2 and 6.8 ppm) and bromoethane is a primary indicator of high purity. The integration of the proton signals should match the theoretical ratios.

  • Karl Fischer Titration: This is a non-negotiable quality control step. For most electrochemical applications, a water content below 50 ppm is required, with <20 ppm being ideal.

Conclusion

The protocol detailed in this application note provides a reliable pathway for the synthesis of high-purity, electrochemical-grade this compound. By understanding the rationale behind each step—from the controlled exothermic reaction to the multi-faceted purification strategy involving charcoal treatment, recrystallization, and rigorous vacuum drying—researchers can consistently produce material that meets the stringent requirements for advanced energy storage research. The self-validating nature of the protocol, confirmed by the suite of characterization techniques, ensures the integrity and reproducibility of subsequent electrochemical experiments.

References

Troubleshooting & Optimization

Technical Support Center: 1-Ethyl-2,3-dimethylimidazolium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and processing 1-Ethyl-2,3-dimethylimidazolium bromide ([EDMIM]Br). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on the critical step of water removal.

Section 1: The Challenge of Water Contamination

Q1: I just received my this compound and the datasheet says >99% pure, but my experiment is failing. Could water be the issue?

A: Absolutely. Imidazolium-based ionic liquids (ILs), particularly those with halide anions like bromide (Br⁻), are notoriously hygroscopic.[1][2] They readily absorb moisture from the atmosphere. Even trace amounts of water (in the ppm range) can dramatically alter the IL's physicochemical properties, including its viscosity, density, conductivity, and catalytic activity, potentially leading to failed experiments or non-reproducible results.[3] The bromide anion, in particular, contributes to a higher moisture absorption capability compared to other anions like [PF₆]⁻ or [Tf₂N]⁻.[1]

Q2: Why is [EDMIM]Br so susceptible to water absorption?

A: The hygroscopicity is driven by the strong hydrogen-bonding interactions that can form between water molecules and the bromide anion.[1] Additionally, the imidazolium cation itself can participate in weaker hydrogen bonds. This affinity for water means that even if the product is pure when packaged, it requires careful handling and drying before use in moisture-sensitive applications. The compound can even form a stable monohydrate crystalline structure.[4]

Section 2: Selecting the Appropriate Drying Method

Q3: What methods can I use to dry my [EDMIM]Br? How do I choose the best one?

A: Several methods are effective for drying ionic liquids, each with distinct advantages and disadvantages. The optimal choice depends on the scale of your experiment, the required final water content, and the equipment available in your lab. The three primary methods are High-Vacuum Drying, Azeotropic Distillation, and Lyophilization (Freeze-Drying).

To assist in your selection, consult the following decision-making diagram and comparative table.

G start Start: Need to dry [EDMIM]Br scale What is your sample scale? start->scale purity What final water content is required? scale->purity < 50 g (Lab Scale) azeo_dry Azeotropic Distillation scale->azeo_dry > 50 g (Pilot/Large Scale) equipment What equipment is available? purity->equipment < 100 ppm vac_dry High-Vacuum Drying purity->vac_dry 100-500 ppm equipment->vac_dry Schlenk Line Rotary Evaporator equipment->azeo_dry Distillation Glassware freeze_dry Lyophilization (Freeze-Drying) equipment->freeze_dry Lyophilizer

Caption: Decision tree for selecting a water removal method.

MethodPrincipleProsConsTypical Residual H₂OBest For
High-Vacuum Drying Evaporation of water at elevated temperature and reduced pressure.Simple, effective for small scales, high purity achievable.[5]Risk of thermal decomposition if temperature is too high; can be slow.< 100 ppmMost common lab-scale applications; moisture-sensitive reactions.
Azeotropic Distillation Addition of a solvent (entrainer) that forms a low-boiling azeotrope with water, which is then distilled off.Fast, effective for large quantities, scalable.[6][7]Requires removal of the entrainer afterward; potential for solvent contamination.< 500 ppmLarge-scale synthesis; when moderate water content is acceptable.
Lyophilization (Freeze-Drying) Water is removed by sublimation from the frozen state under vacuum.Very gentle, minimizes risk of thermal decomposition.[8]Slow, requires specialized equipment, may not remove all bound water.< 200 ppmThermally sensitive applications; purification of IL from aqueous solutions.[8]

Section 3: Detailed Experimental Protocols

Q4: Can you provide a step-by-step protocol for High-Vacuum Drying?

A: This is the most common and highly recommended method for achieving very low water content on a laboratory scale.

Causality: This protocol leverages the negligible vapor pressure of the ionic liquid and the much higher vapor pressure of water.[9][10] By applying heat, we increase the kinetic energy of the water molecules, and by applying a vacuum, we lower the boiling point of water, allowing it to evaporate efficiently while the IL remains.[5][11] The melting point of [EDMIM]Br is approximately 140 °C, but for effective drying, it's often sufficient to heat it to a temperature where it becomes a viscous liquid, increasing the surface area for water to escape. A temperature of 65-80 °C is a safe and effective range.[5][8][12]

Materials:

  • This compound ([EDMIM]Br)

  • Schlenk flask or round-bottom flask

  • High-vacuum pump (< 1 mbar) with a cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath with temperature control

  • Stir bar

Procedure:

  • Preparation: Place the [EDMIM]Br and a magnetic stir bar into a clean, dry Schlenk flask. Rationale: The stir bar creates agitation, which continuously renews the surface of the viscous liquid, accelerating water removal.

  • Initial Purge: Attach the flask to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove atmospheric air and surface moisture.

  • Heating & Evacuation:

    • Begin stirring the solid.

    • Slowly heat the flask to 70-80 °C . Do not exceed 100 °C to avoid any risk of thermal decomposition. Studies on similar imidazolium bromides show decomposition can begin around 180-200 °C, so a significant safety margin is crucial.[13]

    • Once the IL is a mobile liquid, slowly open the flask to the high-vacuum line. Ensure a cold trap is in place between the flask and the pump to capture the water vapor. Rationale: Opening the vacuum slowly prevents bumping or splattering of the IL.

  • Drying: Continue heating under dynamic vacuum with vigorous stirring for at least 24-48 hours.[8] The exact time will depend on the initial water content and sample volume.

  • Completion & Storage:

    • Cool the flask to room temperature under vacuum.

    • Backfill the flask with an inert gas.

    • Immediately transfer the dried IL into a sealed container inside a glovebox or desiccator for storage. Self-Validation: The absence of ice in the cold trap after an extended period indicates the bulk of the water has been removed.

G cluster_prep Preparation cluster_drying Drying Process cluster_post Post-Processing prep1 Place IL & Stir Bar in Schlenk Flask prep2 Purge with Inert Gas (3x) prep1->prep2 dry1 Heat to 70-80 °C with Stirring prep2->dry1 dry2 Apply High Vacuum (24-48 hours) dry1->dry2 dry3 Use Cold Trap to Capture H₂O dry2->dry3 post1 Cool to RT under Inert Gas dry3->post1 post2 Verify Water Content (Karl Fischer) post1->post2 post3 Store in Glovebox or Desiccator post2->post3

Caption: Workflow for removing water via high-vacuum drying.

Section 4: Verification and Quantification

Q5: How can I be certain my ionic liquid is dry? Is "loss on drying" a valid method?

A: "Loss on drying" is not a suitable method for ionic liquids. Because ILs have virtually no vapor pressure, any weight loss observed during heating is almost exclusively due to the removal of volatile impurities like water, not the IL itself.[10] However, this method lacks the precision and specificity required for modern research.

The industry-standard and most reliable method for quantifying water content in ionic liquids is Karl Fischer (KF) Titration .[14][15][16]

Causality: KF titration is a coulometric or volumetric method based on a redox reaction between iodine and sulfur dioxide in the presence of water. The reaction consumes water in a specific stoichiometry, allowing for highly accurate and precise quantification down to the ppm level. It is particularly well-suited for ILs because many are soluble in KF reagents, allowing for direct analysis of the bulk material.[17]

Section 5: Troubleshooting and FAQs

Q6: I tried vacuum drying my [EDMIM]Br, but it turned yellow/brown. What happened?

A: A color change to yellow or brown is a strong indicator of thermal decomposition.[3] This typically occurs if the drying temperature was too high or if impurities in the IL catalyzed its degradation. Imidazolium halides can decompose via mechanisms like an Sₙ2 reaction to form volatile alkyl halides and an N-alkylimidazole.[13]

  • Solution: Reduce the drying temperature to a safer range (e.g., 60-70 °C) and increase the drying time. Ensure your starting material is of high purity.

Q7: My sample passed Karl Fischer testing, but my experiment still failed. How do I prevent water re-uptake?

A: Dried ionic liquids are extremely hygroscopic and will immediately begin to reabsorb atmospheric moisture once removed from the vacuum.

  • Solution: All handling of the dried ionic liquid must be performed under an inert atmosphere. This means transferring it from the drying flask to storage vials and from storage to your reaction vessel inside a glovebox with low water content (<10 ppm H₂O). If a glovebox is unavailable, use a desiccator for storage and work quickly, using Schlenk techniques to minimize air exposure.

Q8: Can I use molecular sieves to dry [EDMIM]Br?

A: While molecular sieves (typically 3Å) can be used, this method is generally less effective than vacuum drying for achieving very low water levels in ILs.[5] There is also a potential risk of ion exchange or leaching of contaminants from the sieves into the ionic liquid, which could compromise its purity.[7] If used, the sieves must be rigorously activated (heated under vacuum) immediately before use. Vacuum drying remains the superior and cleaner method.

References

Technical Support Center: Purification of Crude 1-Ethyl-2,3-dimethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethyl-2,3-dimethylimidazolium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this ionic liquid. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Critical Role of Purity in Ionic Liquid Applications

This compound is a versatile ionic liquid with applications as a solvent and catalyst in various chemical syntheses and electrochemical applications.[1][2] The presence of impurities, even in trace amounts, can significantly alter its physicochemical properties, such as viscosity, conductivity, and thermal stability, and can poison sensitive catalysts.[3] Common impurities stemming from its synthesis include unreacted starting materials (1,2-dimethylimidazole and ethyl bromide), colored degradation products, and residual halides. This guide provides systematic procedures to mitigate these issues and achieve high-purity this compound suitable for demanding applications.

Purification Workflow Overview

The purification of crude this compound typically follows a multi-step process designed to remove specific types of impurities at each stage. The following diagram outlines a general workflow.

PurificationWorkflow cluster_0 Purification Stages Crude Product Crude Product Activated Carbon Activated Carbon Treatment Crude Product->Activated Carbon Remove Colored Impurities Solvent Washing Solvent Washing Activated Carbon->Solvent Washing Remove Non-polar Impurities Recrystallization Recrystallization (Optional) Solvent Washing->Recrystallization High-Purity Applications Vacuum Drying Drying Under Vacuum Solvent Washing->Vacuum Drying Standard Purity Applications Recrystallization->Vacuum Drying Remove Residual Solvents & Water Pure Product Pure Product Vacuum Drying->Pure Product

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: The product is yellow or brown.

  • Question: My synthesized this compound is a yellow to brown solid/liquid. What causes this discoloration and how can I remove it?

  • Answer: Discoloration in ionic liquids is a common issue, often arising from trace impurities with high molar extinction coefficients.[4] The color can result from thermal degradation during synthesis or the presence of oxidized species. The most effective method for removing these colored impurities is treatment with activated carbon (decolorizing charcoal).[5] Activated carbon has a high surface area and porous structure that adsorbs the large organic molecules responsible for the color.[6][7][8]

    Self-Validating Protocol: Activated Carbon Treatment

    • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. Deionized water is a good first choice due to the high solubility of the ionic liquid. A typical starting point is a 1:5 w/v ratio (e.g., 50 g of ionic liquid in 250 mL of water).[5]

    • Addition of Activated Carbon: Add 5-10% w/w of activated carbon relative to the mass of the ionic liquid (e.g., 2.5-5 g of activated carbon for 50 g of ionic liquid).

    • Heating and Stirring: Heat the mixture to 60-70°C and stir vigorously for 12-24 hours.[5] The elevated temperature increases the solubility of the ionic liquid and enhances the diffusion of impurities to the activated carbon surface.

    • Filtration: Allow the mixture to cool to room temperature. The high viscosity of ionic liquids can make filtration difficult; therefore, ensuring the ionic liquid is fully dissolved is crucial.[9] Filter the mixture through a pad of Celite® or a fine porosity sintered glass funnel to remove the activated carbon. The filtrate should be colorless.[5] If color persists, a second treatment may be necessary.

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

    • Final Drying: Dry the resulting solid under high vacuum at 60-70°C for at least 24 hours to remove residual water.[5][10]

Issue 2: The purified product has a low yield or is difficult to handle due to high viscosity.

  • Question: After purification, my yield is lower than expected, and the product is a very viscous liquid or a waxy solid that is difficult to work with. What could be the cause?

  • Answer: Low yield can result from the loss of product during transfers and filtration, especially if the ionic liquid is highly viscous. High viscosity can be exacerbated by residual solvents or water. To address this, ensure the ionic liquid is fully dissolved during filtration by using a sufficient amount of solvent. If viscosity remains an issue after solvent removal, it may be an inherent property of the ionic liquid at room temperature. Gentle heating can reduce the viscosity for easier handling. For purification, washing with a less polar solvent in which the ionic liquid is insoluble can be an effective alternative to filtration-heavy methods.

Issue 3: I suspect contamination with unreacted starting materials.

  • Question: How can I confirm the presence of unreacted 1,2-dimethylimidazole or ethyl bromide, and what is the best way to remove them?

  • Answer: The presence of unreacted starting materials can be confirmed using ¹H NMR spectroscopy.[11] Unreacted 1,2-dimethylimidazole will show characteristic peaks for the methyl groups and the aromatic protons. Ethyl bromide will exhibit a characteristic quartet and triplet for the ethyl group. These starting materials are generally less polar than the ionic liquid product. Therefore, they can be effectively removed by washing the crude product with a non-polar or moderately polar solvent in which the ionic liquid has low solubility.[9][12]

    Self-Validating Protocol: Solvent Washing

    • Solvent Selection: Choose a solvent in which this compound is poorly soluble. Common choices include ethyl acetate, diethyl ether, or a mixture of hexane and ethyl acetate.[9][12]

    • Washing Procedure: Place the crude ionic liquid in a flask and add the selected solvent. Stir vigorously for several hours. The impurities will partition into the solvent phase.

    • Separation: Decant or filter the solvent. Repeat the washing process 2-3 times with fresh solvent.

    • Purity Check: After the final wash, take a small sample, dry it under vacuum, and acquire a ¹H NMR spectrum to confirm the absence of peaks corresponding to the starting materials.[11][13]

    • Final Drying: Dry the washed ionic liquid under high vacuum to remove any residual washing solvent.

Solvent SystemTarget ImpuritiesRationale
Ethyl AcetateUnreacted starting materialsModerately polar, dissolves non-polar and moderately polar organic impurities.
Diethyl Ether/HexaneNon-polar organic byproductsLow polarity, effective at removing non-polar impurities while minimizing product loss.
AcetonitrileRecrystallization solventA polar aprotic solvent that can be a good choice for recrystallizing imidazolium-based ionic liquids.

Issue 4: My application is sensitive to halide impurities.

  • Question: How can I test for and remove residual bromide ions from my purified product?

  • Answer: Residual halide ions can be detrimental in many applications, particularly in catalysis and electrochemistry.[3][14][15] A simple qualitative test for bromide ions is the addition of a silver nitrate solution to an aqueous solution of the ionic liquid. The formation of a pale yellow precipitate (AgBr) indicates the presence of bromide ions. For quantitative analysis, ion chromatography is a reliable method.[16]

    Removal of halide ions typically involves a metathesis reaction followed by extraction. However, for an ionic liquid that is already a bromide salt, the goal is to ensure no excess bromide from the synthesis remains. If you are synthesizing a different ionic liquid from a bromide precursor, continuous liquid-liquid extraction can be used to separate the desired ionic liquid from the halide salt in an aqueous solution.[5] For this compound, ensuring complete reaction and thorough washing is the primary method to minimize excess bromide.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance of pure this compound?

    • A1: Pure this compound should be a white to off-white crystalline solid.[1][17] Any significant yellow or brown coloration indicates the presence of impurities.

  • Q2: What is the recommended storage condition for the purified ionic liquid?

    • A2: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to protect it from moisture and atmospheric contaminants.[17]

  • Q3: Is recrystallization a viable purification method for this compound?

    • A3: Recrystallization can be an effective final purification step for achieving very high purity.[18][19] However, finding a suitable solvent system can be challenging due to the ionic nature and often low melting point of ionic liquids.[20] A good recrystallization solvent should dissolve the ionic liquid when hot but have low solubility when cold.[21][22] A mixture of a polar solvent like acetonitrile or acetone with a less polar co-solvent could be a starting point for screening.

  • Q4: How do I know when my product is sufficiently dry?

    • A4: Drying under high vacuum at an elevated temperature (e.g., 60-70°C) is crucial.[10] The product can be considered dry when its weight remains constant over several hours of continuous drying. For applications highly sensitive to water, Karl Fischer titration is the standard method for quantifying water content.

References

Technical Support Center: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this ionic liquid. Our goal is to provide you with the expertise and practical insights needed to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiment, offering explanations for the underlying causes and providing actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Poor quality of starting materials: Impurities in 1,2-dimethylimidazole or ethyl bromide can inhibit the reaction. 3. Inadequate reaction time: The reaction may not have reached completion.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation. For the alkylation of imidazoles, temperatures can range from room temperature to reflux, depending on the solvent.[1] 2. Verify Starting Material Purity: Ensure 1,2-dimethylimidazole is free from moisture and other impurities.[2] Ethyl bromide should be purified to remove ethanol and water, which can be achieved by washing with concentrated sulfuric acid, followed by water and aqueous sodium carbonate, and then drying.[3][4][5] 3. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or NMR. Continue the reaction until the starting material is consumed.
Product is Colored (Yellow to Brown) 1. Presence of impurities in starting materials: Commercial 1,2-dimethylimidazole or ethyl bromide can contain colored impurities. 2. Thermal degradation: Excessive heat during the reaction or work-up can lead to the decomposition of the product or starting materials.[6][7][8] 3. Side reactions: The formation of colored byproducts.1. Purify Starting Materials: Use high-purity starting materials. Consider purifying them before use if necessary. 2. Control Temperature: Maintain a consistent and appropriate reaction temperature. Avoid excessive heating. 3. Purification of the Final Product: Decolorize the product by treating the crude material with activated charcoal. Recrystallization from a suitable solvent system can also remove colored impurities.
Presence of Unreacted Starting Materials in the Final Product 1. Incorrect stoichiometry: An improper molar ratio of reactants can leave one of them in excess. 2. Incomplete reaction: The reaction was stopped prematurely.1. Adjust Stoichiometry: Use a slight excess of the more volatile reactant (ethyl bromide) to ensure the complete conversion of 1,2-dimethylimidazole. 2. Ensure Complete Reaction: Monitor the reaction to completion as described above. 3. Purification: Wash the crude product with a solvent in which the starting materials are soluble but the ionic liquid is not (e.g., ethyl acetate or diethyl ether) to remove unreacted reagents.[1]
Formation of a Viscous, Difficult-to-Handle Mass 1. Product is a solid at room temperature: this compound is a solid at room temperature. 2. Presence of polymeric byproducts: This can occur under harsh reaction conditions.1. Proper Handling: Be prepared to handle a solid product. The reaction mixture may solidify upon cooling.[1] 2. Optimize Reaction Conditions: Avoid overly harsh conditions (very high temperatures or prolonged reaction times) that might lead to polymerization or degradation.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding side reactions in the synthesis of this compound.

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions include:

  • Over-alkylation: While less common with 1,2-dimethylimidazole due to steric hindrance at the 2-position, there is a theoretical possibility of a second ethyl group attacking the methyl group at the 2-position under very harsh conditions, though this is highly unlikely.

  • Side reactions of ethyl bromide: Ethyl bromide can undergo elimination reactions to form ethene, especially in the presence of a base and at elevated temperatures.[9][10] It can also be hydrolyzed to ethanol if water is present in the reaction mixture.[11][12]

  • Thermal Decomposition: At elevated temperatures, the product can decompose. For a similar ionic liquid, 1-ethyl-3-methylimidazolium bromide, thermal decomposition can lead to the formation of methyl bromide, ethyl bromide, and 1-methylimidazole.[6][7]

Q2: How does the purity of the starting materials affect the synthesis?

The purity of 1,2-dimethylimidazole and ethyl bromide is critical for a successful synthesis.

  • 1,2-Dimethylimidazole: Impurities can lead to the formation of undesired side products and discoloration of the final product.[2]

  • Ethyl Bromide: Common impurities like ethanol and water can react with ethyl bromide or interfere with the primary reaction.[3] Ethanol can act as a nucleophile, and water can lead to hydrolysis.

Q3: Can I use a solvent for this reaction? If so, which one is recommended?

While the reaction can be performed neat, using a solvent can help to control the reaction temperature and improve handling. Suitable solvents include acetonitrile or toluene. The choice of solvent can influence the reaction rate and work-up procedure.

Q4: My final product is a salt. How can I effectively purify it?

Purification of the solid product typically involves the following steps:

  • Washing: The crude product should be washed with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials and non-ionic impurities.[1]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., acetonitrile/ethyl acetate) can be employed.

  • Drying: The purified product should be thoroughly dried under vacuum to remove any residual solvent and moisture.

Visualizing the Reaction Pathway

The following diagram illustrates the primary synthesis route and potential side reactions.

Synthesis_Pathway Reactants 1,2-Dimethylimidazole + Ethyl Bromide Product This compound Reactants->Product Desired N-Alkylation (SN2) SideProduct1 Ethene + HBr Reactants->SideProduct1 Elimination of Ethyl Bromide SideProduct2 Ethanol Reactants->SideProduct2 Hydrolysis of Ethyl Bromide (if water is present) SideProduct3 Decomposition Products (e.g., Alkyl Bromides, Alkylimidazoles) Product->SideProduct3 Thermal Decomposition

Caption: Synthesis pathway and potential side reactions.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 1,2-Dimethylimidazole (high purity)

  • Ethyl bromide (purified)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous acetonitrile. The reaction should be carried out under an inert atmosphere.

  • Addition of Alkylating Agent: Slowly add ethyl bromide (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. Monitor the progress of the reaction by TLC or NMR until the 1,2-dimethylimidazole is consumed.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification:

    • Wash the crude product several times with anhydrous ethyl acetate to remove any unreacted starting materials and non-ionic impurities.

    • If the product is colored, it can be dissolved in a minimal amount of hot acetonitrile and treated with activated charcoal. Filter the hot solution and allow it to cool to induce crystallization.

  • Drying: Dry the purified white solid product under high vacuum at an elevated temperature (e.g., 60-70 °C) for several hours to remove all traces of solvent and moisture.

References

Technical Support Center: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I followed a standard protocol for the synthesis of this compound by reacting 1,2-dimethylimidazole with bromoethane, but my final yield is significantly lower than expected, or I obtained no product at all. What could be the cause?

Answer:

Low or no yield in this quaternization reaction is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

  • Reagent Quality:

    • 1,2-Dimethylimidazole: The purity of your starting imidazole is critical. Impurities can interfere with the reaction. Ensure you are using a high-purity grade of 1,2-dimethylimidazole. If the purity is questionable, consider purification by distillation.

    • Bromoethane: Bromoethane is susceptible to degradation, especially when exposed to light and moisture, which can lead to the formation of ethanol and hydrobromic acid. Use a fresh bottle of bromoethane or distill it before use.

  • Reaction Conditions:

    • Temperature Control: The reaction between 1,2-dimethylimidazole and bromoethane is exothermic.[1] If the temperature is not controlled, especially during the initial addition of bromoethane, side reactions can occur. It is advisable to add the bromoethane dropwise while cooling the reaction mixture in an ice bath.[1][2]

    • Reaction Time and Temperature: While the initial reaction is exothermic, driving the reaction to completion often requires heating. A common protocol involves stirring at room temperature for a period, followed by heating to a moderate temperature (e.g., 40-70°C) for several hours to ensure complete conversion.[1][3] Insufficient reaction time or temperature can result in a low yield.

    • Solvent Choice: While the reaction can be performed neat, using a suitable solvent like acetonitrile or toluene can help to better control the reaction temperature and ensure homogeneity.[2][3]

  • Work-up and Purification:

    • Incomplete Precipitation: The product, this compound, is a salt and may not spontaneously precipitate from the reaction mixture, especially if excess solvent is used. If you observe an oil instead of a solid, cooling the mixture or adding a non-polar solvent like ethyl acetate or diethyl ether can induce crystallization.

    • Losses during Washing: The product has some solubility in common washing solvents. Washing the crude product with an excessive volume of solvent or with a solvent in which it has moderate solubility can lead to significant product loss. Use minimal amounts of a solvent in which the product is sparingly soluble, such as cold ethyl acetate, to wash away unreacted starting materials.[4]

Issue 2: Product Discoloration (Yellow to Brown Product)

Question: My synthesized this compound is a yellow or brown solid, not the expected white crystalline powder. What causes this discoloration, and how can I decolorize it?

Answer:

Discoloration is a frequent observation in the synthesis of imidazolium-based ionic liquids and typically indicates the presence of impurities.

Potential Causes and Solutions:

  • Impurities in Starting Materials: As mentioned previously, impurities in the 1,2-dimethylimidazole or bromoethane can lead to colored byproducts.

  • Side Reactions: At elevated temperatures, imidazolium salts can undergo decomposition or side reactions, leading to the formation of colored species. Overheating the reaction mixture should be avoided.

  • Oxidation: The product or unreacted starting materials might be susceptible to oxidation, especially if the reaction is not carried out under an inert atmosphere (e.g., nitrogen or argon).

Decolorization Protocol:

A common and effective method for decolorizing imidazolium halides is through treatment with activated charcoal.[5]

Step-by-Step Decolorization:

  • Dissolve the colored this compound in a minimal amount of a suitable solvent, such as deionized water or acetonitrile.[5]

  • Add a small amount of activated charcoal (typically 1-5% by weight of the ionic liquid) to the solution.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 65°C) for several hours.[5]

  • Filter the mixture through a pad of Celite or a fine filter paper to remove the activated charcoal.

  • Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What is the reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 1,2-dimethylimidazole and bromoethane proceeds via a standard bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom at the 3-position of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of bromoethane. This results in the formation of the 1-Ethyl-2,3-dimethylimidazolium cation and the displacement of the bromide anion.

SN2_Mechanism cluster_reactants Reactants cluster_product Product 1,2-dimethylimidazole 1,2-dimethylimidazole Product This compound 1,2-dimethylimidazole->Product SN2 Reaction Bromoethane Bromoethane Bromoethane->Product

Caption: SN2 reaction mechanism for the synthesis of this compound.

2. What are the key parameters to control for optimizing the yield?

To optimize the yield of this compound, focus on the following parameters:

ParameterRecommended Range/ConditionRationale
Molar Ratio 1:1 to 1:1.1 (1,2-dimethylimidazole:bromoethane)A slight excess of the alkylating agent can help drive the reaction to completion.
Temperature Initial addition at 0°C, followed by heating to 40-70°CControls the initial exothermic reaction and ensures complete conversion.
Reaction Time 12-48 hoursSufficient time is needed for the reaction to go to completion.
Atmosphere Inert (Nitrogen or Argon)Minimizes potential side reactions due to oxidation.

3. How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used to characterize your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the imidazolium cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the imidazolium ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation.

  • Melting Point: The melting point of pure this compound is reported to be around 140°C.[6] A broad or depressed melting point can indicate the presence of impurities.

4. What are some common side reactions in this synthesis?

While the primary reaction is relatively straightforward, side reactions can occur, especially under non-optimal conditions:

  • Elimination Reaction: Bromoethane can undergo an E2 elimination reaction in the presence of a strong base to form ethene. However, 1,2-dimethylimidazole is a relatively weak base, so this is generally not a major concern.

  • Over-alkylation: While less common for this specific synthesis, in some cases, unintended alkylation at other positions can occur, though it is sterically hindered.

  • Decomposition: At high temperatures, imidazolium salts can decompose. It is important to avoid excessive heating during the reaction and purification steps.

5. Is this compound considered a "green" solvent?

Ionic liquids like this compound are often considered "green" or environmentally friendly solvents due to their negligible vapor pressure, which reduces air pollution compared to volatile organic compounds (VOCs).[7][8] However, their overall environmental impact depends on factors such as their synthesis pathway, toxicity, and biodegradability. While they offer advantages in certain applications, a full life-cycle assessment is necessary to definitively label them as "green."

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 1,2-Dimethylimidazole (high purity)

  • Bromoethane (freshly distilled or from a new bottle)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • In the flask, dissolve 1,2-dimethylimidazole (1.0 eq.) in anhydrous acetonitrile.

  • Cool the flask in an ice bath.

  • Slowly add bromoethane (1.05 eq.) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Heat the reaction mixture to 60°C and maintain this temperature for another 24 hours.

  • Cool the reaction mixture to room temperature. If the product has precipitated, proceed to filtration. If an oil has formed, add cold ethyl acetate and stir vigorously to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with small portions of cold ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum at 60-70°C for 24 hours to obtain this compound as a white crystalline solid.[1]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Discoloration Product Discoloration Problem->Discoloration Yes End Successful Synthesis Problem->End No CheckReagents Verify Purity of 1,2-dimethylimidazole and Bromoethane LowYield->CheckReagents Check Reagents CheckConditions Optimize Temperature, Time, and Solvent LowYield->CheckConditions Check Conditions CheckWorkup Ensure Complete Precipitation and Minimal Wash Loss LowYield->CheckWorkup Check Work-up CharcoalTreatment CharcoalTreatment Discoloration->CharcoalTreatment Perform Activated Charcoal Treatment

Caption: A workflow diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Regeneration and Recycling of 1-Ethyl-2,3-dimethylimidazolium Bromide ([C₂C₁im][Br]) After Biomass Processing

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the regeneration and recycling of the ionic liquid (IL) 1-Ethyl-2,3-dimethylimidazolium bromide ([C₂C₁im][Br]) following its use in biomass processing. This resource is designed to offer practical, in-depth solutions to common experimental challenges, ensuring the sustainable and cost-effective use of this potent solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the regeneration and recycling of [C₂C₁im][Br] crucial in biomass processing?

A1: The economic viability and environmental sustainability of biomass processing heavily rely on the efficient recycling of the ionic liquid. [C₂C₁im][Br], like many ionic liquids, is a significant cost driver in the overall process.[1][2] Effective regeneration minimizes the need for fresh IL, drastically reducing operational expenses. Furthermore, proper recycling prevents the release of the IL and dissolved biomass components into the environment, aligning the process with green chemistry principles.

Q2: What are the primary impurities I should be concerned about in my recycled [C₂C₁im][Br]?

A2: The main impurities encountered after biomass processing are residual lignin, hemicellulose, and their degradation products, as well as water and any anti-solvents used during the precipitation of biomass components.[1][2] These impurities can significantly impact the performance of the recycled IL in subsequent processing cycles, potentially reducing its dissolution efficiency and thermal stability.

Q3: What is the most common method for separating the dissolved biomass from the [C₂C₁im][Br]?

A3: The most prevalent and straightforward method is anti-solvent precipitation.[3][4] This involves adding a solvent in which the biomass components (cellulose and lignin) are insoluble, causing them to precipitate out of the IL solution. The choice of anti-solvent is critical and depends on the specific biomass components you wish to fractionate.

Q4: How many times can I realistically recycle [C₂C₁im][Br] before its performance degrades significantly?

A4: The number of recycling cycles depends on the efficiency of your regeneration protocol. With a robust purification process that effectively removes all impurities, the IL can be recycled multiple times. However, some studies have noted a decrease in efficiency after several cycles due to the gradual accumulation of trace impurities and potential thermal degradation of the IL.[5] Close monitoring of the IL's purity and performance in each cycle is essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the regeneration and recycling of [C₂C₁im][Br].

Problem 1: Incomplete Precipitation of Lignin/Cellulose

Symptom: After adding the anti-solvent, the [C₂C₁im][Br] solution remains colored (typically dark brown or black), or the yield of precipitated biomass is lower than expected.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inappropriate Anti-solvent The anti-solvent must be a poor solvent for the target biomass component (lignin, cellulose) but miscible with the ionic liquid.- For general precipitation of both lignin and cellulose, water is a common and effective anti-solvent.[3][6] - To selectively precipitate cellulose while keeping more lignin dissolved, a mixture of an organic solvent and water, or just an organic solvent like ethanol or acetone, can be used.[3][4][7] - Experiment with different anti-solvents to find the optimal one for your specific biomass and desired fractionation.
Insufficient Volume of Anti-solvent A sufficient volume of anti-solvent is required to shift the solubility equilibrium and induce complete precipitation.- Start with a 1:1 volume ratio of anti-solvent to IL solution and gradually increase the amount of anti-solvent until no further precipitation is observed. - Vigorous stirring during the addition of the anti-solvent is crucial to ensure thorough mixing and efficient precipitation.
Precipitation Temperature is Too High The solubility of some biomass components may increase at higher temperatures, even in the presence of an anti-solvent.- Conduct the precipitation at room temperature or even cooled in an ice bath to maximize the recovery of the solid biomass.
Problem 2: Recycled [C₂C₁im][Br] is Highly Viscous and/or Contains Residual Solids

Symptom: After the removal of the precipitated biomass, the remaining IL is thick, difficult to handle, and may contain fine, suspended particles.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Inefficient Solid-Liquid Separation Fine particles of precipitated biomass may not be effectively removed by simple decantation.- Use centrifugation followed by decantation to pellet the fine solids. - For very fine particles, vacuum filtration using a membrane with an appropriate pore size is recommended.
Residual Water or Anti-solvent The presence of water or other solvents can significantly alter the viscosity of the ionic liquid.- Proceed to the solvent removal and drying steps outlined in the protocols below.
Problem 3: Recycled [C₂C₁im][Br] is Ineffective in Subsequent Biomass Dissolution

Symptom: The regenerated ionic liquid shows a reduced capacity to dissolve fresh biomass compared to virgin [C₂C₁im][Br].

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Residual Water Content Water is a strong anti-solvent for cellulose and its presence, even in small amounts, can significantly hinder the dissolution process.[4][8]- Implement a rigorous drying protocol. Vacuum drying at elevated temperatures (e.g., 80-100°C) is effective.[9][10] - For extremely low water content, consider azeotropic distillation with a suitable solvent like toluene, or the use of molecular sieves.[9][11]
Residual Anti-solvent Organic anti-solvents (e.g., ethanol, acetone) remaining in the IL will interfere with its ability to interact with and dissolve biomass.- Remove the anti-solvent by rotary evaporation under vacuum. The temperature should be kept as low as possible to prevent thermal degradation of the IL.
Accumulation of Soluble Impurities Soluble lignin fragments and sugars can build up in the recycled IL over multiple cycles, reducing its overall solvating power.[5]- After several cycles, consider a more thorough purification step. This could involve liquid-liquid extraction with an immiscible organic solvent to remove non-polar impurities, followed by treatment with activated carbon to adsorb colored and other organic impurities.[11][12]
Thermal Degradation of the Ionic Liquid Excessive heat during the regeneration process can cause the decomposition of [C₂C₁im][Br]. The thermal decomposition of the similar 1-ethyl-3-methylimidazolium bromide has been shown to proceed via an SN2 mechanism, forming volatile alkyl bromides and alkylimidazoles.[3][13] This alters the chemical nature of the solvent.- Minimize the temperature and duration of any heating steps, particularly during solvent evaporation and drying. - Use a high-vacuum system to lower the boiling points of the anti-solvent and water, allowing for their removal at lower temperatures.[10] - Monitor the color of the IL. A significant darkening of the color after regeneration can be an indicator of thermal degradation.

Experimental Protocols & Workflows

Overall Workflow for [C₂C₁im][Br] Regeneration and Recycling

cluster_0 Biomass Processing cluster_1 Biomass Separation cluster_2 IL Purification cluster_3 Purity Analysis & Reuse A [C₂C₁im][Br] + Biomass B Dissolution (Heating & Stirring) A->B C [C₂C₁im][Br] with Dissolved Biomass B->C D Addition of Anti-solvent (e.g., Water/Ethanol) C->D E Precipitation of Lignin/Cellulose D->E F Solid-Liquid Separation (Centrifugation/Filtration) E->F G Precipitated Biomass F->G Solid Phase H [C₂C₁im][Br] + Anti-solvent + Water + Impurities F->H Liquid Phase I Anti-solvent Removal (Rotary Evaporation) H->I J Water Removal (Vacuum Drying) I->J K Optional: Further Purification (Activated Carbon/Solvent Extraction) J->K L Recycled [C₂C₁im][Br] K->L M Purity Assessment (NMR, Karl Fischer, etc.) L->M N Reuse in Biomass Processing M->N

Caption: General workflow for the regeneration and recycling of [C₂C₁im][Br].

Troubleshooting Decision Tree

Start Recycled IL Performance is Poor Q1 Is the IL's viscosity high and dissolution slow? Start->Q1 Q2 Is the IL dark in color? Q1->Q2 Yes Q3 Is there a significant amount of residual water? Q1->Q3 No A1 High residual water or anti-solvent content. Q2->A1 No A2 Possible thermal degradation or accumulation of impurities. Q2->A2 Yes Q3->A1 No A3 Inadequate drying. Q3->A3 Yes S1 Improve solvent removal and drying steps. (e.g., higher vacuum, longer drying time) A1->S1 S2 Optimize heating conditions (lower temp). Consider activated carbon treatment or liquid-liquid extraction. A2->S2 S3 Enhance vacuum drying protocol. Use Karl Fischer titration to verify water content. A3->S3

Caption: Troubleshooting decision tree for poor performance of recycled [C₂C₁im][Br].

References

Technical Support Center: Troubleshooting Cellulose Solubility in 1-Ethyl-2,3-dimethylimidazolium Bromide ([Edmim]Br)

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government Here's how you know

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for utilizing 1-Ethyl-2,3-dimethylimidazolium bromide ([Edmim]Br) in cellulose dissolution applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and optimize your workflow with confidence.

Troubleshooting Guide: Addressing Acute Dissolution Issues

This section tackles the most pressing problems encountered during the dissolution process in a direct question-and-answer format.

Q1: My cellulose is not dissolving at all, or the solubility is far lower than expected. What are the primary causes and how do I fix them?

This is the most common issue and typically stems from one of three critical factors: water content, temperature, or insufficient mixing.

Probable Cause 1: Excessive Water Content in the Ionic Liquid (IL) or Cellulose

  • Scientific Rationale: Water is highly detrimental to the cellulose dissolution process in most hydrophilic ionic liquids.[1][2] The bromide anions in [Edmim]Br are responsible for disrupting the extensive intermolecular and intramolecular hydrogen-bonding network within the cellulose structure.[3][4][5] Water molecules, being small and polar, will competitively form hydrogen bonds with both the cellulose hydroxyl groups and the bromide anions.[1][6] This effectively "shields" the cellulose, preventing the ionic liquid from accessing and breaking the bonds necessary for dissolution. Even small amounts of water, sometimes as low as 1 wt%, can significantly impair the solvent's properties.[6][7]

  • Solution Protocol: Rigorous Drying of Reagents

    • Cellulose Drying: Dry your cellulose source (e.g., microcrystalline cellulose, wood pulp) under a high vacuum at 60-80°C for at least 12-24 hours before use. Store the dried cellulose in a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅).

    • Ionic Liquid Drying: [Edmim]Br is hygroscopic and will absorb atmospheric moisture. Dry the ionic liquid under high vacuum with gentle stirring at a temperature of 80-100°C for 24-48 hours. The final water content should be verified using Karl Fischer titration and should ideally be below 500 ppm.

    • Inert Atmosphere: Conduct all weighing and dissolution steps in a glove box or under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture reabsorption.

Probable Cause 2: Sub-Optimal Temperature and High Viscosity

  • Scientific Rationale: The dissolution of cellulose is an enthalpy-driven process.[8] Increasing the temperature serves two purposes: it provides the necessary energy to overcome the activation barrier for disrupting hydrogen bonds and, crucially, it significantly reduces the viscosity of the ionic liquid.[8][9] High viscosity hinders the penetration of the IL into the dense cellulose fiber structure, leading to poor mass transfer and incomplete dissolution.[10]

  • Solution: Controlled Heating and Thermal Management

    • Increase the temperature of your system to between 80°C and 110°C.[4] This range typically offers a good balance between enhanced solubility and minimizing the risk of cellulose degradation.

    • Use an oil bath or a heating mantle with a PID controller for precise and uniform temperature control.

    • Be aware that prolonged heating at very high temperatures (>120°C) can lead to depolymerization of the cellulose.

Probable Cause 3: Inadequate Mixing and Mass Transfer

  • Scientific Rationale: As cellulose begins to dissolve, the local viscosity of the solution increases dramatically, forming a gel-like layer around the remaining solid particles. This layer acts as a barrier, preventing fresh ionic liquid from reaching the undissolved cellulose. Standard magnetic stirring is often insufficient to break up these agglomerates.

  • Solution: Implement High-Torque Mechanical Stirring

    • Utilize an overhead mechanical stirrer with a paddle or anchor-shaped impeller. This provides the necessary torque to ensure homogenous mixing in a high-viscosity medium.

    • Ensure the impeller is positioned correctly to create good top-to-bottom flow within the vessel.

    • For initial wetting, it can be beneficial to add the cellulose powder in small portions to the stirred, pre-heated ionic liquid.

Q2: The solution has become a thick, unmanageable paste or gel, even at a low cellulose concentration. What is happening?

This issue can be caused by contamination after dissolution or by the inherent properties of the system.

Probable Cause 1: Post-Dissolution Water Contamination

  • Scientific Rationale: If a clear, homogenous solution was formed and later turned into a gel, the most likely cause is the introduction of an anti-solvent, with water from the atmosphere being the primary culprit. Water acts as a powerful anti-solvent, causing the cellulose chains to re-aggregate and precipitate, forming a hydrogel.[7][11]

  • Solution: Maintain a Strict Inert Environment

    • Always handle and store the cellulose-IL solution under a dry, inert atmosphere.

    • Use sealed reaction vessels to prevent moisture ingress during long experiments.

    • Annealing the solution by heating it to 80°C for about 20 minutes can sometimes redissolve the cellulose if the water content is minimal.[7]

Probable Cause 2: High Viscosity and Use of a Co-Solvent

  • Scientific Rationale: Some ionic liquids are inherently very viscous, and even a small amount of dissolved polymer can cause a significant increase in viscosity. To combat this without excessive heat, a co-solvent can be employed. Aprotic polar solvents like dimethyl sulfoxide (DMSO) are known to enhance cellulose solubility in ionic liquids.[8][12] They work by reducing the overall viscosity and by dissociating the IL's cation-anion pairs, which increases the concentration of "free" anions available to interact with cellulose.[12][13]

  • Solution Protocol: Utilizing a DMSO Co-solvent

    • Prepare a mixture of [Edmim]Br and dry DMSO. A common starting point is an 80:20 or 70:30 weight ratio of IL to DMSO.

    • Ensure the DMSO is of an anhydrous grade and handled under inert conditions.

    • Add the cellulose to the pre-heated IL/DMSO mixture while stirring vigorously. You should observe a noticeable decrease in viscosity compared to the pure IL system, allowing for faster and more efficient dissolution.[10][14]

Visual Workflow: Troubleshooting Logic

The following diagram outlines a logical sequence for diagnosing and solving low solubility issues.

TroubleshootingWorkflow Start Low Cellulose Solubility Observed Check_Water Step 1: Verify Water Content (< 500 ppm?) Start->Check_Water Dry_Reagents Action: Rigorously Dry IL and Cellulose Check_Water->Dry_Reagents No Check_Temp Step 2: Check Temperature (80-110°C?) Check_Water->Check_Temp Yes Dry_Reagents->Check_Water Re-evaluate Adjust_Temp Action: Increase/Adjust Temperature Check_Temp->Adjust_Temp No Check_Mixing Step 3: Evaluate Mixing (Using Overhead Stirrer?) Check_Temp->Check_Mixing Yes Adjust_Temp->Check_Temp Re-evaluate Improve_Mixing Action: Switch to Mechanical Stirring Check_Mixing->Improve_Mixing No Consider_Pretreatment Step 4: Consider Advanced Options Check_Mixing->Consider_Pretreatment Yes Improve_Mixing->Check_Mixing Re-evaluate Pretreat_Cellulose Action: Pretreat Cellulose (e.g., Grinding, Ethanol Wash) Consider_Pretreatment->Pretreat_Cellulose Use_Cosolvent Action: Add Co-solvent (e.g., DMSO) Consider_Pretreatment->Use_Cosolvent Success Dissolution Successful Pretreat_Cellulose->Success Use_Cosolvent->Success

Caption: A logical workflow for troubleshooting low cellulose solubility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of cellulose dissolution in [Edmim]Br?

The dissolution is a synergistic process involving both the cation and the anion of the ionic liquid.[3][8] The primary driving force is the strong hydrogen-bonding interaction between the bromide (Br⁻) anion and the hydroxyl protons of the cellulose chains.[15] This interaction disrupts the existing hydrogen bond network that holds the cellulose chains together in a crystalline structure.[4] Simultaneously, the 1-Ethyl-2,3-dimethylimidazolium ([Edmim]⁺) cation interacts with the oxygen atoms of the cellulose hydroxyl groups, further assisting in separating the polymer chains and solvating them in the ionic liquid.[16][17]

Visualizing the Dissolution Mechanism

DissolutionMechanism cluster_Cellulose Cellulose Chains cluster_IL [Edmim]Br Ionic Liquid cluster_Solvation Solvated Cellulose C1 Chain 1 ~OH···O~ C2 Chain 2 ~OH···O~ C1->C2 H-Bond Anion Br⁻ SC Cellulose Chain ~OH   O~ Cation [Edmim]⁺ Anion2 Br⁻ Anion2->SC H-Bond Formation Cation2 [Edmim]⁺ Cation2->SC Cation Interaction

Caption: The Br⁻ anion disrupts H-bonds while the [Edmim]⁺ cation interacts with hydroxyl oxygens.

Q2: How does the bromide anion compare to others like chloride or acetate for dissolving cellulose?

The effectiveness of an anion is strongly correlated with its hydrogen bond basicity (often denoted by the Kamlet-Taft parameter, β).[8] Anions with high basicity are better hydrogen bond acceptors and thus more effective at disrupting cellulose's hydrogen bonds.

  • Acetate ([OAc]⁻): Generally considered one of the most effective anions for cellulose dissolution due to its very high hydrogen bond basicity.[8][18]

  • Chloride (Cl⁻): Also highly effective and widely studied. Its small size and high charge density make it a potent hydrogen bond acceptor.[3][15]

  • Bromide (Br⁻): Is generally less effective than chloride.[19] While still capable of dissolving cellulose, its larger ionic radius and lower charge density result in a weaker hydrogen bond accepting ability compared to chloride, often requiring more forcing conditions (e.g., higher temperatures) to achieve similar solubility.

Q3: Do I need to pretreat my cellulose source before dissolution?

While not always mandatory, pretreatment is highly recommended for achieving higher concentrations and faster dissolution rates.

  • Rationale: Native cellulose has regions of high crystallinity which are very resistant to solvent penetration. Pretreatment aims to reduce this crystallinity and increase the accessible surface area.

  • Simple Pretreatment Protocol (Ethanol Wash):

    • Suspend the cellulose powder in ethanol.

    • Stir vigorously for 1-2 hours at room temperature. This helps to wet the fibers and can swell the amorphous regions.[20][21]

    • Filter the cellulose and wash with fresh ethanol.

    • Dry the pretreated cellulose thoroughly under high vacuum as described in the troubleshooting section. This "activation" step can make the cellulose structure more accessible to the ionic liquid.[20]

Summary of Key Experimental Parameters
ParameterRecommended RangeRationale & Key Considerations
Water Content < 500 ppm (< 0.05%)Water competitively hydrogen bonds, inhibiting dissolution.[1][6] Must be minimized in both IL and cellulose.
Temperature 80 - 110 °CBalances increased dissolution kinetics and lower viscosity against potential thermal degradation of cellulose.[8][22]
Mixing High-torque mechanical stirringNecessary to overcome high solution viscosity and ensure homogenous contact between IL and cellulose particles.[10]
Atmosphere Inert (N₂ or Ar)Prevents hygroscopic IL from absorbing atmospheric moisture, which can cause premature regeneration.[7]
Cellulose Pretreatment RecommendedReduces crystallinity and increases surface area, leading to faster and more complete dissolution.[20][21]
Co-Solvent (Optional) 10-30 wt% Anhydrous DMSOReduces viscosity and enhances ion mobility, aiding dissolution, especially for high molecular weight cellulose.[13][14]

References

Technical Support Center: Optimizing Reaction Temperature in 1-Ethyl-2,3-dimethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 1-Ethyl-2,3-dimethylimidazolium bromide ([Edimim]Br), CAS 98892-76-3, in your research. As a unique ionic liquid (IL), its properties are highly dependent on temperature, which is the most critical parameter to control for achieving optimal reaction outcomes. This guide is structured to provide you with a foundational understanding, practical troubleshooting advice, and robust protocols to ensure the success of your experiments.

Section 1: Core Thermophysical Properties of [Edimim]Br

Before initiating any experiment, it is crucial to understand the physical and thermal boundaries of the solvent. The properties of [Edimim]Br dictate its operational window.

PropertyValueSignificance for Temperature Optimization
CAS Number 98892-76-3Uniquely identifies this specific ionic liquid.
Molecular Formula C₇H₁₃BrN₂Defines the structure and molecular weight.[1]
Molecular Weight 205.10 g/mol Essential for calculating molar concentrations.[1]
Melting Point (Tₘ) 140 °CThis is the minimum temperature for operating in a true liquid phase. Reactions must be conducted above this temperature.
Thermal Decomposition (Tₔ) > 250-300 °C (estimated)This represents the upper temperature limit. Exceeding this leads to solvent degradation and unpredictable side reactions. Note: This is an estimate based on similar imidazolium halides; TGA is required for your specific system.[2][3]
Density 1.468 g/cm³Affects mass transfer and volumetric calculations.
Section 2: Frequently Asked Questions (FAQs)

Here we address the most common queries regarding temperature optimization in [Edimim]Br.

Q1: What is the recommended operating temperature range for reactions in [Edimim]Br?

A1: The viable operating window is between its melting point (140 °C) and its decomposition temperature (>250 °C). The optimal temperature for a specific reaction, however, will depend on the activation energy of the desired transformation, the stability of your reactants and products, and the desired reaction rate. A typical starting range for optimization studies is 145-190 °C.

Q2: How does temperature affect the viscosity of [Edimim]Br, and why is this critical?

A2: Like most ionic liquids, [Edimim]Br is significantly more viscous than conventional organic solvents. Increasing the temperature causes a sharp decrease in viscosity. This is critically important because high viscosity impedes mass transfer—the ability of reactant molecules to move and collide effectively. By heating the system, you lower the viscosity, which enhances stirring efficiency, improves diffusion rates, and ultimately increases the reaction rate. Inadequate temperature can lead to diffusion-limited kinetics, where the reaction rate is bottlenecked by physical mixing rather than chemical reactivity.

Q3: How does temperature influence reaction kinetics in [Edimim]Br?

A3: The relationship is primarily governed by the Arrhenius equation , k = Ae-Ea/RT.[4][5] In this equation, the rate constant (k) increases exponentially with absolute temperature (T). A general rule of thumb is that the reaction rate doubles for every 10 °C increase in temperature.[4] However, this must be balanced against the risk of decomposition or unwanted side reactions at higher temperatures.

Q4: Can the reaction temperature affect product selectivity?

A4: Absolutely. Many reactions have competing pathways leading to different products (e.g., kinetic vs. thermodynamic products).

  • Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest (lowest activation energy), which may not be the most stable product.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and reverse pathways. This allows the reaction to reach equilibrium, favoring the most stable product. By carefully controlling the temperature, you can steer the reaction toward your desired outcome.

Section 3: Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide helps you diagnose and solve temperature-related issues.

Problem: Low or No Product Yield

Low yield is the most frequent issue and can often be traced back to suboptimal temperature settings.

Possible Causes & Solutions:

  • Temperature Too Low:

    • Why: The system lacks sufficient thermal energy to overcome the activation energy (Ea) of the reaction. Kinetics are too slow. Mass transfer may also be limited by high viscosity.

    • Solution: Incrementally increase the reaction temperature in 10-15 °C steps (e.g., 150°C → 165°C → 180°C). Monitor the yield at each step to find the point of optimal productivity.

  • Temperature Too High:

    • Why: Your reactants, reagents, or even the desired product might be degrading at the set temperature. This is especially crucial for thermally sensitive functional groups.

    • Solution: First, run a thermogravimetric analysis (TGA) on your key starting materials to determine their decomposition temperatures.[6] If they degrade below your reaction temperature, you must lower it. If the product is unstable, a lower temperature and longer reaction time may be necessary.

  • Poor Solubility of Reactants:

    • Why: Although [Edimim]Br is a good solvent for many compounds, the solubility of solids often increases significantly with temperature. If your reactant is not fully dissolved, the reaction is heterogeneous and will be much slower.

    • Solution: Visually inspect the reaction mixture at temperature. If solids are present, increase the temperature until a homogeneous solution is achieved. Ensure this temperature is below any decomposition points.

Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting_Yield start Low Reaction Yield Observed check_homogeneity Is the reaction mixture homogeneous at temperature? start->check_homogeneity increase_temp_sol Increase T to achieve solubility. Re-evaluate yield. check_homogeneity->increase_temp_sol No check_kinetics Reaction likely kinetically limited. Is the temperature well below the decomposition limit? check_homogeneity->check_kinetics Yes increase_temp_kin Increase T in 10-15 °C increments. Monitor yield and purity. check_kinetics->increase_temp_kin Yes check_stability Possible thermal decomposition. Run TGA on starting materials. check_kinetics->check_stability No lower_temp Lower reaction T. Consider longer reaction time. check_stability->lower_temp Reactants are stable stability_issue Decomposition confirmed. Reaction is not viable at this T. check_stability->stability_issue Reactants are unstable Optimization_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Decision tga Perform TGA on all reactants and [Edimim]Br define_max_t Determine Maximum Safe Temperature (T_max) tga->define_max_t setup Set up parallel reactions at different temperatures (e.g., 145, 160, 175, 190 °C) define_max_t->setup monitor Monitor reactions over time (aliquots at 1, 2, 4, 8h) setup->monitor analyze Analyze aliquots for yield and purity (HPLC, GC) monitor->analyze plot Plot Yield vs. Temp and Purity vs. Temp analyze->plot optimize Identify Optimal Temperature plot->optimize fundamentals temp Increase Temperature properties Decreased Viscosity Increased Reaction Rate (k) Increased Solubility Decreased Stability temp:head->properties:visc temp:head->properties:rate temp:head->properties:sol temp:head->properties:stab outcomes Improved Mass Transfer Higher Yield (Potentially) Ensured Homogeneity Risk of Side Reactions/Decomposition properties:visc->outcomes:mass properties:rate->outcomes:yield properties:sol->outcomes:homo properties:stab->outcomes:side

References

Effect of impurities on the electrochemical performance of 1-Ethyl-2,3-dimethylimidazolium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium bromide ([EdMIM][Br]). This guide is designed for researchers, scientists, and drug development professionals utilizing this ionic liquid in their electrochemical experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve issues related to impurities and their impact on electrochemical performance.

Introduction: The Unseen Influence of Impurities

This compound is a versatile ionic liquid with favorable properties for various electrochemical applications, including high thermal stability and good ionic conductivity.[1] However, its performance is highly sensitive to the presence of even trace amounts of impurities. These contaminants, often remnants of the synthesis and purification process, can significantly alter the electrochemical behavior of [EdMIM][Br], leading to unreliable and irreproducible results.

This guide will equip you with the knowledge to diagnose and address common impurity-related problems, ensuring the integrity and accuracy of your electrochemical measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most prevalent impurities in [EdMIM][Br] typically originate from its synthesis, which commonly involves the quaternization of 1,2-dimethylimidazole with ethyl bromide.[2] Consequently, the primary impurities to be aware of are:

  • Water: Imidazolium-based ionic liquids can be hygroscopic, absorbing moisture from the atmosphere.

  • Halide Ions (e.g., Chloride, Iodide): If the synthesis or purification process involves other halide salts, cross-contamination can occur.

  • Unreacted Starting Materials: Residual 1,2-dimethylimidazole and ethyl bromide can remain after an incomplete reaction.

  • Color-conferring Species: These can arise from side reactions or degradation during synthesis and storage.

Q2: How do these impurities affect my electrochemical measurements?

A2: Impurities can have a profound impact on the electrochemical properties of [EdMIM][Br]:

  • Narrowed Electrochemical Window: This is the most significant effect. Water and halide ions are more easily oxidized or reduced than the [EdMIM]⁺ cation or Br⁻ anion, leading to a smaller potential range in which the ionic liquid is stable.

  • Altered Ionic Conductivity: While small amounts of water can sometimes increase conductivity by decreasing viscosity, higher concentrations can disrupt the ionic network. Other ionic impurities will also change the overall conductivity.

  • Spurious Peaks in Cyclic Voltammograms: Impurities can undergo redox reactions within the electrochemical window of the pure ionic liquid, appearing as unexpected oxidation or reduction peaks that can be mistaken for analyte signals.

  • Corrosion and Electrode Fouling: Reactive impurities can lead to corrosion of electrode materials or the formation of passivating layers on the electrode surface, impeding electron transfer.[2]

Q3: My [EdMIM][Br] is yellow. Is this a problem?

A3: A yellow tint often indicates the presence of impurities, which can be byproducts from the synthesis. While a slight coloration may not always interfere with your experiment, it is a strong indicator that the ionic liquid is not of high purity. For sensitive electrochemical applications, a colorless ionic liquid is highly recommended. Purification using activated charcoal is a common method to remove these color-conferring species.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section provides a question-and-answer-style troubleshooting guide for specific problems you may encounter during your experiments.

Issue 1: My cyclic voltammogram shows a significantly narrower electrochemical window than expected.

Symptoms:

  • A sharp increase in current at potentials less negative (for reduction) or less positive (for oxidation) than anticipated for the pure ionic liquid.

  • The observed electrochemical window is smaller than values reported for similar imidazolium-based ionic liquids.

Possible Causes & Solutions:

  • Cause A: Water Contamination

    • Diagnosis: Water is a common impurity that is readily reduced and oxidized, significantly narrowing the electrochemical window.

    • Solution:

      • Quantify Water Content: Use Karl Fischer titration to determine the precise water content in your [EdMIM][Br]. (See Protocol 1 for a detailed procedure).

      • Drying Procedure: Dry the ionic liquid under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours). Ensure your Schlenk line or vacuum oven setup is equipped with a cold trap to capture the removed water.

      • Inert Atmosphere: Handle the dried ionic liquid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of atmospheric moisture.

  • Cause B: Halide Impurities

    • Diagnosis: Residual halide ions, particularly chloride, are more easily oxidized than bromide, leading to a reduced anodic limit.

    • Solution:

      • Quantify Halide Content: Use ion chromatography to determine the concentration of halide impurities. (See Protocol 2 for a detailed procedure).

      • Purification: If halide levels are high, recrystallization from a suitable solvent (e.g., acetonitrile/ethyl acetate mixtures) may be necessary.

Issue 2: I am observing unexpected peaks in my cyclic voltammogram.

Symptoms:

  • Redox peaks appear in your blank (ionic liquid and supporting electrolyte only) cyclic voltammogram.

  • These peaks interfere with the signals from your analyte of interest.

Possible Causes & Solutions:

  • Cause A: Unreacted Starting Materials

    • Diagnosis: Residual 1,2-dimethylimidazole or other organic precursors can be electrochemically active.

    • Solution:

      • Purity Analysis: Use ¹H NMR spectroscopy to check for the presence of unreacted starting materials. (See Protocol 3 for guidance on NMR analysis).

      • Purification: Wash the ionic liquid with a solvent in which the impurities are soluble but the ionic liquid is not (e.g., ethyl acetate or diethyl ether). This should be followed by drying under high vacuum to remove the residual solvent.

  • Cause B: Degradation Products

    • Diagnosis: The ionic liquid may have degraded due to exposure to high temperatures, light, or reactive species.

    • Solution:

      • Purification: Treatment with activated charcoal can remove many colored degradation products. Stir the ionic liquid with activated charcoal (e.g., 1-2% w/w) at a moderate temperature (e.g., 50-60 °C) for several hours, followed by filtration.

      • Proper Storage: Store [EdMIM][Br] in a cool, dark place under an inert atmosphere to prevent degradation.

Issue 3: My results are not reproducible between batches of [EdMIM][Br].

Symptoms:

  • Significant variations in the electrochemical window, background current, or conductivity are observed when using a new bottle or batch of the ionic liquid.

Possible Causes & Solutions:

  • Cause: Batch-to-Batch Variation in Purity

    • Diagnosis: This is a classic sign of inconsistent purity levels between different batches of the ionic liquid.

    • Solution:

      • Standardize Purification: Implement a standard purification and drying protocol for all batches of [EdMIM][Br] before use.

      • Characterize Each Batch: Before use, characterize each new batch for water content (Karl Fischer titration), halide content (ion chromatography), and organic purity (¹H NMR). This will allow you to ensure consistency or to account for differences in your analysis.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for coulometric Karl Fischer titration, which is suitable for the low water content expected in a dried ionic liquid.

Materials:

  • Karl Fischer Titrator (coulometric)

  • Anode and cathode reagents (e.g., Hydranal™-Coulomat AG and CG)

  • Gastight syringe

  • [EdMIM][Br] sample

  • Certified water standard for titer determination

Procedure:

  • System Preparation: Assemble the Karl Fischer titration cell according to the manufacturer's instructions. Ensure all joints are well-sealed to prevent atmospheric moisture from entering.

  • Solvent Conditioning: Add the anolyte to the titration cell and start the pre-titration. The instrument will titrate any residual water in the solvent until a stable, dry baseline is achieved.

  • Titer Determination (if using a volumetric titrator): Accurately inject a known amount of a certified water standard into the cell and perform the titration. Repeat this at least three times to get a reliable average titer for the reagent. For coulometric titrators, this step is generally not required as the iodine is generated electrochemically.

  • Sample Analysis: a. Accurately weigh a gastight syringe. b. Draw a known mass (typically 0.1 - 1.0 g) of the [EdMIM][Br] sample into the syringe. c. Reweigh the syringe to determine the exact mass of the sample. d. Inject the sample into the conditioned titration cell and immediately start the titration. e. The instrument will automatically stop at the endpoint and display the water content, usually in ppm or percent.

  • Data Analysis: The water content is calculated based on the amount of iodine consumed to reach the endpoint. Ensure the result is normalized to the mass of the sample added.

Causality: Karl Fischer titration is based on the quantitative reaction of iodine with water in the presence of sulfur dioxide and a base. By precisely measuring the amount of iodine consumed, the amount of water in the sample can be accurately determined.

Protocol 2: Determination of Halide Impurities by Ion Chromatography

This protocol provides a general method for the analysis of bromide and other halide impurities in [EdMIM][Br].

Materials:

  • Ion Chromatograph (IC) system with a conductivity detector and an anion-exchange column (e.g., Dionex AS9-HC).[1]

  • Eluent (e.g., 20 mM NaOH in deionized water).[1]

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

  • [EdMIM][Br] sample

  • Certified halide standards (e.g., NaBr, NaCl, NaI)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of bromide and other relevant halide ions (e.g., 0.1, 0.5, 1, 5, 10 ppm).

  • Sample Preparation: a. Accurately weigh approximately 0.1 g of the [EdMIM][Br] sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with deionized water. The dissolution of some ionic liquids in water can be slow; gentle warming or sonication may be required.

  • Instrument Setup: a. Equilibrate the IC system with the eluent until a stable baseline is achieved. b. Set the flow rate (e.g., 1.5 mL/min).[1]

  • Calibration: Inject the standard solutions in order of increasing concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solution into the IC system.

  • Data Analysis: a. Identify the halide peaks in the chromatogram based on their retention times compared to the standards. b. Quantify the concentration of each halide in the sample solution using the calibration curve. c. Calculate the mass percentage of each halide impurity in the original [EdMIM][Br] sample.

Self-Validation: The linearity of the calibration curve (R² > 0.999) and the recovery of a known spike of halide standard in a sample matrix should be used to validate the method.

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for identifying and quantifying organic impurities, such as unreacted starting materials.

Materials:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆)

  • [EdMIM][Br] sample

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the [EdMIM][Br] sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: a. Identify [EdMIM]⁺ Peaks: Identify the characteristic peaks for the 1-Ethyl-2,3-dimethylimidazolium cation. b. Look for Impurity Peaks: Carefully examine the spectrum for peaks that do not correspond to the [EdMIM]⁺ cation or the solvent. Compare any unknown peaks to the known spectra of the starting materials (1,2-dimethylimidazole and ethyl bromide). c. Quantification (Optional): The relative integration of impurity peaks compared to the known peaks of the [EdMIM]⁺ cation can be used to estimate the mole percent of the impurity. For more accurate quantification, a certified internal standard can be used.

Expected ¹H NMR Peaks for [EdMIM]⁺ (in CDCl₃, chemical shifts are approximate and can vary):

  • Signals for the two protons on the imidazolium ring.

  • A quartet for the -CH₂- group of the ethyl chain.

  • A singlet for the methyl group at the 2-position.

  • A singlet for the methyl group at the 3-position.

  • A triplet for the -CH₃ group of the ethyl chain.

Data Summary and Visualization

Table 1: Expected Impact of Common Impurities on Electrochemical Performance
ImpurityTypical SourcePrimary Effect on Electrochemical PerformanceRecommended Analytical Technique
Water Atmospheric absorption, synthesisNarrows the electrochemical window (both anodic and cathodic limits)Karl Fischer Titration
Halides (Cl⁻, I⁻) Synthesis, cross-contaminationReduces the anodic stabilityIon Chromatography
1,2-Dimethylimidazole Incomplete synthesis reactionMay introduce spurious redox peaks¹H NMR Spectroscopy
Ethyl Bromide Incomplete synthesis reactionMay introduce spurious redox peaks¹H NMR Spectroscopy
Colored Species Synthesis byproducts, degradationCan indicate general impurity, may be electroactiveUV-Vis Spectroscopy

Diagrams

Impurity_Troubleshooting_Workflow cluster_symptoms Observed Electrochemical Issue cluster_diagnosis Potential Cause & Diagnosis cluster_solution Solution Symptom1 Narrowed Electrochemical Window Cause1 Water Contamination (Karl Fischer) Symptom1->Cause1 Cause2 Halide Impurity (Ion Chromatography) Symptom1->Cause2 Symptom2 Spurious Peaks in CV Cause3 Organic Impurity (¹H NMR) Symptom2->Cause3 Symptom3 Poor Reproducibility Cause4 Batch Variation (Characterize All Batches) Symptom3->Cause4 Solution1 Dry under High Vacuum Cause1->Solution1 Solution2 Purify via Recrystallization Cause2->Solution2 Solution3 Wash with Appropriate Solvent Cause3->Solution3 Solution4 Standardize Purification & Characterization Cause4->Solution4

Caption: Troubleshooting workflow for common electrochemical issues.

Purification_Workflow Start As-Synthesized [EdMIM][Br] Wash Wash with Ethyl Acetate (Removes Organic Impurities) Start->Wash Charcoal Treat with Activated Charcoal (Removes Color) Wash->Charcoal Filter Filter Charcoal->Filter Dry Dry under High Vacuum (Removes Water & Solvent) Filter->Dry End Pure, Dry [EdMIM][Br] Dry->End

Caption: General purification workflow for [EdMIM][Br].

References

Preventing thermal degradation of 1-Ethyl-2,3-dimethylimidazolium bromide at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-2,3-dimethylimidazolium bromide ([Edmim][Br]). This resource is designed for researchers, scientists, and drug development professionals utilizing this ionic liquid in high-temperature applications. Our goal is to provide you with in-depth troubleshooting advice and best practices to mitigate thermal degradation and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability of this compound.

Q1: What is the primary cause of thermal degradation for this compound? A1: The thermal decomposition of [Edmim][Br] is primarily driven by the nucleophilicity of the bromide anion. The dominant degradation pathway is a bimolecular nucleophilic substitution (S_N2) reaction, where the bromide ion attacks the electrophilic carbon atoms of the ethyl or methyl groups on the imidazolium cation.[1][2] This results in the formation of volatile neutral species, specifically alkyl bromides (ethyl bromide or methyl bromide) and the corresponding substituted imidazole (1-ethyl-2-methylimidazole or 2,3-dimethylimidazole).[1][3] Unlike ionic liquids with more basic anions, degradation via deprotonation to form an N-heterocyclic carbene (NHC) is a less significant pathway for halide-based ionic liquids.[4][5]

Q2: At what temperature does this compound start to decompose? A2: The decomposition temperature is not a single, fixed point but is highly dependent on the measurement conditions, particularly the heating rate used in thermogravimetric analysis (TGA).[6] Fast TGA ramps (e.g., 10-20 °C/min) can overestimate the long-term thermal stability, sometimes by a significant margin.[7][8] For imidazolium halides, initial decomposition can be observed at temperatures lower than those reported in standard TGA scans. For instance, 1-ethyl-3-methylimidazolium bromide ([Emim][Br]), a closely related compound, shows degradation starting from approximately 200 °C (473 K) in detailed mass spectrometry studies.[3][9] As a conservative and safe starting point, long-term experiments with [Edmim][Br] should be approached with caution above 180 °C.

Q3: How do impurities, especially water and other halides, affect thermal stability? A3: Impurities can significantly lower the thermal stability of an ionic liquid.[10]

  • Water: While [Edmim][Br] is hygroscopic, residual water does not typically alter the primary S_N2 decomposition mechanism. However, its presence can lead to pressure buildup upon heating and may promote side reactions with other reagents in your system. Thorough drying is crucial for predictable performance.

  • Other Halides (e.g., Chloride): If chloride ions are present from the synthesis, they can also participate in nucleophilic attack. Since the bond strengths and nucleophilicities differ, a mixture of halides can lead to a more complex degradation profile and potentially a lower onset temperature.

  • Metals: Certain metals or metal oxides can catalyze decomposition, lowering the operational temperature window.[6][11] Compatibility with your reactor material should always be considered.

Q4: What is the difference between short-term (TGA) and long-term thermal stability? A4: This is a critical distinction for practical applications.

  • Short-Term Stability: This is typically measured by a dynamic TGA scan, where the temperature is ramped at a constant rate (e.g., 10 °C/min). The output is an "onset temperature" (T_onset), which indicates rapid mass loss.[6] This value is useful for quick comparisons but does not reflect stability over extended periods.[7]

  • Long-Term Stability: This is assessed using isothermal TGA, where the ionic liquid is held at a constant target temperature for several hours.[12] This method is far more representative of real-world experimental conditions. An ionic liquid may show a high T_onset in a dynamic scan but still exhibit slow, continuous degradation at a much lower temperature when held for hours.[9] The Maximum Operating Temperature (MOT) is often calculated from these long-term studies to define a practical upper limit.[13]

Part 2: Troubleshooting Guide

This guide provides solutions to common issues encountered when using [Edmim][Br] at elevated temperatures.

Problem Observed Probable Cause(s) Recommended Solution(s)
Ionic liquid turns yellow, brown, or black upon heating. 1. Thermal Decomposition: The formation of conjugated imidazole species and other degradation byproducts. 2. Reaction with Impurities: Trace impurities in the IL or reactants are degrading. 3. Oxidation: Presence of oxygen in the headspace is causing oxidative decomposition.1. Lower Temperature: Operate at the lowest possible temperature required for your process. 2. Purify the IL: Ensure the ionic liquid is pure and dry before use. See Protocol 1.[14][15] 3. Use Inert Atmosphere: Conduct all high-temperature steps under a dry, inert atmosphere like nitrogen or argon.[16]
Unexpected side products or low yield in my reaction. 1. IL Degradation Products are Reacting: The generated alkyl halides or imidazole are participating in side reactions. 2. Catalytic Decomposition: The IL is being catalytically decomposed by reagents or the reactor surface.1. Verify IL Inertness: Run a control experiment by heating only the IL with a stable substrate under your reaction conditions to check for reactivity. 2. Characterize Degradation Products: Use techniques like GC-MS on the headspace to identify volatile decomposition products.[1] 3. Change Anion: If the temperature cannot be lowered, consider an ionic liquid with a more stable, non-nucleophilic anion like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[10][13]
Inconsistent results between experimental runs. 1. Variable Water Content: The IL has absorbed varying amounts of atmospheric moisture between runs. 2. Progressive Degradation: The bulk stock of the IL is slowly degrading over time due to repeated heating cycles or improper storage.1. Standardize IL Handling: Always dry the IL under vacuum before each use and handle it in a glovebox or under an inert atmosphere.[16][17] 2. Use Fresh Aliquots: For critical experiments, use a fresh, unopened aliquot of the ionic liquid or a newly purified batch. Do not repeatedly heat and cool the entire stock.
Significant pressure buildup in a sealed reaction vessel. 1. Formation of Volatiles: The S_N2 degradation pathway produces volatile alkyl bromides (e.g., bromoethane, b.p. 38 °C).[1][2] 2. Vaporization of Impurities: Volatilization of residual water or synthesis solvents.1. Do Not Exceed MOT: Operate well below the temperature where significant volatile formation occurs. 2. Ensure Purity: Thoroughly dry and purify the IL to remove volatile impurities before sealing the vessel.[18] 3. Safety First: Always use a pressure relief device and appropriate shielding when heating any substance in a sealed vessel.
Part 3: Protocols and Visualizations
Key Degradation Pathway

The primary thermal degradation of this compound occurs via an S_N2 mechanism.

cluster_reactants Reactants cluster_transition S_N2 Attack cluster_products Decomposition Products EdmimBr [Edmim]⁺[Br]⁻ TS Transition State (Br⁻ attacks Cα of ethyl/methyl group) EdmimBr->TS Heat (Δ) EtBr Ethyl Bromide TS->EtBr MeIm 2,3-Dimethylimidazole TS->MeIm  Pathway A MeBr Methyl Bromide TS->MeBr EtIm 1-Ethyl-2-methylimidazole TS->EtIm  Pathway B

Caption: S_N2 decomposition pathways for [Edmim][Br].

Troubleshooting Workflow

Use this workflow to diagnose and resolve issues related to thermal degradation.

start Problem Observed (e.g., color change, low yield) check_purity Is the IL pure and dry? start->check_purity check_atmosphere Is the experiment under an inert atmosphere? check_purity->check_atmosphere Yes purify Action: Purify and dry the IL (See Protocol 1) check_purity->purify No check_temp Is the temperature below the long-term stability limit? check_atmosphere->check_temp Yes use_inert Action: Use N₂ or Ar blanket and degas IL check_atmosphere->use_inert No check_temp->start Yes, problem persists. Re-evaluate reaction chemistry. consider_alt If problem persists, consider an IL with a more stable anion (e.g., [NTf₂]⁻) check_temp->consider_alt No purify->check_atmosphere use_inert->check_temp lower_temp Action: Reduce operating temperature

References

Catalyst deactivation in 1-Ethyl-2,3-dimethylimidazolium bromide and regeneration strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Ethyl-2,3-dimethylimidazolium bromide ([Edimim]Br). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile ionic liquid as a catalyst or catalytic solvent. Here, we address common challenges related to catalyst deactivation and provide robust strategies for its regeneration, ensuring the longevity and efficiency of your catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used in catalysis?

A1: this compound is an imidazolium-based ionic liquid.[1] Its unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of organic and inorganic compounds, make it a valuable component in various catalytic applications.[1][2] It can function as a catalyst itself, a catalyst support, or a solvent that enhances reaction efficiency and selectivity.[2]

Q2: My catalytic reaction is sluggish or has stopped completely. Could the [Edimim]Br be deactivated?

A2: Yes, catalyst deactivation is a common issue. Several factors can lead to a decrease in the catalytic activity of [Edimim]Br. The most common causes are poisoning, thermal degradation, and fouling. Identifying the root cause is the first step in troubleshooting the problem.

Q3: What are the typical signs of [Edimim]Br deactivation?

A3: Signs of deactivation include:

  • A noticeable decrease in reaction rate or product yield over time.

  • A change in the color of the ionic liquid, often to a darker shade.

  • The appearance of insoluble materials or a change in viscosity.

  • Inconsistent results between batches using recycled [Edimim]Br.

Troubleshooting Guide: Catalyst Deactivation

This section provides a systematic approach to diagnosing and addressing the deactivation of your this compound catalyst.

Issue 1: Suspected Catalyst Poisoning

Question: My reaction has abruptly failed, and I suspect catalyst poisoning. What are common poisons for imidazolium-based ionic liquids and how can I confirm this?

Answer: Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[3][4] For imidazolium-based ionic liquids, common poisons include:

  • Sulfur compounds: Hydrogen sulfide and mercaptans are notorious for poisoning metal catalysts that might be used in conjunction with the ionic liquid.

  • Halides: While bromide is part of your ionic liquid, other halide impurities (e.g., iodide) can sometimes interfere with catalytic cycles.

  • Strongly coordinating species: Phosphines, cyanides, and even water or oxygen in sensitive reactions can act as inhibitors.[5][6]

Diagnostic Approach:

  • Review your reagents: Scrutinize the purity of your starting materials, solvents, and any gases used. Trace impurities are often the source of poisons.

  • Control experiment: Run the reaction with highly purified reagents that have been specifically treated to remove suspected poisons (e.g., by passing through a purification column).

  • Spectroscopic analysis: Techniques like NMR or Mass Spectrometry on the recovered ionic liquid may reveal the presence of coordinated poison molecules.

Issue 2: Potential Thermal Degradation

Question: I am running my reaction at an elevated temperature and have noticed a gradual decline in performance. Could the [Edimim]Br be degrading?

Answer: Yes, although this compound has high thermal stability, prolonged exposure to high temperatures, especially in the presence of reactive species, can lead to degradation. The primary degradation pathway for many imidazolium-based ionic liquids is through nucleophilic attack by the anion on the alkyl groups of the cation.

  • Mechanism: The bromide anion can act as a nucleophile, leading to the formation of ethyl bromide or methyl bromide and the corresponding neutral imidazole derivative.

Diagnostic Approach:

  • Thermogravimetric Analysis (TGA): TGA can determine the onset temperature of decomposition for your specific batch of [Edimim]Br.

  • NMR Spectroscopy: 1H and 13C NMR of the used ionic liquid can show the appearance of new peaks corresponding to the degradation products.

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique can detect volatile degradation products like ethyl bromide.

Issue 3: Evidence of Fouling

Question: My ionic liquid has become viscous and contains solid precipitates after several reaction cycles. What is causing this and how can I address it?

Answer: This phenomenon is known as fouling, where insoluble byproducts, polymerized starting materials, or precipitated metal particles (if a co-catalyst is used) accumulate in the ionic liquid. This blockage of active sites and increased viscosity hinders mass transfer and reduces catalytic efficiency.

Diagnostic Approach:

  • Visual Inspection: A change in color, clarity, and viscosity is a strong indicator of fouling.

  • Filtration: Attempt to filter the ionic liquid to isolate the solid foulants.

  • Characterization of Foulants: Analyze the isolated solids using techniques like FT-IR, SEM-EDX, or XRD to identify their composition. This will provide clues about the side reactions causing fouling.

Catalyst Regeneration Strategies

Once the cause of deactivation has been identified, you can employ a suitable regeneration strategy to restore the catalytic activity of your this compound.

Strategy 1: Removal of Volatile Impurities and Water

Applicable for: Minor poisoning by volatile compounds and water inhibition.

Protocol:

  • Transfer: Place the deactivated ionic liquid in a round-bottom flask.

  • Vacuum Application: Connect the flask to a high-vacuum line.

  • Gentle Heating: Heat the ionic liquid to a moderate temperature (e.g., 60-80 °C) while stirring. The exact temperature should be well below the decomposition temperature of the ionic liquid.

  • Duration: Continue this process for several hours until all volatile impurities and water have been removed.

  • Cooling and Storage: Allow the ionic liquid to cool to room temperature under vacuum before storing it in an inert atmosphere (e.g., in a glovebox or under argon).

Strategy 2: Solvent Extraction for Non-Volatile Poisons and Foulants

Applicable for: Deactivation by non-volatile organic impurities or soluble foulants.

Protocol:

  • Solvent Selection: Choose a solvent in which the impurities are highly soluble, but the ionic liquid is immiscible. Common choices include diethyl ether, hexane, or ethyl acetate.

  • Liquid-Liquid Extraction:

    • Dissolve the ionic liquid in a minimal amount of a suitable solvent if it is a solid at room temperature (e.g., acetonitrile).

    • Add the extraction solvent to a separatory funnel containing the ionic liquid solution.

    • Shake vigorously and allow the layers to separate.

    • Drain the ionic liquid phase (usually the bottom layer).

    • Repeat the extraction process 2-3 times with fresh solvent.

  • Solvent Removal: Remove the residual extraction solvent and any solubilizing solvent from the ionic liquid under vacuum, as described in Strategy 1.

Strategy 3: Activated Carbon Treatment for Color and Trace Impurities

Applicable for: Removal of colored impurities and strongly adsorbing poisons.

Protocol:

  • Dissolution: Dissolve the deactivated ionic liquid in a suitable solvent like deionized water or a polar organic solvent to reduce its viscosity.

  • Adsorption: Add a small amount of activated charcoal (typically 1-5% by weight) to the solution.[7]

  • Stirring: Stir the mixture at a slightly elevated temperature (e.g., 60-70 °C) for several hours.[7]

  • Filtration: Filter the mixture through a fine filter (e.g., Celite or a membrane filter) to remove the activated carbon.

  • Solvent Removal: Remove the solvent under vacuum.

Strategy 4: Advanced Regeneration via Evaporation (for aqueous mixtures)

Applicable for: Regenerating the ionic liquid from aqueous solutions, for instance, after an extraction step.

Protocol:

  • Pressure Reduction: The aqueous solution of the ionic liquid is passed through a throttle valve to reduce the pressure.

  • Evaporation: The resulting vapor-liquid stream enters an evaporator where water is removed at a reduced pressure.[8][9] This method is energy-efficient compared to distillation.[8][9]

  • Purity Considerations: It's important to note that complete water removal might be challenging, and a purity of around 98 mole % is often targeted to prevent the ionic liquid from entering the vapor phase.[8]

Visualizing Deactivation and Regeneration

Catalyst_Deactivation_Regeneration cluster_0 Catalyst Lifecycle Active_IL Active [Edimim]Br Catalyst Deactivated_IL Deactivated [Edimim]Br Active_IL->Deactivated_IL Deactivation (Poisoning, Thermal Stress, Fouling) Regenerated_IL Regenerated [Edimim]Br Deactivated_IL->Regenerated_IL Regeneration (Extraction, Adsorption, Evaporation) Regenerated_IL->Active_IL Reuse Troubleshooting_Workflow Start Decreased Catalytic Activity Check_Poisons Suspect Poisoning? (Abrupt Failure) Start->Check_Poisons Check_Thermal Suspect Thermal Degradation? (Gradual Decline at High Temp) Check_Poisons->Check_Thermal No Purify_Reagents Action: Purify Reagents Regeneration: Solvent Extraction Check_Poisons->Purify_Reagents Yes Check_Fouling Suspect Fouling? (Viscosity Increase, Solids) Check_Thermal->Check_Fouling No Lower_Temp Action: Lower Reaction Temp Regeneration: Not always possible Check_Thermal->Lower_Temp Yes Filter_IL Action: Filter IL Regeneration: Solvent Extraction / Filtration Check_Fouling->Filter_IL Yes End Restored Activity Check_Fouling->End No Purify_Reagents->End Lower_Temp->End Filter_IL->End

References

Validation & Comparative

A Senior Application Scientist's Guide to Cellulose Dissolution: 1-Ethyl-2,3-dimethylimidazolium Bromide vs. 1-Butyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of cellulose dissolution. Cellulose, the planet's most abundant biopolymer, holds immense promise for creating sustainable materials, advanced drug delivery systems, and novel biofuels.[1][2] However, its rigid, crystalline structure, stabilized by an extensive network of hydrogen bonds, makes it notoriously difficult to dissolve in conventional solvents.[1][3]

Ionic liquids (ILs), organic salts with melting points below 100°C, have emerged as powerful and environmentally friendlier solvents capable of disrupting this resilient structure.[4][5][6] Among the most studied are imidazolium-based ILs. This guide provides an in-depth, objective comparison of two such candidates: 1-Ethyl-2,3-dimethylimidazolium bromide ([EdMIM][Br]) and the more conventional 1-Butyl-3-methylimidazolium bromide ([BMIM][Br]). We will delve into the fundamental mechanisms, compare physicochemical properties, and present experimental insights to inform your solvent selection and process optimization.

The Dissolution Mechanism: A Cation-Anion Synergy

The remarkable ability of imidazolium-based ILs to dissolve cellulose stems from a synergistic interplay between the cation and the anion, which collectively dismantle the inter- and intramolecular hydrogen bonds that hold cellulose chains together.[3]

  • Anion's Role (The H-Bond Breaker): The bromide anion (Br⁻), a strong hydrogen bond acceptor, is the primary actor. It forms new hydrogen bonds with the hydroxyl (-OH) groups of the glucose units in the cellulose chain.[5][7] This interaction effectively severs the native hydrogen bonds between adjacent cellulose chains.[3][7]

  • Cation's Role (The Stabilizer): The imidazolium cation ([EdMIM]⁺ or [BMIM]⁺) then interacts with the oxygen atoms of the cellulose backbone. This helps to stabilize the newly separated, anion-solvated chains and prevents them from re-aggregating, thus facilitating their dispersal into the liquid phase.[1][3] Molecular dynamics simulations have shown that both ions are crucial for the stepwise breakage of the hydrogen bond network, leading to the peeling of individual cellulose chains from the crystal structure.[3]

Cellulose Dissolution Mechanism cluster_0 Initial State: Crystalline Cellulose cluster_1 Dissolution Process cluster_2 Dissolved State: Solvated Cellulose C1 Cellulose Chain 1 (H-Bonded) C2 Cellulose Chain 2 (H-Bonded) C1->C2 Inter-chain H-Bonds Anion Anion (Br-) C1->Anion Anion disrupts H-bonds IL Ionic Liquid ([Cation]+[Anion]-) Cation Cation (Imidazolium) SC1 Solvated Cellulose Chain Anion->SC1 Anion forms new H-bonds with -OH Cation->SC1 Cation stabilizes separated chain

Caption: Mechanism of cellulose dissolution by imidazolium-based ionic liquids.

Physicochemical Properties: A Tale of Two Cations

The choice of cation significantly influences the IL's physical properties, which in turn affect its handling and efficiency as a solvent. The primary structural difference between our two subjects is the cation: [EdMIM]⁺ features an ethyl group at the N1 position and methyl groups at N3 and C2, while [BMIM]⁺ has a butyl group at N1 and a methyl group at N3.

PropertyThis compound ([EdMIM][Br])1-Butyl-3-methylimidazolium bromide ([BMIM][Br])Significance for Cellulose Dissolution
CAS Number 98892-76-3[8][9]85100-77-2[10]Unique identifier for substance registration.
Molecular Formula C₇H₁₃BrN₂[8]C₈H₁₅BrN₂---
Molecular Weight 205.10 g/mol [8][11]219.12 g/mol Affects molar concentrations and stoichiometry.
Melting Point 140 °C[11]65-75 °C[10]Lower melting points are often preferred for easier handling and lower energy input during processing.
Density 1.468 g/cm³[11]~1.30 g/cm³ (at 25.1 °C)[10]Important for process design, reactor volume calculations, and solvent recovery.
Viscosity Generally lower than [BMIM] halidesHigh; can be >10,000 cP at 30°C for the chloride analogue[12]Critical Parameter. Lower viscosity enhances mass transfer, allowing for faster dissolution and easier mixing, especially at high cellulose concentrations.
Thermal Stability High thermal stability[13]High thermal stability, with decomposition beginning around 400°C[14][15]Enables dissolution at elevated temperatures, which significantly increases the dissolution rate.

Expert Insight: The most impactful difference is viscosity. The longer butyl chain on [BMIM][Br] leads to stronger van der Waals interactions between cations, resulting in significantly higher viscosity compared to its ethyl counterpart.[12] While both ILs require heating to effectively dissolve cellulose, the lower viscosity of [EdMIM][Br] at operating temperatures would theoretically facilitate better mixing and faster kinetics. The additional methyl group at the C2 position in [EdMIM][Br] can also influence cation-anion interactions and packing, further affecting physical properties like melting point and viscosity.

Comparative Performance in Cellulose Dissolution

  • Dissolution Capacity: Both ILs are capable of dissolving significant amounts of cellulose, often up to 10-15 wt% or more, depending on the cellulose source (e.g., microcrystalline cellulose vs. dissolving pulp) and processing conditions.[7] The fundamental dissolving power is primarily driven by the anion's hydrogen-bond basicity.[5] Since both ILs share the same bromide anion, their maximum theoretical dissolving capacity is expected to be similar.

  • Dissolution Rate: The rate of dissolution is where the cation structure becomes paramount. Heating is required to overcome the high viscosity and kinetic barriers.[16]

    • [BMIM][Br]: Its high viscosity can be a limiting factor. Achieving a homogeneous solution requires vigorous stirring and often higher temperatures or longer processing times.[16][17]

    • [EdMIM][Br]: The shorter ethyl group and C2-methylation lead to a less viscous fluid. This reduction in viscosity improves mass transport, allowing the IL ions to penetrate the cellulose structure more rapidly. Consequently, [EdMIM][Br] is expected to dissolve cellulose faster than [BMIM][Br] under identical temperature and mixing conditions. Studies on related imidazolium salts consistently show that shorter alkyl chains lead to lower viscosities and often more efficient processing.[12][16]

  • The C2-Methyl Group Advantage: The presence of a methyl group on the C2 carbon of the imidazolium ring in [EdMIM][Br] is not merely a structural footnote. It sterically hinders the deprotonation of the C2 proton, which can occur in ILs like [BMIM][Br] (which has a hydrogen at C2) under basic or high-temperature conditions, leading to the formation of N-heterocyclic carbenes (NHCs). While NHCs can be useful catalysts, their formation can sometimes lead to unwanted side reactions with cellulose. The C2-methyl substitution in [EdMIM][Br] enhances the cation's stability, making it a more robust solvent for prolonged high-temperature processing.

Verdict: While both are effective solvents, [EdMIM][Br] presents a kinetic advantage over [BMIM][Br] . Its lower viscosity is the key differentiator, promising faster dissolution rates and improved processability, which are critical factors in scaling up from the lab bench to industrial applications.

Experimental Workflow: From Dissolution to Regeneration

A trustworthy protocol is a self-validating one. The following workflows provide detailed steps for dissolving and subsequently regenerating cellulose, a crucial process for fabricating fibers, films, and gels.[18][19]

Cellulose Processing Workflow cluster_0 PART 1: Dissolution cluster_1 PART 2: Regeneration A 1. Drying Dry cellulose (e.g., MCC) under vacuum at 60-80°C overnight. B 2. IL Pre-heating Pre-heat ionic liquid (e.g., [EdMIM][Br]) in a sealed vessel to 100-110°C. A->B C 3. Mixing & Dissolution Add dried cellulose to the hot IL (e.g., 5-10 wt%) with vigorous mechanical stirring. B->C D 4. Homogenization Continue stirring at temperature for 2-6 hours until a clear, viscous solution forms. C->D E 5. Precipitation Extrude or cast the cellulose-IL solution into an anti-solvent bath (e.g., water, ethanol). D->E Solution Transfer F 6. Washing Wash the regenerated cellulose material exhaustively with the anti-solvent to remove all IL. E->F G 7. Drying Dry the final cellulose product (fiber, film) using a suitable method (e.g., freeze-drying, critical point drying). F->G

Caption: Standard experimental workflow for cellulose dissolution and regeneration.

Protocol 1: Cellulose Dissolution
  • Preparation: Dry the cellulose source (e.g., microcrystalline cellulose, wood pulp) under vacuum at 80°C for at least 12 hours to remove residual moisture. Water content greater than 1 wt% can significantly impair the dissolving power of hydrophilic ILs by competing for hydrogen bonds.[7][16]

  • Heating: In a sealed reaction vessel equipped with a mechanical stirrer, heat the ionic liquid ([EdMIM][Br] or [BMIM][Br]) to the target temperature, typically between 100-110°C.[16] Preheating ensures the IL is in a low-viscosity liquid state.

  • Dispersion: Slowly add the dried cellulose to the hot, stirring IL to ensure proper dispersion and prevent clumping. A common loading is 5-10 wt%.

  • Dissolution: Maintain the temperature and continue vigorous stirring. The dissolution time can range from a few minutes to several hours, depending on the cellulose source, concentration, and the specific IL used. Microwave heating can significantly accelerate this step.[16]

  • Confirmation: Dissolution is complete when the solution becomes clear, homogeneous, and highly viscous.

Protocol 2: Cellulose Regeneration
  • Coagulation: The cellulose-IL solution is cast, extruded, or injected into a non-solvent, often referred to as an anti-solvent. Water, ethanol, and acetone are commonly used.[4][16] The addition of the anti-solvent disrupts the IL-cellulose interactions, causing the cellulose to precipitate and re-form its hydrogen bond network.[4][20]

  • Washing: The regenerated cellulose material (now in the form of a film, fiber, or gel) must be thoroughly washed with the anti-solvent to completely remove the ionic liquid. This step is critical for both the purity of the final product and the recovery and recycling of the expensive IL.

  • Drying: The purified cellulose material is then dried. The drying method (e.g., air-drying, freeze-drying) will influence the morphology and properties of the final product.

The regeneration process typically induces a change in the crystalline structure of cellulose from its native form (Cellulose I) to a more thermodynamically stable allomorph (Cellulose II), which can be confirmed using X-ray diffraction (XRD).[21][22]

Conclusion and Outlook

Both this compound and 1-Butyl-3-methylimidazolium bromide are highly effective solvents for cellulose, capable of disrupting its crystalline structure without derivatization.

  • [BMIM][Br] is a well-studied, benchmark ionic liquid for cellulose processing. Its primary drawback is its high viscosity, which can pose challenges for efficient mixing and rapid dissolution.

  • [EdMIM][Br] represents a more advanced option. Its shorter alkyl chain results in lower viscosity, facilitating improved mass transfer and faster dissolution kinetics. Furthermore, the C2-methyl substitution enhances its chemical stability at high processing temperatures.

For researchers and developers prioritizing process efficiency, faster throughput, and solvent stability, This compound ([EdMIM][Br]) is the superior choice . Its favorable physicochemical properties translate directly into practical processing advantages.

The future of cellulose processing with ionic liquids will focus on designing ILs with even lower viscosities, enhancing recycling efficiency to improve economic viability, and exploring the use of co-solvents to further tune properties and reduce costs.[5][23] The insights provided in this guide serve as an authoritative foundation for making informed decisions in this exciting and rapidly evolving field.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Ethyl-2,3-dimethylimidazolium Bromide Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This is particularly true for ionic liquids (ILs), such as 1-Ethyl-2,3-dimethylimidazolium bromide, whose unique physicochemical properties are highly sensitive to impurities. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other common analytical techniques. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of your results.

The Criticality of Purity in this compound Applications

This compound is a versatile ionic liquid with applications ranging from a solvent in organic synthesis to a component in electrochemical systems.[1] Its performance in these roles is intrinsically linked to its purity. Common impurities stemming from its synthesis, such as unreacted 1,2-dimethylimidazole, excess ethyl bromide, and halide byproducts, can significantly alter its properties, including melting point, viscosity, and electrochemical stability. Therefore, a robust analytical method to quantify the purity of the synthesized IL is paramount.

High-Performance Liquid Chromatography: A Superior Method for Purity Determination

While several methods can be employed to assess the purity of ionic liquids, HPLC, particularly reversed-phase with ion-pairing, offers a comprehensive and quantitative approach. This technique provides not only a measure of the main component but also the detection and quantification of organic impurities.

The Rationale Behind Reversed-Phase Ion-Pair HPLC

The challenge in analyzing this compound lies in its dual nature: it is a salt, making it highly polar, yet it also possesses organic characteristics. Standard reversed-phase HPLC, which separates compounds based on hydrophobicity, can be problematic as the cationic imidazolium moiety may exhibit poor retention on a non-polar stationary phase like C18.

To overcome this, we introduce an ion-pairing agent to the mobile phase. This agent, typically an alkyl sulfonate, is an anionic surfactant that forms a neutral ion pair with the cationic analyte.[2][3][4] This newly formed neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and allowing for effective separation from other components in the sample.

Experimental Protocol: Reversed-Phase Ion-Pair HPLC for this compound

This protocol is designed to provide a robust and reproducible method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Sodium 1-hexanesulfonate (ion-pairing agent)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard (of known high purity)

  • Synthesized this compound sample

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Preparation of Mobile Phase:

  • Prepare a 10 mM sodium 1-hexanesulfonate solution in HPLC-grade water.

  • Adjust the pH of this solution to 3.0 with phosphoric acid.

  • The mobile phase will be a gradient of this aqueous solution (Solvent A) and acetonitrile (Solvent B).

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase (initial gradient conditions) in a 10 mL volumetric flask.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 10 mM Sodium 1-hexanesulfonate in water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 60% A, 40% B20-25 min: Hold at 60% A, 40% B25-30 min: Return to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

5. Data Analysis:

  • The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (Aqueous + Acetonitrile + Ion-Pairing Agent) Injector Injector MobilePhase->Injector Standard Standard Solution (Reference Compound) Standard->Injector Sample Sample Solution (Synthesized IL) Sample->Injector Column C18 Column Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation (% Area) Chromatogram->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Purity Validation Methods

While HPLC is a powerful tool, other methods can provide complementary information or may be suitable for specific impurity checks.

MethodPrincipleAdvantagesLimitations
Reversed-Phase Ion-Pair HPLC Chromatographic separation based on hydrophobicity of the ion-paired analyte.High sensitivity and selectivity for organic impurities. Quantitative.Requires specialized reagents (ion-pairing agents). Method development can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information. Can detect and quantify impurities with distinct signals.Lower sensitivity compared to HPLC for trace impurities. Quantification can be complex.
Titration (e.g., Volhard Method for Halides) Chemical reaction with a standardized solution to determine the concentration of a specific analyte.Simple, inexpensive, and accurate for specific impurities like halides.Not suitable for organic impurities. Only quantifies a specific class of compounds.
Karl Fischer Titration Coulometric or volumetric titration to determine trace amounts of water.Gold standard for water content determination. Highly accurate and specific.Only measures water content.

Logical Framework for Method Selection

Method_Selection Start Purity Validation of This compound Question1 Need to quantify organic impurities? Start->Question1 Question2 Need to quantify halide content? Question1->Question2 No HPLC Reversed-Phase Ion-Pair HPLC Question1->HPLC Yes Question3 Need to quantify water content? Question2->Question3 No Titration Titration (e.g., Volhard) Question2->Titration Yes Question4 Need structural confirmation? Question3->Question4 No KFT Karl Fischer Titration Question3->KFT Yes NMR NMR Spectroscopy Question4->NMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and trustworthy validation of synthesized this compound, an integrated analytical approach is recommended. Reversed-phase ion-pair HPLC stands out as the primary technique for quantifying the parent compound and detecting organic impurities. This should be complemented by specific methods like Karl Fischer titration for water content and a halide-specific titration to ensure all potential impurities are accounted for. NMR spectroscopy serves as an invaluable tool for structural confirmation and can provide an orthogonal check on purity. By employing this multi-faceted strategy, researchers can ensure the quality and reliability of their synthesized ionic liquids, leading to more robust and reproducible scientific outcomes.

References

A Comparative Guide to 1-Ethyl-2,3-dimethylimidazolium Bromide and Other Electrolytes in Battery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher energy density, improved safety, and longer cycle life in battery technologies, the role of the electrolyte is paramount. It is the critical medium that facilitates ionic transport between the cathode and anode, and its properties fundamentally dictate the performance and limitations of an electrochemical energy storage device. This guide provides a comprehensive comparison of 1-Ethyl-2,3-dimethylimidazolium bromide ([Edimim][Br]), an imidazolium-based ionic liquid, with conventional and other alternative electrolytes used in battery systems.

The Central Role of the Electrolyte

The choice of electrolyte is a critical decision in battery design, directly impacting key performance metrics. An ideal electrolyte should possess a combination of properties: high ionic conductivity to minimize internal resistance, a wide electrochemical stability window (ESW) to accommodate high-voltage electrode materials, low viscosity for efficient ion transport, high thermal stability for safety, and chemical inertness towards other cell components. The interplay of these characteristics determines the battery's power density, energy density, cycle life, and safety profile.

Unveiling this compound ([Edimim][Br])

[Edimim][Br] is a member of the imidazolium family of ionic liquids, which are salts that are liquid at or near room temperature. These materials have garnered significant interest as potential electrolytes due to their inherent properties of low volatility, non-flammability, and high thermal stability, offering a safer alternative to the volatile and flammable organic solvents used in conventional lithium-ion batteries.[1]

Chemical Structure:

References

A Senior Application Scientist's Guide to Imidazolium Ionic Liquids: A Comparative Analysis of Cation and Anion Effects on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Imidazolium-based ionic liquids (ILs) stand at the forefront of "designer solvent" research, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] These salts, which are liquid below 100°C, are composed entirely of ions—typically a bulky, asymmetric organic cation and an organic or inorganic anion.[1][2] The immense structural diversity achievable by pairing different cations and anions allows for the fine-tuning of properties like viscosity, density, conductivity, and thermal stability to suit specific applications, from pharmaceutical formulations to advanced electrochemical systems.[3][4][5]

This guide provides an in-depth comparison of how systematic changes to the imidazolium cation and its counter-anion dictate the macroscopic properties of the resulting ionic liquid. We will explore the causal relationships between ionic structure and function, present supporting experimental data, and provide validated protocols for characterization, empowering researchers to rationally design and select ILs for their specific needs.

The Decisive Role of the Anion: The Primary Driver of Physicochemical Properties

While both ions contribute to the final properties, the anion's influence is often the most dramatic and is the logical starting point for designing an IL.[6] Its size, shape, charge distribution, and coordinating ability dictate the strength of the interactions with the cation, fundamentally shaping the liquid's behavior.

Anion Effect on Thermal Stability

Thermal stability is a critical parameter for many applications, defining the upper-temperature limit of usability. The anion's nucleophilicity and chemical stability are the primary determinants of the IL's decomposition temperature (Td).

  • High Stability Anions: Weakly coordinating, non-nucleophilic anions, particularly those with highly delocalized negative charges, impart the greatest thermal stability. The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion is a benchmark in this regard, with corresponding imidazolium ILs often stable beyond 400°C.[7][8] Other fluorinated anions like hexafluorophosphate ([PF₆]⁻) and tetrafluoroborate ([BF₄]⁻) also offer excellent, though slightly lower, thermal stability.[8]

  • Low Stability Anions: Conversely, anions that are more nucleophilic, such as halides (Cl⁻, Br⁻, I⁻), significantly lower the thermal stability to below 300°C.[7] This is primarily due to their tendency to participate in nucleophilic substitution reactions with the cation's alkyl chains, initiating decomposition pathways at lower temperatures.[9]

Table 1: Comparative Thermal Stability of 1-Butyl-3-methylimidazolium ([C₄MIm]⁺) ILs with Various Anions

Anion (X) in [C₄MIm][X]Decomposition Temp. (Td, °C)Key Anion CharacteristicReference
Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)> 400Weakly coordinating, high charge delocalization[7][8]
Hexafluorophosphate ([PF₆]⁻)~350 - 400Weakly coordinating[7]
Tetrafluoroborate ([BF₄]⁻)~350 - 400Weakly coordinating[7]
Dodecanoate ([C₁₁COO]⁻)~220 - 250Moderately coordinating[10]
Bromide ([Br]⁻)< 300Highly nucleophilic, strong H-bond acceptor[7][10]
Chloride ([Cl]⁻)< 300Highly nucleophilic, strong H-bond acceptor[8]
Anion Influence on Viscosity and Conductivity

Viscosity and ionic conductivity are intrinsically linked; typically, lower viscosity facilitates higher ion mobility and thus greater conductivity. The anion's ability to form hydrogen bonds and its overall size are key factors.

  • Low Viscosity: Large, asymmetric anions with delocalized charge, like [NTf₂]⁻, minimize strong, localized electrostatic interactions and hydrogen bonding with the acidic protons of the imidazolium ring. This results in lower viscosity and higher conductivity.[11]

  • High Viscosity: Smaller, strongly coordinating anions like halides or carboxylates are potent hydrogen bond acceptors.[10] They form strong interactions with the cation, leading to the formation of extensive ionic networks, which significantly increases viscosity and impedes ion mobility, thereby reducing conductivity.[12]

Anion Control of Miscibility

The anion choice is the primary determinant of an IL's miscibility with water and other conventional solvents.[6]

  • Hydrophilic ILs: Anions capable of strong hydrogen bonding, such as halides (Cl⁻, I⁻), acetate, and dicyanamide, typically yield water-miscible ILs.[6][13]

  • Hydrophobic ILs: Large, non-coordinating fluorinated anions like [PF₆]⁻ and [NTf₂]⁻ result in ILs that are immiscible with water, enabling their use in biphasic systems.[6]

Modulating Properties via the Imidazolium Cation

Once an anion is chosen to set the primary characteristics (e.g., high thermal stability with [NTf₂]⁻), the cation structure can be modified to fine-tune the IL's properties.

Effect of Alkyl Chain Length

The most common modification is altering the length of the alkyl chain(s) attached to the nitrogen atoms of the imidazolium ring.

  • Viscosity and Conductivity: Increasing the alkyl chain length (e.g., from butyl to octyl) generally leads to a significant increase in viscosity.[6] This is a direct consequence of enhanced van der Waals interactions between the longer, nonpolar chains, which restricts ionic motion.[14] Consequently, ionic conductivity decreases as viscosity rises.[12]

  • Density: The density of imidazolium ILs tends to decrease as the alkyl chain length increases.[6][15] The longer alkyl chains are less dense than the ionic imidazolium core and anion, leading to a lower overall packing efficiency and a decrease in density.[15]

  • Thermal Stability: The effect on thermal stability is less straightforward. While some studies report a slight decrease in stability with longer chains due to more potential decomposition sites, others show an increase, possibly due to increased van der Waals forces holding the liquid together.[8][16] This property is highly dependent on the paired anion.

Table 2: Effect of Cation Alkyl Chain Length on Properties of 1-Alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([CₙMIm][NTf₂]) at ~25°C

CationAlkyl Chain (n)Viscosity (mPa·s)Density (g/cm³)Reference
[C₂MIm]⁺2 (ethyl)~34~1.52[17]
[C₄MIm]⁺4 (butyl)~52~1.44[6][18]
[C₆MIm]⁺6 (hexyl)~73~1.37[6]
[C₈MIm]⁺8 (octyl)~90-110~1.31[6][12]
Effect of Cation Symmetry

Comparing asymmetric cations (e.g., 1-heptyl-3-methylimidazolium, [C₇MIm]⁺) with their symmetric isomers (e.g., 1,3-dibutylimidazolium, [C₄C₄Im]⁺) reveals significant differences.

  • Viscosity: ILs with symmetric cations consistently exhibit lower viscosities than their asymmetric counterparts.[19] The reasons are complex but may relate to differences in the organization of the nonpolar domains within the liquid.

  • Melting Point: Asymmetry generally disrupts crystal lattice packing, which is a key reason why many ILs are liquid at room temperature. Symmetrical cations can pack more efficiently, often leading to higher melting points.[20]

Visualizing Structure-Property Relationships

The interplay between ionic components and the resulting properties can be visualized to guide IL design.

G cluster_ion Ionic Components cluster_forces Intermolecular Forces cluster_props Macroscopic Properties Cation Cation Structure (Alkyl Chain, Symmetry) VDW Van der Waals Forces Cation->VDW Influences Anion Anion Structure (Size, H-Bonding, Nucleophilicity) Coulombic Coulombic Interactions Anion->Coulombic Dominates HBond Hydrogen Bonding Anion->HBond Dominates Stability Thermal Stability Anion->Stability Primary Determinant Viscosity Viscosity Coulombic->Viscosity Increases VDW->Viscosity Increases Density Density VDW->Density Decreases HBond->Viscosity Strongly Increases Conductivity Conductivity Viscosity->Conductivity Inversely Proportional

Caption: Causal relationships between ion structure and IL properties.

Experimental Protocols for Characterization

Trustworthy data is paramount. The following are standardized, self-validating protocols for measuring the key properties discussed.

Protocol 1: Synthesis of a Representative Imidazolium IL ([C₄MIm][Br])

This two-step process involves quaternization followed by anion exchange and is a foundational method for producing a wide range of ILs.[10][21][22]

Workflow Diagram:

G cluster_synthesis General IL Synthesis Workflow start Reactants (1-methylimidazole, 1-bromobutane) step1 Step 1: Quaternization Reflux at 70-80°C for 24-48h start->step1 step2 Purification Wash with ethyl acetate to remove unreacted starting materials step1->step2 step3 Drying Dry under high vacuum to remove volatiles step2->step3 product1 Intermediate Product [C₄MIm][Br] step3->product1

Caption: Workflow for the synthesis of [C₄MIm][Br].

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromobutane. The reaction is typically performed neat (without solvent).

  • Quaternization: Heat the mixture with stirring to 70-80°C and maintain for 24-48 hours.[23] The progress can be monitored by observing the formation of a second, more viscous liquid phase (the IL).

  • Purification: After cooling to room temperature, wash the resulting viscous liquid multiple times with a solvent in which the reactants are soluble but the IL is not (e.g., ethyl acetate or diethyl ether). This removes any unreacted starting materials. Decant the solvent after each wash.

  • Drying: Place the purified IL under high vacuum at 60-70°C for several hours to remove any residual solvent and moisture. The final product, 1-butyl-3-methylimidazolium bromide ([C₄MIm][Br]), should be a viscous liquid or a low-melting solid.

  • Characterization: Confirm the structure and purity using ¹H NMR and FTIR spectroscopy.[21][22]

Protocol 2: Thermal Stability Measurement via Thermogravimetric Analysis (TGA)

TGA is the standard method for determining the decomposition temperature (Td) of ILs.[7][10][24]

Methodology:

  • Sample Preparation: Place a small, precise amount of the dried IL (typically 5-10 mg) into a TGA pan (alumina or platinum).[8]

  • Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

  • Heating Program: Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a controlled, linear heating rate (e.g., 10 K/min).[10]

  • Data Analysis: The TGA curve plots mass loss (%) versus temperature. The decomposition temperature (Td) is typically defined as the onset temperature of decomposition, often determined by the intersection of the baseline tangent and the tangent of the mass loss curve. A 5% mass loss temperature (T₀.₀₅) is also commonly reported for comparison.[10]

Protocol 3: Viscosity and Conductivity Measurement

These two properties are often measured in tandem as a function of temperature.

Methodology:

  • Viscosity:

    • Use a temperature-controlled rotational viscometer or rheometer. For low-viscosity ILs, a cone-and-plate or parallel-plate geometry is suitable.

    • Equilibrate a small sample (~0.5-2 mL) at the desired starting temperature (e.g., 20°C).

    • Measure the viscosity across a range of shear rates to check for Newtonian behavior (viscosity independent of shear rate).

    • Repeat the measurement at incremental temperature steps (e.g., every 5 or 10°C) up to the desired maximum.[25]

  • Conductivity:

    • Use a laboratory conductivity meter with a temperature-controlled immersion probe.[26]

    • Calibrate the instrument using standard solutions of known conductivity.

    • Immerse the probe in the IL sample, ensuring the electrodes are fully covered.

    • Allow the sample and probe to thermally equilibrate at each temperature setpoint and record the conductivity. The temperature dependence of both viscosity and conductivity can often be fitted to the Vogel-Fulcher-Tammann (VFT) equation.[12][17]

Characterization Workflow Diagram:

G cluster_analysis Physicochemical Characterization cluster_results Key Performance Data IL Synthesized Ionic Liquid TGA TGA (Protocol 2) IL->TGA Viscometer Viscometer (Protocol 3) IL->Viscometer Conductivity Conductivity Meter (Protocol 3) IL->Conductivity Densitometer Densitometer IL->Densitometer Stability Thermal Stability (Td) TGA->Stability Viscosity Viscosity (η) Viscometer->Viscosity Conductivity_res Conductivity (σ) Conductivity->Conductivity_res Density Density (ρ) Densitometer->Density

Caption: Experimental workflow for IL property characterization.

References

A Comparative Guide to the Electrochemical Stability of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of electrochemical applications, from advanced energy storage systems to novel electro-organic synthesis, imidazolium-based ionic liquids (ILs) have established themselves as a critical class of electrolytes. Their appeal lies in a unique combination of properties: high ionic conductivity, thermal stability, and a wide liquid-phase range.[1] However, the defining characteristic that dictates their utility in any electrochemical device is their electrochemical stability .

This guide provides a comparative analysis of the electrochemical stability of different imidazolium salts. Moving beyond a simple data summary, we will explore the causal relationships between molecular structure and electrochemical resilience. We will detail the experimental methodologies required for accurate assessment and provide insights to guide the rational selection of these versatile materials for your specific application.

Chapter 1: The Electrochemical Window: A Foundation of Stability

The electrochemical stability of an electrolyte is quantified by its electrochemical window (EW) , also referred to as the electrochemical stability window (ESW). The EW is the potential range within which the electrolyte remains electrochemically inert, showing no significant Faradaic current from decomposition.[2] This window is bounded by two critical limits:

  • Cathodic Limit (Reductive Stability): The potential at which the electrolyte's cation begins to be reduced.

  • Anodic Limit (Oxidative Stability): The potential at which the electrolyte's anion begins to be oxidized.

Generally, the reductive stability is dictated by the cation, while the oxidative stability is determined by the anion.[2] However, the interplay between the two ions can also influence the overall stability.

Mechanisms of Decomposition

Cation Reduction: For 1,3-dialkylimidazolium salts, the primary site for reduction is the imidazolium ring itself. The most acidic proton, located at the C2 position (between the two nitrogen atoms), is particularly susceptible to reduction.[2] This process can lead to the formation of an N-heterocyclic carbene, initiating the decomposition pathway.[3]

Anion Oxidation: The oxidative limit is a function of the anion's resistance to losing an electron. Anions with highly delocalized negative charges, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tend to be more resistant to oxidation compared to simpler anions like halides.[4]

The diagram below illustrates the generic structure of a 1,3-dialkylimidazolium salt and highlights the key sites of electrochemical activity.

Figure 1: Key electrochemical sites on an imidazolium salt.

Chapter 2: Rigorous Assessment of Electrochemical Stability

To generate trustworthy and comparable data, a standardized experimental protocol is paramount. Cyclic Voltammetry (CV) is the primary technique used to determine the electrochemical window of an ionic liquid.[3]

Experimental Protocol: Determining the Electrochemical Window via Cyclic Voltammetry

This protocol outlines a self-validating system for assessing the electrochemical stability of an imidazolium salt. The key to trustworthiness lies in meticulous preparation and consistent execution.

1. Materials and Equipment:

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.[5]

  • Three-Electrode Electrochemical Cell:

    • Working Electrode (WE): Glassy carbon or platinum macrodisk electrode. The choice of material is critical as it can influence the measured EW.[6][7]

    • Counter Electrode (CE): Platinum wire or mesh.

    • Reference Electrode (RE): Ag/AgCl or a silver wire pseudo-reference electrode. For non-aqueous systems, a ferrocene/ferrocenium (Fc/Fc⁺) redox couple should be used as an internal standard for potential calibration.[8]

  • Ionic Liquid Sample: Dried under high vacuum at elevated temperature (e.g., 100 °C) for at least 24 hours to remove water and other volatile impurities.[9] Impurities like water can significantly narrow the measured electrochemical window.[6]

  • Inert Atmosphere: A glovebox or Schlenk line with an argon or nitrogen atmosphere.

2. Experimental Workflow:

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase A Dry IL under High Vacuum (>24h) C Assemble 3-Electrode Cell in Inert Atmosphere A->C B Polish Working Electrode (e.g., with alumina slurry) B->C D Add Dried IL to Cell C->D E Perform CV Scan: - Wide potential range - Scan rate ~10-100 mV/s D->E F Define Current Cut-off (e.g., 0.1 or 1.0 mA/cm²) E->F G Determine Anodic (E_a) and Cathodic (E_c) Limits F->G H Calculate EW: EW = E_a - E_c G->H I Calibrate vs. Internal Standard (e.g., Fc/Fc⁺) if needed H->I

Figure 2: Workflow for Electrochemical Window Determination.

3. Causality Behind Experimental Choices:

  • Why an inert atmosphere? Oxygen and water are electrochemically active and their presence will lead to premature current onset, giving a falsely narrow electrochemical window.

  • Why polish the working electrode? A clean, smooth electrode surface ensures reproducible results by providing a consistent surface area and removing any passivating layers or adsorbed impurities from previous experiments.

  • Why a current cut-off? The definition of "decomposition" is not an absolute point but rather a significant increase in current. Establishing a clear current density threshold (e.g., 1 mA/cm²) for defining the potential limits is crucial for comparing results across different studies.[4]

Chapter 3: A Comparative Analysis

The electrochemical stability of an imidazolium salt is a direct consequence of its molecular structure. Here, we compare different salts by systematically varying the cation's alkyl chains, C2-substituent, and the nature of the anion.

Effect of Cation Structure
  • Alkyl Chain Length (R₁, R₂): Increasing the length of the alkyl chains on the imidazolium ring (e.g., from ethyl to hexyl) generally has a minimal impact on the electrochemical window.[10][11] Some studies suggest that longer alkyl chains can slightly enhance electrostatic interactions between the cation and anion, but the effect on the redox potentials is not pronounced.[12]

  • C2-Position Substitution: This is a critical factor for cathodic stability. The proton at the C2 position is the most common site of reduction. Replacing this acidic proton with an alkyl group (e.g., a methyl group) sterically hinders and electronically deactivates this position.[13] This substitution significantly improves the cation's stability against reduction, thereby widening the electrochemical window on the cathodic side.[14][15] Studies have shown that C2-methylation can lead to a more hindered rotation of the anion around the cation, which also impacts the salt's physical properties.[16]

Effect of the Anion

The choice of anion is the primary determinant of the anodic (oxidative) stability.[2][4] Anions with a high degree of charge delocalization and fluorine content are generally more resistant to oxidation.

The oxidative stability typically follows this trend: [NTf₂]⁻ > [PF₆]⁻ > [BF₄]⁻ > Halides (Br⁻, Cl⁻)

  • Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or [TFSI]⁻): Often provides the widest electrochemical windows due to its exceptional oxidative stability.[4]

  • Hexafluorophosphate ([PF₆]⁻): Also offers good oxidative stability and is widely used.[1]

  • Tetrafluoroborate ([BF₄]⁻): Moderately stable, but can be susceptible to hydrolysis in the presence of trace water, which can compromise results.

  • Halides (Br⁻, Cl⁻): These are easily oxidized and result in much narrower electrochemical windows.[17]

Quantitative Comparison

The following table summarizes representative electrochemical window data for various imidazolium salts. Note: Absolute values can vary significantly based on the experimental conditions (working electrode, reference electrode, purity, and current cut-off). The trends, however, are consistent.

Imidazolium SaltCationAnionCathodic Limit (V)Anodic Limit (V)Total EW (V)Reference
[EMIM][BF₄]1-ethyl-3-methylimidazolium[BF₄]⁻~ -2.0~ +2.1~ 4.1[18]
[BMIM][BF₄]1-butyl-3-methylimidazolium[BF₄]⁻~ -2.1~ +2.1~ 4.2[18]
[BMIM][PF₆]1-butyl-3-methylimidazolium[PF₆]⁻~ -2.2~ +2.5~ 4.7[18]
[BMIM][NTf₂]1-butyl-3-methylimidazolium[NTf₂]⁻~ -2.3~ +3.0~ 5.3[4][19]
[EDMIM][Br]1-ethyl-2,3-dimethylimidazolium[Br]⁻~ -2.4~ +1.5~ 3.9[13]

Data are illustrative and collated from multiple sources. Potentials are typically referenced against Ag/Ag⁺ or Fc/Fc⁺.

Chapter 4: Practical Insights and Future Directions

  • The Enemy of Stability: Impurities: The paramount importance of purity cannot be overstated. Trace amounts of water and halides from synthesis are the most common culprits for narrowing the practical electrochemical window. Rigorous drying and purification are essential for achieving the intrinsic stability of the ionic liquid.[6][9]

  • Electrode Material Matters: The nature of the working electrode surface can catalyze decomposition reactions. For instance, the reductive limit on a platinum electrode may differ from that on a gold or glassy carbon electrode, as different materials may have different catalytic activities for hydrogen evolution or cation reduction.[7]

  • Rational Design for Enhanced Stability: The future of IL design for high-voltage applications lies in strategic molecular modifications. This includes:

    • C2-Substitution: As discussed, this is a proven strategy to enhance cathodic stability.[13]

    • Fluorinated Anions: The development of novel, highly fluorinated anions with extensive charge delocalization continues to be a key area of research for pushing the anodic limit.[11]

    • Dicationic Systems: Linking two imidazolium cations with an alkyl bridge can, in some cases, lead to ILs with superior electrochemical stability and high thermal stability.[19]

Conclusion

The electrochemical stability of an imidazolium salt is a tunable property governed by the specific structure of its constituent cation and anion. A wide electrochemical window is achieved by selecting an anion that is resistant to oxidation (e.g., [NTf₂]⁻) and a cation that is resistant to reduction. The most effective strategy for enhancing the cathodic stability of the imidazolium cation is the substitution of the acidic C2 proton with an alkyl group. For researchers and scientists, understanding these structure-property relationships is fundamental. By employing rigorous, standardized experimental protocols, one can confidently select or design imidazolium salts with the electrochemical resilience required to unlock the next generation of electrochemical technologies.

References

Bridging the Divide: A Comparative Guide to Validating Experimental Results of 1-Ethyl-2,3-dimethylimidazolium Bromide with Computational Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the predictive power of computational modeling is a cornerstone of innovation. However, the synergy between in silico predictions and real-world experimental data is paramount for scientific rigor. This guide provides a comprehensive framework for validating computational models against experimental results for the ionic liquid 1-Ethyl-2,3-dimethylimidazolium bromide ([Edim][Br]). We will delve into the experimental characterization of this compound and compare the findings with data derived from prominent computational methods, offering a nuanced understanding of their predictive capabilities and limitations.

The central thesis of this guide is that a multi-faceted approach, combining robust experimental characterization with thoughtfully parameterized computational models, is essential for the accurate prediction of molecular properties and behavior. This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the powerful synergy between experimental and computational chemistry.

The Subject of Our Study: this compound

This compound is an imidazolium-based ionic liquid. These compounds are of significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvent properties, making them relevant in various applications, from "green" chemistry to electrolytes in batteries.[1] The methylation at the C(2) position of the imidazolium ring, in particular, can influence the compound's stability and interactions.

Experimental Characterization: The Ground Truth

A thorough experimental characterization provides the benchmark against which computational models are judged. Here, we outline the key experimental techniques and the expected outcomes for [Edim][Br].

Physicochemical Properties

The fundamental physical properties of an ionic liquid are the first step in its characterization.

PropertyExperimental ValueSource
Molecular Weight205.10 g/mol [2][3]
Melting Point140 °CIoLiTec
Density1.468 g/cm³IoLiTec
Crystal StructureMonoclinic, Space Group P 1 21/a 1[2]

Experimental Protocol: Determination of Physicochemical Properties

  • Melting Point: Determined using a standard melting point apparatus, where a small, dried sample is heated at a controlled rate until melting is observed.

  • Density: Measured using a pycnometer or a vibrating tube densitometer at a controlled temperature.

  • Crystal Structure: Single-crystal X-ray diffraction is the gold standard. A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the crystal system, space group, and atomic coordinates.[2]

Spectroscopic Analysis

Spectroscopy provides a fingerprint of the molecular structure and bonding within the ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. For [Edim][Br], ¹H and ¹³C NMR are crucial for confirming the cation's structure. While specific, verified spectra for this compound were not found in the immediate search, data for the closely related 1-Ethyl-3-methylimidazolium bromide ([Emim][Br]) provides a strong basis for comparison.[4]

Expected ¹H and ¹³C NMR Chemical Shifts (based on analogues):

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Imidazolium Ring CH~7.4-7.6~121-124
N-CH₂-CH₃~4.2-4.4~44-46
N-CH₂-CH₃~1.4-1.6~15-17
N-CH₃~3.9-4.1~36-38
C2-CH₃~2.6-2.8~9-11

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the dried ionic liquid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing information about functional groups and intermolecular interactions. The spectrum of [Edim][Br] will be characterized by vibrations of the imidazolium ring and the alkyl chains.

Expected FT-IR Vibrational Bands (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3100-3200C-H stretching of the imidazolium ring
2800-3000C-H stretching of the ethyl and methyl groups
~1570C=N stretching of the imidazolium ring
~1170C-N stretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the dried ionic liquid is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for determining the thermal stability and phase behavior of ionic liquids.

Expected Thermal Properties:

PropertyExpected ValueTechnique
Decomposition Temperature (Td)> 200 °CTGA
Glass Transition (Tg) / Melting (Tm)Consistent with reported melting pointDSC

Studies on similar imidazolium-based ionic liquids show that thermal stability is influenced by the anion and the alkyl chain length.[5] For 1-alkyl-2,3-dimethylimidazolium nitrates, the decomposition temperature was found to be above 280°C.[6]

Experimental Protocol: Thermal Analysis

  • TGA: A small, precisely weighed sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate. The mass of the sample is monitored as a function of temperature. The onset of mass loss indicates the decomposition temperature.

  • DSC: A sample is subjected to a controlled temperature program (heating and cooling cycles). The heat flow to or from the sample is measured relative to a reference. This allows for the determination of melting points, glass transitions, and other phase transitions.[7]

Computational Modeling: The Predictive Frontier

Computational models offer a powerful means to predict and understand the properties of ionic liquids at a molecular level. The two primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is particularly useful for predicting optimized geometries, vibrational frequencies (for comparison with FT-IR), and NMR chemical shifts.

Computational Workflow for DFT Calculations:

Caption: Workflow for DFT calculations and comparison with experimental spectroscopic data.

Key Computational Parameters:

  • Functional: A hybrid functional such as B3LYP is commonly used for ionic liquids.[8]

  • Basis Set: A basis set like 6-31+G(d,p) is often employed to provide a good balance between accuracy and computational cost for these systems.[8]

  • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to account for the bulk solvent effects in the liquid state.[8]

Molecular Dynamics (MD) Simulations

MD simulations model the time-dependent behavior of a molecular system, providing insights into bulk properties like density, transport properties (viscosity, conductivity), and structural organization.

Computational Workflow for MD Simulations:

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Characterizing 1-Ethyl-2,3-dimethylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the robust characterization of 1-Ethyl-2,3-dimethylimidazolium bromide, an ionic liquid with significant potential in various scientific and industrial applications, including drug development. The focus is on a multi-technique approach, emphasizing the critical role of cross-validation to ensure data integrity, reliability, and compliance with regulatory expectations. We will delve into the theoretical underpinnings and practical application of several key analytical techniques, providing field-proven insights and detailed experimental protocols.

The Imperative of Rigorous Characterization

This compound (EDIM-Br) belongs to the class of ionic liquids, which are salts that are liquid at or near room temperature.[1] Their unique physicochemical properties, such as low volatility, high thermal stability, and excellent solvating power, make them attractive for a wide range of applications.[1] In the pharmaceutical industry, for instance, they are explored as novel solvents, catalysts, and even active pharmaceutical ingredients (APIs). The purity and structural integrity of EDIM-Br are paramount to its performance and safety in these applications. Therefore, a rigorous and well-validated analytical strategy is not just a matter of good science but a regulatory necessity.

This guide moves beyond a simple listing of analytical methods. Instead, it presents a holistic approach where each technique is used to validate the others, creating a self-validating system that provides a high degree of confidence in the final characterization of EDIM-Br.

Primary Analytical Techniques for Structural Elucidation and Purity Assessment

A comprehensive characterization of this compound necessitates the use of multiple orthogonal analytical techniques. Here, we detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Causality Behind Experimental Choices: For EDIM-Br, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Together, they offer a complete picture of the cationic structure. Deuterated chloroform (CDCl₃) is a common solvent for this analysis.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the known structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing & Analysis prep1 Weigh EDIM-Br prep2 Dissolve in CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1H NMR Spectrum prep3->acq1 acq2 13C NMR Spectrum prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Assignment proc2->proc3 proc4 Structural Confirmation proc3->proc4

Caption: Workflow for NMR analysis of EDIM-Br.

Expected Data Summary:

¹H NMR (CDCl₃, 400 MHz) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Imidazolium C-H~9.66s1HN-CH-N
Imidazolium C-H~7.36m2HNCHCHN
N-CH₂CH₃~4.03q2HN-CH₂
N-CH₃~3.72s3HN-CH₃
N-CH₂CH₃~1.20t3HCH₂-CH₃
¹³C NMR (CDCl₃, 100 MHz) Expected Chemical Shift (δ, ppm) Assignment
Imidazolium C~133.79N-C-N
Imidazolium C~121.44, ~119.98N-C=C-N
N-CH₂CH₃~42.59N-CH₂
N-CH₃~34.33N-CH₃
N-CH₂CH₃~13.46CH₂-CH₃
Note: Exact chemical shifts can vary slightly based on solvent and concentration.[2]
Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For ionic liquids like EDIM-Br, it is instrumental in confirming the molecular weight of the cation and identifying the constituent ions.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is the preferred ionization technique for ionic liquids as it is a soft ionization method that allows for the direct analysis of pre-formed ions in solution with minimal fragmentation.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to detect the 1-ethyl-2,3-dimethylimidazolium cation. The expected m/z will correspond to the molecular weight of the cation.

  • Data Analysis: Identify the peak corresponding to the [C₇H₁₃N₂]⁺ cation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation prep1 Dilute EDIM-Br prep2 in Methanol/Acetonitrile prep1->prep2 analysis1 Direct Infusion prep2->analysis1 analysis2 Electrospray Ionization analysis1->analysis2 analysis3 Mass Analysis (Positive Mode) analysis2->analysis3 data1 Identify Cation Peak analysis3->data1 data2 Confirm Molecular Weight data1->data2

Caption: Workflow for ESI-MS analysis of EDIM-Br.

Expected Data Summary:

Ion Formula Calculated Monoisotopic Mass (Da) Expected m/z
1-Ethyl-2,3-dimethylimidazolium[C₇H₁₃N₂]⁺125.1079125.1
High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Impurities

HPLC is a cornerstone of pharmaceutical analysis, used for separating, identifying, and quantifying the components of a mixture.[3] For EDIM-Br, HPLC is crucial for assessing its purity and detecting any potential impurities from the synthesis process.

Causality Behind Experimental Choices: Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of ionic liquids.[4][5] A C8 or C18 column can be used, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The choice of a mixed-mode column can also be effective for separating both the cation and anion.[6] UV detection is suitable as the imidazolium ring has a UV chromophore.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 2.97) is a good starting point.[4] The exact ratio can be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to establish a calibration curve. Then, inject the sample solution.

  • Data Analysis: Identify the peak corresponding to the 1-ethyl-2,3-dimethylimidazolium cation. Calculate the purity of the sample based on the peak area relative to the total peak area (area percent method) or by using the calibration curve for quantification.

HPLC_Workflow prep Prepare Standards & Sample in Mobile Phase injection Inject Standards & Sample prep->injection hplc_system HPLC System Setup (C18 Column, ACN/Buffer Mobile Phase, UV Detector) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (~210 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_an Data Analysis (Peak Integration, Purity Calculation) data_acq->data_an

Caption: Workflow for HPLC analysis of EDIM-Br.

Thermal Analysis: Assessing Stability and Phase Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for understanding the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of EDIM-Br. Studies have shown that the thermal decomposition of 1-ethyl-3-methylimidazolium bromide proceeds via an S(N)2 type mechanism, evolving alkyl bromides and alkylimidazoles.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify phase transitions such as melting point and glass transition temperature.

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA or DSC pan.

  • Instrumentation:

    • TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

    • DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, cool it, and then reheat it to observe the thermal transitions.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition from the TGA curve.

    • DSC: Identify the melting point (endothermic peak) and any other phase transitions from the DSC thermogram.

Expected Data Summary:

Technique Parameter Expected Result
TGAOnset of Decomposition> 200 °C (dependent on heating rate and atmosphere)
DSCMelting PointVaries based on purity and water content

Cross-Validation: A Holistic Approach to Data Integrity

Cross-validation is the process of demonstrating that two or more analytical methods can produce comparable and reliable data.[9][10] It is a cornerstone of method validation and is essential for building a comprehensive and trustworthy characterization of a compound. The principles of cross-validation are outlined in guidelines from the International Council for Harmonisation (ICH).[11][12]

The Logic of Cross-Validation for EDIM-Br:

The data obtained from each of the analytical techniques described above should be consistent and complementary.

  • NMR and MS: The structure determined by ¹H and ¹³C NMR should be consistent with the molecular weight of the cation confirmed by ESI-MS.

  • NMR and HPLC: The purity of the sample as determined by the area percent method in HPLC should align with the purity estimated from the ¹H NMR spectrum (by identifying and integrating impurity peaks).

  • All Techniques: Any significant impurities detected by HPLC should ideally be identifiable by NMR and/or MS, providing a complete picture of the sample's composition.

Cross_Validation_Logic cluster_properties Characterization Properties NMR NMR Spectroscopy Structure Structure NMR->Structure Confirms MolWeight Molecular Weight NMR->MolWeight Supports Purity Purity & Impurities NMR->Purity Estimates MS Mass Spectrometry MS->Structure Supports MS->MolWeight Confirms HPLC HPLC HPLC->Structure Identifies HPLC->Purity Quantifies Thermal Thermal Analysis Stability Thermal Stability Thermal->Stability Determines

Caption: Logical flow of cross-validation for EDIM-Br characterization.

Conclusion: Ensuring Confidence in Characterization

The robust characterization of this compound is not achieved through a single analytical technique but through a thoughtful and systematic cross-validation of data from multiple orthogonal methods. By integrating the structural information from NMR, the molecular weight confirmation from mass spectrometry, the quantitative purity assessment from HPLC, and the stability data from thermal analysis, a comprehensive and reliable profile of the material can be established. This multi-faceted approach is fundamental to ensuring the quality, safety, and efficacy of this promising ionic liquid in research, development, and commercial applications. Adherence to the principles of method validation and cross-validation, as guided by regulatory bodies like the ICH and USP, is paramount for any laboratory involved in the analysis of such materials.[13][14][15][16]

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-Ethyl-2,3-dimethylimidazolium bromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 1-Ethyl-2,3-dimethylimidazolium bromide. This document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles, ensuring both personal safety and experimental integrity for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Proactive Stance on Safety

This compound is an ionic liquid, a class of salts that are liquid at or near room temperature. While ionic liquids are often explored for their low volatility, this does not equate to an absence of risk.[1] The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols or dust if handled in solid form.

The toxicological properties of this compound have not been fully investigated.[2] Therefore, a cautious approach is mandated, treating it as a substance with potential hazards. Available Safety Data Sheets (SDS) indicate that it is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[3][4] It may also cause respiratory irritation.[5]

Hazard ClassificationDescriptionPrimary Exposure Route
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3]Ingestion
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][5]Skin Contact
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[3][5]Eye Contact
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[5]Inhalation
Uncertainty The chemical, physical, and toxicological properties have not been thoroughly investigated.[2]All Routes

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a procedural step but a critical control measure dictated by the known and potential hazards. The following ensemble is mandatory for all work involving this compound.

  • Primary Eye and Face Protection:

    • Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards must be worn.[2] This is the foundational layer of eye protection.

    • Face Shield: When there is a significant risk of splashes—such as when transferring large volumes or during vigorous mixing—a face shield must be worn in addition to safety goggles.[6] This provides a broader barrier, protecting the entire face from direct contact.

  • Hand Protection (Gloves):

    • Material Selection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are commonly recommended for handling ionic liquids.[6][7] However, no single glove material is impervious to all chemicals indefinitely.[6] It is crucial to consult the glove manufacturer's chemical resistance chart for specific breakthrough times for imidazolium salts.

    • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[8] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with the product.[8] Contaminated gloves must be disposed of as chemical waste.[8]

  • Body Protection:

    • Laboratory Coat: A standard, buttoned lab coat is required for all procedures to protect against incidental contact and small splashes.[7]

    • Impervious Clothing: For larger-scale operations or situations with a high potential for significant exposure, an impervious apron or full-body suit should be utilized.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]

  • Respiratory Protection:

    • Engineering Controls First: The primary method for controlling inhalation exposure is to handle the material in a well-ventilated area, preferably within a certified chemical fume hood.[9]

    • When Respirators are Needed: If dust or aerosols can be generated and engineering controls are insufficient, respiratory protection is necessary.[10] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended.[11] All respirator use must be in accordance with a formal respiratory protection program.

Operational Plan: From Preparation to Disposal

This section provides a step-by-step methodology for safely handling this compound. The causality behind each step is explained to foster a deeper understanding of the safety protocol.

Step 1: Pre-Handling Safety Check

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in Section 2. Meticulously inspect each item, especially gloves, for any signs of damage.

  • Locate Emergency Equipment: Ensure unobstructed access to an eyewash station and a safety shower.[9] Verify they are in good working order.

  • Review the SDS: Before beginning work, take a moment to review the Safety Data Sheet for this compound.[3]

Step 2: Handling the Chemical

  • Don PPE: Put on your lab coat, followed by safety glasses, and finally, gloves.

  • Work Within a Fume Hood: Perform all manipulations, including weighing and transferring, inside a chemical fume hood to minimize inhalation risk.[10]

  • Avoid Dust and Aerosol Formation: If handling the solid form, be mindful to avoid creating dust.[3] When dissolving or mixing, do so gently to prevent aerosolization.

  • Containment: Use secondary containment (e.g., a tray) when transporting or storing the chemical to control potential spills.

  • Prudent Practices: Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling, even after removing gloves.[12]

Step 3: Post-Handling and Decontamination

  • Properly Doff PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and finally eye protection.

  • Hand Hygiene: Immediately wash hands with soap and water after removing gloves.[3]

  • Work Area Decontamination: Clean the work surface thoroughly.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

Emergency Response and Disposal Protocol

Emergency Actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water.[2] If irritation persists, seek medical advice.[5]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide fresh air. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

  • Spills: Avoid contact with skin or inhalation of dust/vapor.[2] Extinguish ignition sources.[2] Collect spillage using an inert absorbent material and place it in a sealed, labeled container for disposal.[9]

Waste Disposal Plan:

  • Chemical Waste: Dispose of this compound and any materials heavily contaminated with it as hazardous chemical waste.[2] Do not allow the product to enter drains.[3]

  • Contaminated PPE: Dispose of used gloves and other disposable PPE as hazardous waste in accordance with local, state, and federal regulations.[8]

  • Professional Disposal: All waste should be handled by a licensed professional waste disposal service.[2]

Visualized Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS) ppe_check 2. PPE Assembly & Inspection risk_assessment->ppe_check equipment_check 3. Engineering Controls (Fume Hood, Eyewash) ppe_check->equipment_check don_ppe 4. Don PPE (Coat, Goggles, Gloves) equipment_check->don_ppe Proceed if Safe handle_in_hood 5. Handle Substance in Fume Hood don_ppe->handle_in_hood spill_kit Spill Kit Ready handle_in_hood->spill_kit decontaminate 6. Decontaminate Work Area handle_in_hood->decontaminate doff_ppe 7. Doff PPE (Proper Technique) decontaminate->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands waste 9. Dispose of Waste (Chemical & PPE) per Regulations wash_hands->waste

Caption: Logical workflow from preparation to disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.